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  • Product: 6-Amino-5-nitrosouracil-13C2

Core Science & Biosynthesis

Foundational

What are the properties of 6-Amino-5-nitrosouracil-13C2?

Isotopologue Design, Synthesis, and Bio-Analytical Applications [1] Part 1: Compound Identity & Physicochemical Profile[2] 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) is a stable isotope-labeled derivative of the pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Isotopologue Design, Synthesis, and Bio-Analytical Applications [1]

Part 1: Compound Identity & Physicochemical Profile[2]

6-Amino-5-nitrosouracil-13C2 (ANU-13C2) is a stable isotope-labeled derivative of the pyrimidine precursor 6-amino-5-nitrosouracil.[1] It serves as a critical internal standard in mass spectrometry and a mechanistic probe in nuclear magnetic resonance (NMR) studies of purine metabolism.

Unlike its non-labeled counterpart, which is a commodity chemical in the synthesis of xanthines (caffeine, theophylline) and uric acid, the


 isotopologue is a precision tool used to trace the carbon flux through the Traube Purine Synthesis  pathway and biological salvage systems.
Physicochemical Specifications
PropertyData (Non-Labeled)Data (

Labeled)
Note
Formula


Two carbons are replaced by Carbon-13.[1][2][3][4][5]
Molecular Weight 156.10 g/mol 158.12 g/mol +2.02 Da mass shift (M+2).[1]
Appearance Violet to purple powderViolet to purple powderCharacteristic of C-nitroso compounds.[1]
Solubility Low in water/ethanol; Soluble in NaOH/NH₄OHIdenticalDissolves in base due to acidic N-H protons.[1]
Melting Point >300°C (Decomposes)>300°C (Decomposes)High lattice energy due to H-bonding network.[1]
pKa ~10.5 (N3-H)IdenticalAcidic character allows salt formation.[1]
Tautomerism Nitroso-amine

Hydroxyimino-imine
IdenticalEquilibrium is solvent-dependent.[1]

Part 2: Synthesis & Isotopic Incorporation Strategy

The synthesis of 6-Amino-5-nitrosouracil-13C2 typically follows the Traube Purine Synthesis route.[1] To achieve the specific


 labeling pattern, the stable isotopes are introduced via the primary precursors: Urea  and Cyanoacetic Acid .
Mechanistic Causality in Synthesis

The choice of precursors determines the position of the label. For a


 analog, a common strategy involves using 

Urea (providing the C2 position) and standard Cyanoacetic acid, or using standard Urea and

Cyanoacetic acid (providing C4 and C6).
Protocol: Modified Traube Synthesis for Isotopic Labeling

Reagents:

  • 
    Urea (99 atom % 13C)[1]
    
  • Cyanoacetic acid (or Ethyl Cyanoacetate)[1]

  • Acetic Anhydride / Acetic Acid[1]

  • Sodium Nitrite (

    
    )[1]
    

Step 1: Cyclization to 6-Aminouracil-13C (The Precursor) [1]

  • Reaction: Condensation of urea and cyanoacetic acid in the presence of acetic anhydride.

  • Mechanism: The urea nitrogen attacks the carbonyl carbon of the cyanoacetate.[6] Subsequent cyclization occurs between the second urea nitrogen and the nitrile group (or ester, depending on conditions), forming the pyrimidine ring.

  • Critical Control: Temperature must be maintained at 70-80°C to favor the 6-amino isomer over side products.[1]

Step 2: Nitrosation to 6-Amino-5-nitrosouracil-13C2

  • Reaction: Electrophilic aromatic substitution at the C5 position.

  • Protocol: Dissolve 6-aminouracil in dilute acetic acid. Add aqueous

    
     dropwise at 0-5°C.[1]
    
  • Observation: The solution rapidly turns violet/pink, precipitating the nitroso compound.

  • Why this works: The amino group at C6 activates the C5 position (ortho-director), making it highly susceptible to electrophilic attack by the nitrosonium ion (

    
    ) generated in situ.
    
Visualization: Synthesis Workflow

The following diagram illustrates the chemical pathway, highlighting the flow from precursors to the final labeled product.

SynthesisPath cluster_legend Legend Precursor1 [13C]-Urea (Source of *C2) Intermediate 6-Aminouracil-13C (Cyclized Pyrimidine) Precursor1->Intermediate Condensation (Ac2O, 80°C) Precursor2 Cyanoacetic Acid (Source of C4, C5, C6) Precursor2->Intermediate Product 6-Amino-5-nitrosouracil-13C (Violet Precipitate) Intermediate->Product Nitrosation (Electrophilic Subst.) Reagent NaNO2 / H+ Reagent->Product NO+ Donor L1 Precursor L2 Intermediate L3 Final Target

Caption: Synthesis pathway of 6-Amino-5-nitrosouracil-13C via the Traube method. The label origin is tracked from Urea.

Part 3: Analytical Characterization & Applications

Mass Spectrometry (MS)[1]
  • Application: Internal Standard (IS) for quantification of uracil derivatives or xanthine metabolites in plasma/urine.

  • Mechanism: The +2 Da mass shift moves the analyte signal away from the M+0 (parent) and M+1 (natural isotope) peaks of the endogenous compound.

  • Self-Validation: In an LC-MS/MS run, the retention time of ANU-13C2 must be identical to the non-labeled standard, while the m/z transition is shifted (e.g., m/z 158

    
     fragment vs. 156 
    
    
    
    fragment).
Nuclear Magnetic Resonance (NMR)[2][7]
  • Application: Elucidation of tautomeric states.

  • The "13C Effect": The presence of

    
     introduces spin-spin coupling (
    
    
    
    or
    
    
    ).
    • Tautomerism Probe: The chemical shift of the C5 carbon is highly sensitive to the nitroso vs. oxime tautomerism. In DMSO-

      
      , the compound often exists as the hydroxyimino-imine  tautomer.[1]
      
    • Data:

      
       (ppm) for C5 is typically ~140-145 ppm in the nitroso form but shifts significantly if the oxime form dominates.
      
Metabolic Tracing (Drug Development)

ANU is a direct precursor to Uric Acid and Caffeine .[1] In drug development, researchers use ANU-13C2 to test the efficacy of Xanthine Oxidase (XO) inhibitors (e.g., Allopurinol analogs).

  • Experiment: Incubate ANU-13C2 with hepatocytes.

  • Readout: Measure the rate of formation of

    
    -Xanthine and 
    
    
    
    -Uric Acid.
  • Logic: If the drug works, the flux of the

    
     label into Uric Acid should decrease.
    
Visualization: Metabolic Fate

This diagram maps the biological conversion of ANU, highlighting where the label ends up in downstream metabolites.

Metabolism cluster_drug Drug Target Interaction ANU 6-Amino-5-nitrosouracil-13C2 Diamino 5,6-Diaminouracil-13C2 ANU->Diamino Reduction (Na2S2O4 or Reductase) Xanthine Xanthine-13C2 Diamino->Xanthine Cyclization (+Formic Acid/C1 source) UricAcid Uric Acid-13C2 (Excreted) Xanthine->UricAcid Xanthine Oxidase (Oxidation) Xanthine->UricAcid Blocked by Allopurinol Caffeine Caffeine-13C2 (Methylated) Xanthine->Caffeine N-Methyltransferase (SAM dependent)

Caption: Metabolic pathway of ANU-13C2. The conversion to Uric Acid is the primary target for gout therapeutics.

Part 4: Handling and Stability Protocols

To ensure scientific integrity, the following handling protocols must be observed. This compound is sensitive to specific environmental triggers.[1][7]

  • Light Sensitivity: Nitroso compounds can undergo photochemical decomposition.[1]

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Thermal Stability:

    • Protocol: Do not heat above 100°C during drying, as this can trigger ring opening or polymerization.[1] Use vacuum desiccation at room temperature.[1]

  • Solubility for Analysis:

    • Protocol: For NMR, use DMSO-

      
       or 
      
      
      
      .[1] Do not use neutral
      
      
      as solubility is insufficient (
      
      
      mg/mL).[1]

References

  • BenchChem. (2025).[1] 6-Amino-5-nitrosouracil Properties and Applications. Retrieved from

  • Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [8]

  • MedChemExpress. (2024).[1] Uracil-13C: Stable Isotope Labeling Applications. Retrieved from

  • PubChem. (2025).[1] 6-Amino-5-nitrosouracil Compound Summary (CID 79510).[1] Retrieved from

  • Organic Syntheses. (1963).[1] Diaminouracil Hydrochloride and 6-Amino-5-nitrosouracil Precursors. Org. Synth. 1963, 43, 32. Retrieved from [1]

Sources

Exploratory

Synthesis and characterization of 6-Amino-5-nitrosouracil-13C2

Abstract This technical guide details the synthesis, purification, and characterization of 6-Amino-5-nitrosouracil- , a stable isotope-labeled pyrimidine intermediate critical for mechanistic studies in purine metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and characterization of 6-Amino-5-nitrosouracil-


 , a stable isotope-labeled pyrimidine intermediate critical for mechanistic studies in purine metabolism and the development of 8-substituted xanthine therapeutics. The protocol employs a Traube-type condensation  using Ethyl [1,2-

]cyanoacetate
and urea, followed by regioselective nitrosation. This specific isotopic labeling strategy targets the C4 and C5 positions, providing distinct NMR spectral signatures (

-

coupling) essential for metabolic flux analysis and structural elucidation.

Introduction & Applications

6-Amino-5-nitrosouracil (ANU) is a versatile heterocyclic building block.[1] It serves as the immediate precursor to xanthines (e.g., theophylline, caffeine analogs) and pteridines . In drug development,


-labeled ANU is utilized to:
  • Trace Metabolic Pathways: Elucidate the biotransformation of pyrimidine pharmacophores in vivo.

  • Internal Standards: Serve as a mass-differentiated internal standard for LC-MS/MS quantification of related metabolites.

  • Mechanistic NMR Studies: The

    
     doublet allows for unambiguous assignment of the pyrimidine core during complex cyclization reactions (e.g., formation of purines).
    

Retrosynthetic Analysis & Isotope Strategy

To synthesize 6-Amino-5-nitrosouracil-


 with labels at the C4  and C5  positions (consistent with commercial standards like MedChemExpress HY-W053097), the isotopic labels must be introduced via the three-carbon fragment.

Precursor Selection:

  • Source of N1-C2-N3: Urea (unlabeled).[2]

  • Source of C4-C5-C6: Ethyl cyanoacetate.[2][3]

  • Labeling Logic: Using Ethyl [1,2-

    
    ]cyanoacetate  introduces 
    
    
    
    at the ester carbonyl (becomes C4) and the methylene carbon (becomes C5).
Reaction Scheme Visualization

Retrosynthesis Figure 1: Retrosynthetic pathway for 6-Amino-5-nitrosouracil-13C2. Target 6-Amino-5-nitrosouracil-13C2 (Target) Intermediate 6-Aminouracil-13C2 (Key Intermediate) Intermediate->Target Nitrosation (NaNO2, AcOH) Precursors Precursors: Urea + Ethyl [1,2-13C2]cyanoacetate Precursors->Intermediate Condensation (NaOEt, EtOH)

Experimental Protocol

Phase 1: Synthesis of 6-Aminouracil-

Principle: Base-catalyzed condensation of urea with the labeled ester. The reaction proceeds via a Michael-type addition followed by cyclization.

Reagents:

  • Ethyl [1,2-

    
    ]cyanoacetate (10.0 mmol)
    
  • Urea (12.0 mmol, 1.2 eq)

  • Sodium Ethoxide (NaOEt) (20.0 mmol, 2.0 eq) - Freshly prepared from Na metal and absolute EtOH is preferred.

  • Absolute Ethanol (anhydrous)

Protocol:

  • Preparation of Alkoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (0.46 g) in absolute Ethanol (15 mL) to generate NaOEt in situ.

  • Addition: Add Urea (0.72 g) to the stirring alkoxide solution. Stir for 10 minutes at room temperature.

  • Condensation: Dropwise add Ethyl [1,2-

    
    ]cyanoacetate (1.14 g, adjusted for MW of labeled compound) over 15 minutes.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. A white precipitate (sodium salt of the uracil) will form.
    
  • Isolation:

    • Cool the reaction to room temperature.[3][4]

    • Filter the solid sodium salt and wash with cold absolute ethanol (2 x 5 mL).

    • Dissolve the salt in minimal distilled water (~10 mL).

    • Acidify carefully with Glacial Acetic Acid to pH ~5–6. The free base 6-Aminouracil-

      
       will precipitate.
      
    • Filter, wash with water and ethanol, and dry under vacuum at

      
      C.
      

Yield Expectation: 70–85%. Appearance: White to off-white crystalline solid.

Phase 2: Nitrosation to 6-Amino-5-nitrosouracil-

Principle: Electrophilic aromatic substitution at the electron-rich C5 position by the nitrosonium ion (


), generated in situ.

Reagents:

  • 6-Aminouracil-

    
     (from Phase 1)
    
  • Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Acetic Acid (aq, 10-20%) or dilute HCl

  • Ice water

Protocol:

  • Suspension: Suspend 6-Aminouracil-

    
     (5.0 mmol) in water (15 mL) in a flask.
    
  • Reagent Prep: Dissolve

    
     (5.5 mmol) in a small volume of water (2 mL).
    
  • Nitrosation:

    • Add the nitrite solution to the uracil suspension.

    • Cool the mixture to

      
      C in an ice bath.
      
    • Dropwise add Acetic Acid (or dilute HCl) while stirring vigorously. The white suspension will turn into a distinctive rose-red to violet colored solid (characteristic of the nitroso compound).

  • Completion: Stir at

    
    C for 1 hour, then allow to warm to room temperature for 30 minutes.
    
  • Purification:

    • Filter the violet/rose precipitate.

    • Wash thoroughly with water (to remove inorganic salts) and then ethanol/ether (to remove water).

    • Dry in a desiccator over

      
      . Note:  Do not heat excessively as nitroso compounds can be thermally labile.
      

Yield Expectation: 85–95%. Appearance: Rose-red, violet, or purple powder (color intensity varies with hydration and particle size).

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step synthesis workflow. Start Start: Reagent Prep Step1 Condensation: EtO-13C-CH2-13C-CN + Urea (NaOEt/EtOH, Reflux) Start->Step1 Step2 Isolation of 6-AU-13C2 (Acidification, Filtration) Step1->Step2 Step3 Nitrosation: Add NaNO2 + AcOH (0°C, 1 hr) Step2->Step3 Step4 Purification: Wash (H2O/EtOH) Dry (Desiccator) Step3->Step4 End Final Product: 6-Amino-5-nitrosouracil-13C2 Step4->End

Characterization & Validation

NMR Spectroscopy ( & )

The definitive confirmation of the


 labeling pattern lies in the scalar coupling (

)
between C4 and C5.
NucleusSignalShift (

, ppm)
MultiplicityAssignmentNotes

C4 (C=O) 160.0 – 163.0 Doublet (

)
CarbonylCoupled to C5 (

Hz).

C5 (C-NO) 140.0 – 145.0 Doublet (

)
Nitroso-CSignificantly downfield from precursor (~75 ppm). Coupled to C4.

C2 (C=O)150.0 – 151.0Singlet (

)
Urea CarbonUnlabeled (natural abundance).

C6 (C-NH2)154.0 – 156.0Singlet (

)
AmidineUnlabeled (natural abundance).


8.0 – 11.0BroadExocyclic AmineExchangeable with

.

N1/N3-H11.0 – 12.0BroadRing AmidesExchangeable with

.

Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-


). The key validator is the doublet splitting of the C4 and C5 peaks due to the 

-

bond.
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: ~158.1 g/mol (vs. 156.1 for unlabeled).

  • Expected Ion (

    
    ): 
    
    
    
    = 157.1 m/z.
  • Expected Ion (

    
    ): 
    
    
    
    = 159.1 m/z.
  • Isotopic Pattern: The mass spectrum should show a dominant peak at M+2 relative to the unlabeled standard, with minimal M+0 contribution (depending on precursor enrichment, typically >99%).

Physical Properties
  • Appearance: Rose-red to violet solid.

  • Melting Point: >300°C (decomposes).[2][3][4][6]

  • Solubility: Poor in water and ethanol; soluble in DMSO and dilute alkali.

Safety & Handling

  • Nitrosation Hazards: The reaction generates traces of

    
     gases. Perform in a fume hood.
    
  • Nitroso Compounds: Many N-nitroso compounds are potential carcinogens. While C-nitroso compounds (like this product) are generally less hazardous, they should be handled with High Potency Compound (HPC) protocols: use double gloves, a respirator, and a dedicated workspace.

  • Sodium: Handling metallic sodium requires strict anhydrous conditions to prevent fire/explosion.

References

  • Organic Syntheses . Diaminouracil Hydrochloride.[2] Org. Synth. 1963 , 43, 32. (Describes the classic Traube synthesis and nitrosation route). Retrieved from [Link]

  • Elbert, T., Hezký, P., & Jansa, P. (2016). Synthesis of the derivatives of 6-amino-uracil labelled with 14C. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 615-618.[7] (Validates the cyanoacetate route for isotopic labeling). Retrieved from [Link]

  • Kierdaszuk, B., et al. Tautomerism of 6-amino-5-nitrosouracil. Journal of The American Chemical Society.[2] (Provides structural context for the nitroso/oxime characterization).

Sources

Foundational

6-Amino-5-nitrosouracil-13C2 chemical structure and IUPAC name

Structural Elucidation, Isotopic Synthesis, and Pharmacological Utility[1][2][3] Executive Summary 6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled pyrimidine derivative utilized primarily as an internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Isotopic Synthesis, and Pharmacological Utility[1][2][3]

Executive Summary

6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled pyrimidine derivative utilized primarily as an internal standard in mass spectrometry and as a metabolic tracer in the elucidation of purine salvage pathways.[1][2][3] As a critical intermediate in the classical Traube synthesis, this molecule serves as a gateway to 8-substituted xanthines (adenosine receptor antagonists) and pteridines.[3]

This guide details the chemical identity, a self-validating synthesis protocol focusing on isotopic incorporation, and the analytical signatures required to distinguish the


C-labeled isotopologue from the natural abundance background.[1][3]

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification

The IUPAC naming conventions for uracil derivatives must account for the pyrimidine dione backbone. While "uracil" is retained in semi-systematic nomenclature, the rigorous IUPAC designation is based on the pyrimidine skeleton.

Parameter Details
Common Name 6-Amino-5-nitrosouracil-13C2
Systematic IUPAC Name (2,4-

C

)-6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS Registry (Unlabeled) 5442-24-0
Molecular Formula

C

C

H

N

O

Molecular Weight ~158.10 g/mol (approx. +2 Da shift vs. natural 156.[1][2][3][4]08)
Isotopic Configuration

For the purpose of this technical guide, we define the isotopologue as [2,4-


C

]-6-amino-5-nitrosouracil
.[1][2][3] This configuration is synthetically robust, derived from commercially available

C-urea and [1-

C]-cyanoacetic acid.[1][2][3]
  • Label 1 (C2): Located at the urea carbonyl position.[3]

  • Label 2 (C4): Located at the carbonyl derived from the acid moiety of cyanoacetate.

Tautomeric Equilibrium

A critical feature of 5-nitroso-6-aminopyrimidines is the equilibrium between the nitroso-amino form and the oximino-imino form.[1][2][3] In polar solvents (DMSO, H


O), the oxime tautomer is often favored, stabilized by an intramolecular hydrogen bond between the oxime oxygen and the imino hydrogen.

Tautomeric forms:

  • Form A (Nitroso): 6-amino-5-nitrosopyrimidine-2,4-dione[1][2][3]

  • Form B (Oxime): 6-imino-5-(hydroxyimino)pyrimidine-2,4-dione[1][2][3]

Part 2: Synthesis & Isotopic Incorporation Strategy

The synthesis follows a modified Traube Purine Synthesis pathway.[2][3] The causality of this approach lies in the stepwise construction of the pyrimidine ring, allowing precise placement of


C atoms before the nitrosation step.
Retrosynthetic Pathway (DOT Visualization)

SynthesisPathway Urea 13C-Urea (Label at C2) Intermediate [2,4-13C2]-6-Aminouracil (Stable Intermediate) Urea->Intermediate Condensation (Ac2O / 80°C) Cyano [1-13C]-Cyanoacetic Acid (Label at C4) Cyano->Intermediate Condensation (Ac2O / 80°C) Product 6-Amino-5-nitrosouracil-13C2 (Final Product) Intermediate->Product Electrophilic Aromatic Substitution (C5) Reagent NaNO2 / HCl (Nitrosation) Reagent->Intermediate

Figure 1: Retrosynthetic pathway for the construction of the [2,4-


C

] isotopologue.[1][2][3] The synthesis begins with ring closure using labeled precursors, followed by functionalization at C5.[1]
Experimental Protocol

Safety Note: Nitrosation reactions generate nitrous acid.[2][3] Perform in a fume hood to avoid inhalation of NO


 fumes.
Step 1: Synthesis of [2,4-

C

]-6-Aminouracil[1][2][3]
  • Reagents: Mix

    
    C-urea (10 mmol) and [1-
    
    
    
    C]-cyanoacetic acid (10 mmol) in acetic anhydride (5 mL).
  • Cyclization: Heat the mixture to 80°C for 2 hours. The acetic anhydride acts as both solvent and dehydrating agent, facilitating the condensation to form cyanoacetylurea, which cyclizes in situ.

  • Workup: Cool to room temperature. Add 10 mL of 10% NaOH to hydrolyze any N-acetyl byproducts.[1][2][3] Acidify carefully with HCl to pH 6.[2][3]

  • Isolation: The 6-aminouracil precipitates.[1][2][3][5] Filter and wash with cold water.[2][3]

Step 2: Nitrosation to 6-Amino-5-nitrosouracil-13C2[1][2][3]
  • Dissolution: Suspend the [2,4-

    
    C
    
    
    
    ]-6-aminouracil (5 mmol) in 10 mL of 10% acetic acid.
  • Activation: Heat slightly to 60°C to ensure partial solubility.

  • Addition: Dropwise add a solution of Sodium Nitrite (NaNO

    
    , 5.5 mmol) in 2 mL water.
    
  • Observation (Self-Validation): The reaction is self-indicating.[1][2][3] The white suspension will turn into a violet/purple precipitate immediately upon formation of the nitroso compound.

  • Purification: Stir for 30 minutes. Cool to 4°C. Filter the violet solid. Wash with ethanol and ether.[2][3]

Part 3: Analytical Validation (Self-Validating Systems)[1][2][3]

To confirm the structure and isotopic enrichment, one must look for specific splitting patterns in the NMR spectrum that are absent in the unlabeled compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d



NucleusSignalMultiplicityCausality / Interpretation

C-NMR
C2 (~150 ppm)Doublet Coupling with N1/N3 protons.[1][2][3] Enhanced intensity due to 99% enrichment.

C-NMR
C4 (~160 ppm)Doublet Distinct shift from C2.[1][2][3] Enhanced intensity.

C-NMR
C5 (~140 ppm)Doublet of Doublets Coupling to labeled C4 (

Hz).[1][2][3] This splitting proves the C4 label is adjacent to C5.

H-NMR
NH2 (Exch.)Broad Singlet Integrating to 2H. Confirms 6-amino group.[1][2][3][6][7][8]
Mass Spectrometry (MS)[1][2][3]
  • Method: ESI- (Negative Mode) is preferred for uracils.[1][2][3]

  • Target Ion [M-H]

    
    : 
    
    • Unlabeled: m/z 155.[2][3]

    • 
      C
      
      
      
      -Labeled:
      m/z 157.
  • Validation Criterion: The isotopic envelope should show the M+2 peak as the base peak. Any M+0 peak indicates incomplete enrichment of starting materials.[2][3]

Part 4: Applications in Drug Discovery[1][2][3]

The 6-amino-5-nitrosouracil scaffold is a "privileged structure" in medicinal chemistry.[1][2][3]

Purine Salvage & Antagonist Synthesis

The primary utility of this intermediate is the synthesis of xanthines via the reduction of the nitroso group to a diamine, followed by ring closure.

Applications Nitroso 6-Amino-5-nitrosouracil-13C2 Diamine 5,6-Diaminouracil-13C2 Nitroso->Diamine Reduction (Na2S2O4 or H2/Pd) Pteridine Pteridine Derivatives (Folate Antagonists) Nitroso->Pteridine + Glyoxal derivatives Xanthine 8-Substituted Xanthine-13C2 (Adenosine Antagonist) Diamine->Xanthine + R-COOH (Cyclodehydration)

Figure 2: Downstream synthetic utility.[1][2][3] The


C label is retained in the pyrimidine ring of the final drug candidate, enabling metabolic stability studies.[1]
Metabolic Tracing

In pharmacokinetic studies, the


C

label is metabolically stable (unlike tritium).[3] This allows researchers to track the pyrimidine ring catabolism (e.g., degradation to

-alanine) using LC-MS/MS without radiation hazards.[1][2][3]

References

  • Traube, W. (1900).[3][9] "Der Aufbau der Xanthinbasen aus der Cyanessigsäure."[2][3] Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1][2][3] [1][2][3]

  • IUPAC. (2013).[2][3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2][3] Cambridge: The Royal Society of Chemistry.[3]

  • López-López, M., et al. (2019).[1][2][3] "Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 7, 66.

  • PubChem. (n.d.).[1][2][3] "6-Amino-5-nitrosouracil Compound Summary." National Center for Biotechnology Information.[2][3] [1][2][3]

Sources

Exploratory

Discovery and history of 6-Amino-5-nitrosouracil

From Traube’s Discovery to Modern Adenosine Receptor Antagonists Executive Summary 6-Amino-5-nitrosouracil (CAS: 5442-24-0) is a critical pyrimidine intermediate that serves as the structural linchpin in the Traube Purin...

Author: BenchChem Technical Support Team. Date: February 2026

From Traube’s Discovery to Modern Adenosine Receptor Antagonists

Executive Summary

6-Amino-5-nitrosouracil (CAS: 5442-24-0) is a critical pyrimidine intermediate that serves as the structural linchpin in the Traube Purine Synthesis . Historically significant for the industrial production of caffeine and theophylline, this scaffold has evolved into a primary building block for next-generation Adenosine Receptor (AR) antagonists , including the Parkinson’s disease therapeutic Istradefylline .[1] This guide analyzes its discovery, chemical mechanism, and modern utility, providing validated protocols for its synthesis and downstream application.[1]

Part 1: Historical Genesis

The scientific provenance of 6-Amino-5-nitrosouracil is inextricably linked to the work of the German chemist Wilhelm Traube .[1] In 1900 , Traube published his seminal method for synthesizing purines, now known as the Traube Purine Synthesis.[1]

Prior to this, purine synthesis was complex and low-yielding.[1] Traube’s innovation was the realization that the pyrimidine ring could be constructed first, followed by the closure of the imidazole ring.[1] 6-Amino-5-nitrosouracil was the key intermediate that bridged the gap between simple urea derivatives and complex bicyclic purines.[1]

  • The Breakthrough: Traube demonstrated that 4,6-diaminopyrimidines (or 6-aminouracils) could be selectively nitrosated at the C5 position.[1]

  • The Impact: This allowed for the subsequent reduction to 5,6-diaminouracil, which condenses with formic acid (or other carbon donors) to close the imidazole ring, yielding xanthine, guanine, and adenine derivatives.[1]

Part 2: Chemical Architecture & Mechanism[1][2]
2.1 Physical & Chemical Properties

The compound is characterized by its distinct coloration and high melting point, indicative of strong intermolecular hydrogen bonding.[1]

PropertySpecification
IUPAC Name 6-Amino-5-nitroso-1H-pyrimidine-2,4-dione
Molecular Formula C₄H₄N₄O₃
Molecular Weight 156.10 g/mol
Appearance Violet to Red/Purple powder
Melting Point >300°C (Decomposes)
Solubility Low in water/organic solvents; soluble in alkalis
pKa Acidic (due to uracil protons)
2.2 Mechanism of Formation (Nitrosation)

The synthesis of 6-Amino-5-nitrosouracil is a classic Electrophilic Aromatic Substitution . The amino group at position C6 and the carbonyls at C2/C4 create a "push-pull" electronic environment that highly activates the C5 position for electrophilic attack.[1]

The Mechanism:

  • Generation of Electrophile: Sodium nitrite (

    
    ) reacts with acetic acid (
    
    
    
    ) to form nitrous acid (
    
    
    ), which dehydrates to form the nitrosonium ion (
    
    
    ) or nitroso-acetate species.[1]
  • Electrophilic Attack: The electron-rich C5 carbon of the 6-aminouracil enamine system attacks the nitrosonium electrophile.[1]

  • Proton Transfer: Loss of a proton restores aromaticity (to the extent it exists in the pyrimidine ring), locking in the nitroso group.[1]

Visualization of the Mechanism:

NitrosationMechanism Start 6-Aminouracil (Nucleophile) Intermediate Sigma Complex (Intermediate) Start->Intermediate C5 Attack Electrophile NO+ Species (Electrophile) Electrophile->Intermediate Product 6-Amino-5-nitrosouracil (Violet Precipitate) Intermediate->Product -H+ (Deprotonation)

Figure 1: Mechanistic flow of the nitrosation reaction at the C5 position of the pyrimidine ring.

Part 3: Biological & Pharmaceutical Evolution[1][2][3]

The utility of 6-Amino-5-nitrosouracil has shifted from bulk commodity synthesis (caffeine) to high-value targeted therapeutics.

3.1 The Xanthine Scaffold

The primary application remains the generation of 8-substituted xanthines .[1] By varying the carboxylic acid or aldehyde used in the final cyclization step (after reducing the nitroso group), chemists can introduce diverse pharmacophores at the 8-position.[1]

3.2 Case Study: Istradefylline (Parkinson's Disease)

Istradefylline (KW-6002) is a selective Adenosine A2A receptor antagonist approved for Parkinson's disease.[1][2] Its synthesis relies heavily on the Traube route.[1]

  • Precursor: 1,3-Diethyl-6-aminouracil.[1][3]

  • Intermediate: 1,3-Diethyl-6-amino-5-nitrosouracil .

  • Final Drug: The nitroso group is reduced to the diamine, which is then cyclized to form the xanthine core, eventually yielding Istradefylline.[1]

  • Significance: This demonstrates that the 100-year-old Traube chemistry is still the "workhorse" for modern GPCR ligand synthesis.[1]

Part 4: Experimental Protocols

Safety Warning: Sodium nitrite is toxic and an oxidizer.[1] Nitroso compounds can be carcinogenic.[1] Work in a fume hood with appropriate PPE.

Protocol A: Synthesis of 6-Amino-5-nitrosouracil

This protocol is self-validating via the distinct color change (White -> Violet).

Reagents:

  • 6-Aminouracil (10 mmol, 1.27 g)

  • Sodium Nitrite (12 mmol, 0.83 g)[1]

  • Glacial Acetic Acid (10 mL)

  • Water (50 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 6-aminouracil in 50 mL of hot water (approx. 80°C). Add enough acetic acid to aid partial dissolution (the starting material is sparingly soluble).[1]

  • Nitrosation: Prepare a solution of Sodium Nitrite (0.83 g) in 5 mL water.[1] Add this dropwise to the hot uracil suspension over 10 minutes.

  • Observation: The reaction is immediate. The white suspension will turn into a deep violet/purple precipitate .[1] This color change confirms the formation of the nitroso chromophore.[1]

  • Completion: Stir at 80°C for an additional 30 minutes, then cool to room temperature and finally to 4°C in an ice bath.

  • Isolation: Filter the violet solid under vacuum. Wash copiously with cold water and ethanol to remove residual acid and nitrite.[1]

  • Drying: Dry in a vacuum oven at 60°C.

  • Yield: Typical yields range from 85-95%.[1]

Protocol B: Reduction to 5,6-Diaminouracil (Next Step)

To validate the quality of the nitroso intermediate.

  • Suspend the violet nitrosouracil in aqueous ammonia.

  • Add sodium dithionite (

    
    ) until the violet color completely disappears, leaving a pale yellow/white solid.[1]
    
  • Validation: The loss of color indicates reduction of the

    
     group to 
    
    
    
    .[1]
Part 5: Visualizing the Workflow

The following diagram illustrates the complete Traube Purine Synthesis pathway, highlighting the central role of the 6-Amino-5-nitrosouracil intermediate.

TraubeSynthesis cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Functionalization (The Core Topic) cluster_2 Step 3: Ring Closure Urea Urea (Starting Material) Aminouracil 6-Aminouracil (Scaffold) Urea->Aminouracil Condensation (NaOEt) Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Aminouracil Nitroso 6-AMINO-5-NITROSOURACIL (Violet Intermediate) Aminouracil->Nitroso Nitrosation (NaNO2/AcOH) *CRITICAL STEP* Diamine 5,6-Diaminouracil Nitroso->Diamine Reduction (Na2S2O4 or H2/Pd) Xanthine Xanthine/Purine (Final Drug Scaffold) Diamine->Xanthine Cyclization (HCOOH or R-CHO)

Figure 2: The Traube Purine Synthesis pathway. The nitrosation step (highlighted in red) is the defining transformation that enables the bicyclic purine formation.[1]

References
  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins.[1] Berichte der deutschen chemischen Gesellschaft.[1]

  • Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[1][2] Frontiers in Chemistry.[1]

  • Hockemeyer, J., et al. (2004). Multigram-Scale Syntheses of Adenosine A2A Receptor Antagonists.[1][4] Journal of Organic Chemistry.[1][4] [1]

  • BenchChem. 6-Amino-5-nitrosouracil: Technical Data and Applications.[1]

  • Kyowa Hakko Kirin Co. Istradefylline (Nourianz) Prescribing Information & Chemistry.[1]

Sources

Foundational

Advanced Characterization and Synthesis of 13C-Labeled Uracil Derivatives

Topic: Physical and Chemical Properties of 13C Labeled Uracil Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 13C Labeled Uracil Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of Carbon-13 (


C) into the uracil scaffold represents a critical methodology in structural biology and pharmacokinetics. Unlike their unlabeled counterparts, 

C-labeled uracil derivatives serve as non-invasive probes for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic flux analysis. This guide dissects the physicochemical alterations induced by isotopic substitution, details the synthesis of position-specific isotopologues, and provides validated protocols for their application in tracking pyrimidine metabolism (e.g., Dihydropyrimidine dehydrogenase activity).

Chemical Synthesis and Isotopic Enrichment

Strategic Labeling Logic

The choice of labeling position dictates the experimental utility of the derivative.

  • [2-

    
    C]Uracil:  Derived from 
    
    
    
    C-urea.[1][2] Ideal for metabolic tracking as the C2 carbonyl is often retained or released as
    
    
    CO
    
    
    during specific degradation pathways (e.g., ureidopropionase activity).
  • [5,6-

    
    C
    
    
    
    ]Uracil:
    Essential for structural biology (RNA NMR). The directly bonded
    
    
    C-
    
    
    C pair allows for measurement of
    
    
    coupling constants, providing restraints for sugar pucker and glycosidic bond torsion angles.
Synthesis Pathway Visualization

The following diagram illustrates the condensation logic for generating [2-


C]uracil versus ring-labeled derivatives.

SynthesisPathway cluster_legend Reaction Conditions Urea [13C]Urea (Source of C2) Intermed Ureidoacrylate Intermediate Urea->Intermed Condensation (PPA) Propiolate Propiolic Acid Propiolate->Intermed Uracil [2-13C]Uracil Intermed->Uracil Cyclization (Acidic conditions) Acid Catalyst Polyphosphoric Acid (PPA) High Temp (80-100°C)

Caption: Synthetic route for [2-13C]uracil via condensation of labeled urea and propiolic acid.

Physical Properties and Spectroscopic Signatures[3][4][5]

NMR Spectroscopic Parameters

The introduction of


C significantly alters the NMR landscape, introducing spin-spin coupling that is absent in the natural abundance analogues (where 

C is ~1.1%).
Table 1: Chemical Shifts and Coupling Constants (in DMSO-

)
Position

(ppm)
Multiplicity (

H decoupled)

(Hz)

(Hz)
Structural Insight
C2 (C=O) 151.7Singlet (enriched)N/A~60 (w/ N1/N3*)Urea moiety stability
C4 (C=O) 164.2SingletN/A58-62 (w/ C5)Hydrogen bonding acceptor
C5 (CH) 100.9Doublet175 - 17858-62 (w/ C4/C6)High electron density region
C6 (CH) 142.5Doublet180 - 18555-60 (w/ C5)Michael acceptor site

Note:


 couplings are observable if 

N labeling is also employed.
Isotope Effects on Vibrational Spectra (IR/Raman)

Isotopic substitution increases the reduced mass (


) of the oscillating system, causing a redshift in vibrational frequencies (

).
  • Carbonyl Stretch (C2=O): Typically shifts from ~1700 cm

    
     to ~1660 cm
    
    
    
    upon
    
    
    C substitution.
  • Ring Breathing Mode: A global shift of 10–20 cm

    
     is often observed, serving as a quality control metric for enrichment levels >95%.
    

Chemical Stability and Reactivity

Tautomeric Equilibrium

Uracil exists in lactam (keto) and lactim (enol) forms. While the diketo form dominates at physiological pH,


C NMR is the definitive method to quantify trace tautomers.
  • Observation: A shift in the C2/C4 resonance signals >2 ppm often indicates a shift in tautomeric equilibrium, potentially induced by solvent polarity or enzyme active site binding.

Metabolic Stability (DPD Pathway)

The rate-limiting step in uracil catabolism is the reduction of the C5-C6 double bond by Dihydropyrimidine Dehydrogenase (DPD).

  • Kinetic Isotope Effect (KIE): Substitution at C5 or C6 with

    
    C results in a secondary KIE (
    
    
    
    ). While subtle, this effect can be measured to elucidate the transition state geometry of the DPD enzymatic reaction.

Experimental Protocols

Protocol A: Synthesis of [2-13C]Uracil

Objective: Produce high-purity (>98%) [2-


C]uracil for metabolic studies.

Reagents:

  • [

    
    C]Urea (99 atom % 
    
    
    
    C)
  • Propiolic acid

  • Polyphosphoric acid (PPA)

Workflow:

  • Condensation: Mix [

    
    C]urea (10 mmol) and propiolic acid (10 mmol) in 15 g of PPA.
    
  • Heating: Heat the mixture to 85°C for 2 hours with vigorous stirring. The high viscosity of PPA requires mechanical stirring to ensure homogeneity.

  • Quenching: Pour the hot reaction mixture onto 50 g of crushed ice. Stir until the PPA is fully hydrolyzed.

  • Crystallization: The crude [2-

    
    C]uracil precipitates as a white solid. Filter and wash with cold water (3 x 10 mL).
    
  • Purification: Recrystallize from boiling water.

  • Validation: Dissolve 5 mg in DMSO-

    
    . Acquire a 1D 
    
    
    
    C NMR spectrum. Expect a single dominant peak at ~151.7 ppm.
Protocol B: NMR-Based Metabolic Flux Analysis

Objective: Track the catabolism of [2-


C]uracil to 

-ureidopropionic acid.

Workflow:

  • Sample Prep: Incubate liver microsomes or recombinant DPD with [2-

    
    C]uracil (100 
    
    
    
    M) and NADPH (1 mM).
  • Quenching: At

    
     min, quench aliquots with acetonitrile. Centrifuge to remove protein.
    
  • Acquisition: Use a standard 1D

    
    C pulse sequence with proton decoupling (e.g., zgpg30).
    
    • Delay (D1): Set to 3-5 seconds to allow full relaxation of the carbonyl carbons.

    • Scans: 256-512 scans for sufficient S/N.

  • Analysis: Monitor the disappearance of the Uracil C2 peak (151.7 ppm) and the appearance of the Dihydrouracil C2 peak (~155 ppm).

Applications in Drug Discovery[6]

Metabolic Pathway Tracing

The following Graphviz diagram details the catabolic fate of uracil, highlighting the specific carbon atoms tracked by NMR.

MetabolicPathway cluster_analysis Analytical Detection Uracil [2-13C]Uracil (Substrate) DHU [2-13C]Dihydrouracil (Intermediate) Uracil->DHU + NADPH + H+ NMR Shift 1 C2: ~151.7 ppm Uracil->NMR Shift 1 DPD Enzyme: DPD (Rate Limiting) DPD->Uracil BUPA [2-13C]Beta-ureidopropionic acid DHU->BUPA + H2O (Ring Opening) NMR Shift 2 C2: ~155.0 ppm DHU->NMR Shift 2 DHP Enzyme: Dihydropyrimidinase DHP->DHU NMR Shift 3 C2: ~160.0 ppm BUPA->NMR Shift 3

Caption: Catabolic pathway of [2-13C]uracil showing enzymatic steps and characteristic NMR shifts.

References

  • Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. [Link]

  • Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA. Nucleic Acids Research. [Link]

  • Measurements of J(C,H)-couplings. UCL Department of Chemistry. [Link]

  • 13C-urea breath test for the diagnosis of Helicobacter pylori infection. Gut. [Link][3]

Sources

Exploratory

6-Amino-5-nitrosouracil-13C2 CAS number and molecular weight

Technical Whitepaper: 6-Amino-5-nitrosouracil-13C2 in Metabolic Tracing and Purine Synthesis Executive Summary 6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled pyrimidine derivative utilized primarily as an inter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Amino-5-nitrosouracil-13C2 in Metabolic Tracing and Purine Synthesis

Executive Summary

6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled pyrimidine derivative utilized primarily as an internal standard in mass spectrometry (LC-MS/GC-MS) and as a tracer in metabolic flux analysis.[1][2] As a direct precursor to purines (xanthine, uric acid) and pteridines, its isotopologues are critical for elucidating the biosynthetic pathways of nitrogenous bases.[1][2] This guide details its physicochemical properties, synthetic methodology, and applications in drug development, emphasizing the technical nuances of handling nitroso-pyrimidine tautomers.[1][2]

Chemical Identity & Physicochemical Properties

The introduction of two Carbon-13 atoms increases the molecular weight by approximately 2.0 mass units compared to the unlabeled parent compound.[1][2] This mass shift is sufficient to distinguish the labeled analog from endogenous metabolites in complex biological matrices, eliminating cross-talk in quantitative analysis.[1][2]

Core Data Table
PropertyData Specification
Compound Name 6-Amino-5-nitrosouracil-13C2
CAS Number (Labeled) 2706486-83-9
CAS Number (Unlabeled) 5442-24-0
Molecular Formula C₂¹³C₂H₄N₄O₃
Molecular Weight 158.08 g/mol (Labeled) vs 156.10 g/mol (Unlabeled)
Exact Mass 158.035 (Calculated based on 13C mass)
Appearance Purple to rose-colored crystalline powder
Solubility Low in water/ethanol; soluble in alkalis (forms salts) and hot DMSO
pKa ~10.5 (Acidic H at N3)
Structural Tautomerism

A critical "Expertise" insight for researchers is the tautomeric equilibrium of this compound.[1][2][3] While commonly named as a "nitroso" derivative, 6-amino-5-nitrosouracil exists in equilibrium with its oxime form (6-imino-violuric acid derivative).[1][2]

  • Solid State: Predominantly exists as the hydroxyimino-imino tautomer stabilized by intramolecular hydrogen bonding.[1][2]

  • Solution State: Solvent-dependent equilibrium.[1][2] In DMSO-d6, ¹³C-NMR analysis often reveals chemical shift splitting characteristic of this dynamic exchange.[1][2]

Synthetic Pathways & Isotopic Incorporation[1][2]

The synthesis of 6-Amino-5-nitrosouracil-13C2 typically follows the Traube Purine Synthesis pathway.[1][2] The ¹³C label is introduced early in the sequence, usually via [¹³C]-Urea or [¹³C]-Cyanoacetic acid , ensuring the label is metabolically stable on the pyrimidine ring (positions C2, C4, or C6).[1]

Mechanism of Action
  • Condensation: [¹³C]-Urea reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form the 6-aminouracil-13C2 scaffold.[1][2]

  • Nitrosation: The intermediate is treated with sodium nitrite (NaNO₂) and acetic acid.[1][2][4] The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich C5 position.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_tautomer Tautomeric Equilibrium Precursors Precursors [13C]-Urea + Cyanoacetate Condensation Condensation (NaOEt/EtOH, Reflux) Precursors->Condensation Ring Closure Intermediate Intermediate 6-Aminouracil-13C2 Condensation->Intermediate Nitrosation Nitrosation (NaNO2, CH3COOH) Intermediate->Nitrosation Electrophilic Attack at C5 Product Final Product 6-Amino-5-nitrosouracil-13C2 Nitrosation->Product Precipitation Nitroso Nitroso Form (C-N=O) Oxime Oxime Form (C=N-OH) Nitroso->Oxime H-Shift

Figure 1: Synthetic pathway for 6-Amino-5-nitrosouracil-13C2 illustrating the Traube synthesis route and the tautomeric equilibrium relevant to product stability.

Applications in Drug Development

A. Metabolic Flux Analysis (MFA)

6-Amino-5-nitrosouracil is a "gateway" molecule in purine metabolism.[1][2] By using the ¹³C₂-labeled variant, researchers can trace the kinetics of downstream metabolites without interference from the naturally occurring ¹²C background.[1][2]

  • Target Pathway: Conversion to Xanthine and Uric Acid.[1][2]

  • Method: The labeled compound is introduced to cell culture media.[1][2] LC-MS/MS is used to monitor the appearance of M+2 isotopologues of Xanthine, Guanine, and Adenine.[1][2]

B. Internal Standard (IS) for Quantitation

In pharmacokinetic (PK) studies involving uracil-based drugs (e.g., chemotherapeutics like 5-FU or metabolic modulators), this compound serves as an ideal IS.[1][2]

  • Protocol Validity: The ¹³C label provides identical chromatographic retention time to the analyte but distinct mass spectral detection, correcting for matrix effects and ionization suppression.[1][2][5]

Analytical Characterization Protocols

To validate the identity of 6-Amino-5-nitrosouracil-13C2, the following multi-modal approach is recommended.

Protocol 1: Mass Spectrometry (LC-MS)
  • Objective: Confirm Mass Shift (+2 Da).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Negative Mode (Uracils ionize better in negative mode).[1][2]

  • Expected Result: [M-H]⁻ peak at m/z 157.08 (Labeled) vs 155.10 (Unlabeled).[1][2]

Protocol 2: Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 (Avoid D₂O due to potential exchange of labile protons).

  • 13C-NMR: Look for enhanced doublets or singlets corresponding to the labeled carbons.[1][2]

  • 1H-NMR:

    • 
       10.5-11.5 ppm (Broad s, NH).[1][2]
      
    • 
       7.0-8.0 ppm (Broad s, NH₂).[1][2]
      
    • Note: The absence of a C5 proton signal confirms substitution at the 5-position.[1][2]

Handling, Stability & Safety

  • Light Sensitivity: The nitroso group is photosensitive.[1][2] Store the compound in amber vials wrapped in foil. Prolonged exposure to light can lead to degradation into 6-amino-5-nitro-uracil or oxidative ring opening.[1][2]

  • Storage: -20°C is recommended for long-term stability.[1][2]

  • Safety (GHS):

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][6]

    • Precaution: Use a fume hood when handling the powder form to avoid inhalation.[1][2]

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 79510: 6-Amino-5-nitrosouracil (Unlabeled).[1][2] Retrieved from [Link]

  • Traube, W. (1900).[1][2] Der Aufbau der Harnsäuregruppe. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

Sources

Foundational

Unlocking Novel Insights: A Technical Guide to the Research Applications of 6-Amino-5-nitrosouracil-¹³C₂

Abstract Stable isotope labeling is a cornerstone of modern biomedical research, enabling the precise interrogation of metabolic fluxes, reaction mechanisms, and pharmacokinetic profiles. This guide introduces 6-Amino-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a cornerstone of modern biomedical research, enabling the precise interrogation of metabolic fluxes, reaction mechanisms, and pharmacokinetic profiles. This guide introduces 6-Amino-5-nitrosouracil-¹³C₂, a strategically labeled pyrimidine analog, as a powerful tool for researchers, medicinal chemists, and drug development professionals. As a key precursor in the synthesis of bioactive 8-substituted xanthines, its isotopic enrichment at two core carbon positions opens the door to a suite of sophisticated analytical applications. We will explore its potential in elucidating reaction mechanisms, tracing metabolic fate, and streamlining drug development workflows. This document serves as a technical primer, offering not just protocols, but the strategic rationale behind their implementation, empowering researchers to leverage this novel compound to its fullest potential.

Introduction: The Strategic Advantage of ¹³C₂ Labeling in a Bioactive Precursor

6-Amino-5-nitrosouracil is a well-established heterocyclic building block, primarily valued as a precursor for the synthesis of a diverse range of 8-substituted xanthine derivatives.[1] These xanthine scaffolds are privileged structures in medicinal chemistry, forming the core of therapeutics targeting adenosine receptors for applications in immuno-oncology, Parkinson's disease, and inflammation.[1]

The introduction of two stable, heavy carbon isotopes (¹³C) into the pyrimidine ring of 6-Amino-5-nitrosouracil (at positions C4 and C6, for instance, depending on the synthetic route) transforms it from a simple chemical intermediate into a dynamic probe. The ¹³C₂ label provides a distinct mass shift and unique nuclear magnetic resonance (NMR) signals that are readily distinguishable from the natural abundance ¹²C background. This allows for the unambiguous tracking of the molecule and its fragments through complex chemical and biological systems.

This guide will detail three primary domains of application for 6-Amino-5-nitrosouracil-¹³C₂, providing the theoretical grounding and practical methodologies for its use.

Physicochemical Properties of 6-Amino-5-nitrosouracil

PropertyValueReference(s)
Molecular FormulaC₄H₄N₄O₃[2]
Molecular Weight (Unlabeled)156.10 g/mol [2]
Molecular Weight (¹³C₂)158.10 g/mol N/A
IUPAC Name6-amino-5-nitroso-1H-pyrimidine-2,4-dione[2]

Application I: Elucidation of Xanthine Synthesis Reaction Mechanisms

The conversion of aminouracil derivatives into the bicyclic xanthine core is a critical step in the synthesis of many potential drug candidates. While several synthetic routes exist, including condensation with aldehydes or carboxylic acids followed by cyclization, the precise mechanistic steps can be complex.[2][3][4] Misunderstanding the mechanism can lead to suboptimal reaction conditions and the formation of impurities. 6-Amino-5-nitrosouracil-¹³C₂ provides a direct method to trace the carbon backbone during this transformation.

Expertise & Rationale

By using the ¹³C₂-labeled precursor, we can definitively track the fate of the uracil ring carbons during the cyclization process. This allows for the validation of proposed reaction intermediates and the identification of potential side reactions. The choice of dual labeling provides more robust data; observing the intact ¹³C-¹³C bond coupling in the product via NMR, or the M+2 mass shift in fragments via mass spectrometry, confirms the integrity of the pyrimidine ring throughout the reaction.

Experimental Workflow: NMR and MS-Based Mechanistic Study

G cluster_prep Reaction Setup cluster_analysis Analysis cluster_interpretation Data Interpretation A React 6-Amino-5- nitrosouracil-¹³C₂ with coupling partner (e.g., aldehyde) B Quench reaction at various time points (t=0, 5, 15, 60 min) A->B C Sample Preparation: Lyophilize & Resuspend B->C D ¹³C NMR Analysis C->D E LC-MS/MS Analysis C->E F Identify ¹³C signals of intermediates & product D->F G Track M+2 mass shift in parent & fragment ions E->G H Construct Reaction Pathway F->H G->H

Caption: Workflow for mechanistic analysis of xanthine synthesis.

Detailed Protocol
  • Reaction Execution:

    • In parallel reaction vials, dissolve 6-Amino-5-nitrosouracil-¹³C₂ in an appropriate solvent.

    • Initiate the reaction by adding the coupling partner (e.g., a substituted aldehyde) and any necessary catalysts or reagents as per the established synthetic route.[3][4]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in individual vials by adding a suitable quenching agent (e.g., cold solvent or a chemical scavenger).

  • Sample Preparation for Analysis:

    • Immediately freeze and lyophilize the quenched reaction mixtures to remove all volatiles.

    • For NMR analysis, reconstitute a portion of the dried sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • For LC-MS/MS analysis, reconstitute a separate portion in a solvent compatible with the chosen chromatography method (e.g., 50:50 methanol:water).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each time point.

    • Rationale: This allows for the direct observation of the chemical environment of the labeled carbons. A change in chemical shift from reactant to intermediate to product provides a definitive structural map of the carbon backbone's transformation.[5]

    • Look for the appearance of new signals corresponding to the ¹³C atoms in the newly formed xanthine ring and potential intermediates. The presence or absence of ¹³C-¹³C coupling can help distinguish between different isomeric products.

  • LC-MS/MS Analysis:

    • Inject the samples onto a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Rationale: LC separates the components of the reaction mixture (reactant, intermediates, product) over time, while MS provides precise mass information.

    • Monitor for the expected mass-to-charge ratio (m/z) of the starting material (M+2), any proposed intermediates (M'+2), and the final xanthine product (M''+2).

    • Perform fragmentation (MS/MS) on the M+2 peaks. The resulting fragment ions containing both ¹³C atoms will also exhibit an M+2 shift, confirming the location of the labeled carbons within the molecular structure.

Application II: Tracing the Metabolic Fate of a Uracil Analog

Pyrimidine analogs are a well-established class of therapeutic agents, particularly in oncology, that can be metabolized by cellular machinery intended for endogenous pyrimidines like uracil.[6][7][8] Understanding how a novel uracil-based compound is taken up, modified, and potentially incorporated into cellular pathways is crucial for assessing its biological activity and potential toxicity.

Expertise & Rationale

By introducing 6-Amino-5-nitrosouracil-¹³C₂ to a cell culture system, we can trace the journey of its ¹³C₂-labeled core. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows us to determine if the compound is catabolized, anabolized into nucleotides, or remains inert.[9][10] This is critical because if the cell processes it like uracil, it could be converted into labeled uridine monophosphate (UMP) and subsequently other nucleotides, potentially being incorporated into RNA.[11] Tracing this pathway provides invaluable insight into its mechanism of action.

Experimental Workflow: ¹³C Metabolic Flux Analysis in Cell Culture

G cluster_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis A Culture cells in standard media to mid-log phase B Switch to media containing 6-Amino-5-nitrosouracil-¹³C₂ A->B C Incubate for defined time points (e.g., 1, 6, 24h) B->C D Harvest cells & quench metabolism (cold methanol) C->D E Perform polar metabolite extraction (e.g., with chloroform/methanol/water) D->E F Analyze extracts via LC-MS/MS E->F G Monitor for mass isotopologues of pyrimidine pathway metabolites (e.g., UMP, UDP, UTP, CTP) F->G H Quantify fractional enrichment of ¹³C G->H G cluster_synthesis Synthesis cluster_admin Administration & Sampling cluster_analysis Analysis & PK Modeling A Synthesize 8-substituted xanthine drug candidate using 6-Amino-5-nitrosouracil-¹³C₂ B Administer ¹³C₂-labeled drug to animal model (e.g., rodent) C Collect biological samples (plasma, urine, feces) over a time course B->C D Extract drug & metabolites from matrices C->D E Quantify labeled drug & metabolites via LC-MS/MS D->E F Perform pharmacokinetic (PK) modeling to determine Cmax, Tmax, AUC, half-life E->F

Sources

Exploratory

A Guide to the Biological Significance of Nitrosouracil Compounds: Mechanisms, Applications, and Methodologies

Introduction: The Enduring Potency of the Nitroso Group in Drug Discovery The intersection of the pyrimidine scaffold of uracil with the reactive nitroso (-N=O) functional group gives rise to nitrosouracil compounds, a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potency of the Nitroso Group in Drug Discovery

The intersection of the pyrimidine scaffold of uracil with the reactive nitroso (-N=O) functional group gives rise to nitrosouracil compounds, a class of molecules with profound biological implications. Historically, the broader family of nitrosoureas, which includes agents like Carmustine (BCNU) and Lomustine (CCNU), has been a cornerstone of cancer chemotherapy for decades.[1][2] These compounds are renowned for their potent cytotoxic effects, largely attributed to their ability to chemically modify essential biological macromolecules.[3]

This guide provides an in-depth exploration of the biological significance of nitrosouracil compounds, moving beyond a simple recitation of facts to delve into the causal mechanisms that underpin their activity. We will examine their synthesis, multifaceted mechanisms of action, therapeutic applications, and the inherent challenges associated with their use. Furthermore, this document serves as a practical resource for researchers, providing detailed experimental protocols for the synthesis and evaluation of these potent agents. The nitro group is a well-established pharmacophore, triggering redox reactions that can be toxic to both microbial and mammalian cells, making it a double-edged sword that is both a therapeutic tool and a source of toxicity.[4][5][6]

Section 1: Core Chemistry and Synthetic Pathways

The biological activity of a nitrosouracil compound is intrinsically linked to its chemical structure. The uracil core, a fundamental component of RNA, provides a structural motif that can interact with biological systems, while the nitroso group confers the potent reactivity that drives its therapeutic and toxic effects.[7]

A pivotal intermediate in the synthesis of many biologically active molecules, including xanthine alkaloids like caffeine and theophylline, is 6-amino-1,3-dimethyl-5-nitrosouracil.[7] Its synthesis is a classic example of nitrosation.

Experimental Protocol: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

This protocol details the nitrosation of 6-amino-1,3-dimethyluracil, a common and well-established method.[7]

Objective: To synthesize 6-amino-1,3-dimethyl-5-nitrosouracil via electrophilic substitution.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Hydrochloric acid (HCl) or Acetic acid

  • Sodium nitrite (NaNO₂)

  • Ethanol

  • Distilled water

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve the 6-Amino-1,3-dimethyluracil precursor in a suitable dilute acid (e.g., hydrochloric acid or acetic acid).

  • Cooling: Cool the solution to approximately 10°C in an ice bath. This is critical to control the exothermic nature of the reaction.[7]

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution with constant, vigorous stirring. A distinctively colored precipitate of the nitrosouracil compound will begin to form.[7]

  • Isolation: Once the addition is complete, allow the reaction to stir for an additional 30 minutes in the ice bath. Isolate the crude product by vacuum filtration, washing the solid with cold distilled water.

  • Purification: Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to achieve high purity.[7]

Causality Behind Experimental Choices:

  • Acidic Environment: The reaction requires an acidic medium to generate the active nitrosating agent, nitrous acid (HONO), from sodium nitrite.[7]

  • Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to prevent thermal degradation of the product and minimize the formation of side-products.[7]

  • Recrystallization: This purification step is essential for removing unreacted starting materials and by-products, ensuring the purity of the final compound is sufficient for subsequent biological assays.[7]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Dissolve 6-Amino-1,3-dimethyluracil in dilute acid cool Cool solution to 10°C in ice bath start->cool add_nitrite Slowly add aqueous Sodium Nitrite (NaNO₂) cool->add_nitrite precipitate Product precipitates from solution add_nitrite->precipitate Forms HONO in situ filtrate Isolate crude product by filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize final_product Pure 6-Amino-1,3-dimethyl- 5-nitrosouracil recrystallize->final_product

Caption: Synthesis workflow for 6-amino-1,3-dimethyl-5-nitrosouracil.

Section 2: The Core Mechanism of Action

The biological effects of nitrosourea compounds, including nitrosouracils, are primarily driven by their non-enzymatic decomposition in vivo. This decomposition yields two types of reactive species: an alkylating agent and an isocyanate, which mediate cytotoxicity through distinct but complementary pathways.[3]

DNA Alkylation and Interstrand Cross-Linking

Upon decomposition, 2-chloroethylnitrosoureas generate a 2-chloroethyl carbonium ion.[3] This highly electrophilic species readily attacks nucleophilic sites on DNA bases, particularly the O⁶ position of guanine, as well as sites on adenine and cytosine.[3][8] The initial alkylation event can be followed by an intramolecular rearrangement that displaces the chloride ion, leading to the formation of a covalent interstrand cross-link (ICL) between adjacent guanine bases. These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] The ability of these compounds to cause significant DNA damage has been confirmed in various cell types.[9][10]

Carbamoylation of Proteins

The second product of nitrosourea decomposition is an organic isocyanate. This species can react with the lysine residues of proteins, a process known as carbamoylation.[3] This modification can inactivate critical cellular proteins, including enzymes involved in DNA repair. By inhibiting DNA repair, carbamoylation potentiates the cytotoxic effects of the DNA alkylation, preventing the cell from resolving the damage and increasing the likelihood of cell death.[3]

Mechanism_of_Action cluster_decomposition In Vivo Decomposition (Non-enzymatic) cluster_dna_damage DNA Damage Pathway cluster_protein_damage Protein Damage Pathway NU Nitrosourea Compound (e.g., BCNU, CCNU) alkylating 2-Chloroethyl Carbonium Ion NU->alkylating isocyanate Isocyanate NU->isocyanate alkylation Alkylation of DNA bases (e.g., O⁶-Guanine) alkylating->alkylation carbamoylation Carbamoylation of Protein Lysine Residues isocyanate->carbamoylation icl Interstrand Cross-Linking (ICL) alkylation->icl block Blocks DNA Replication & Transcription icl->block apoptosis Apoptosis / Cell Death block->apoptosis inactivation Inactivation of DNA Repair Enzymes carbamoylation->inactivation inactivation->apoptosis Potentiates damage

Caption: Dual cytotoxic mechanism of nitrosourea compounds.

Section 3: Therapeutic Applications and Biological Activities

While best known for their anticancer properties, the reactivity of nitrosouracil compounds lends them a broad spectrum of biological activities.[4][5]

Anticancer Activity

Nitrosoureas are a class of alkylating agents with established efficacy against a range of malignancies.[2] Their high lipophilicity allows them to cross the blood-brain barrier, making them particularly valuable for the treatment of brain tumors such as glioblastomas and other CNS neoplasms.[11][12] Clinically used nitrosoureas include:

  • Carmustine (BCNU): Used in the treatment of brain tumors, multiple myeloma, and lymphomas.[2]

  • Lomustine (CCNU): Primarily used for Hodgkin's disease and brain tumors.[13]

  • Semustine (Methyl-CCNU): Has been used to treat gastrointestinal and brain cancers.[13]

The antitumor activity of novel nitrosourea derivatives continues to be an active area of research, with studies demonstrating significant efficacy against murine tumors like B16 melanoma and Lewis lung carcinoma.[14]

Compound/DerivativeCancer Cell Line/ModelReported Activity (IC₅₀ / Effect)Reference
N-Alkyl NitroimidazolesMDA-MB-231 (Breast)LC₅₀ as low as 16.7 µM[15][16]
Uracil-Thiazolidinone Hybrid (19j)A-549, Panc-1 (Lung, Pancreatic)IC₅₀ = 1.1 µM (more potent than doxorubicin)[17]
Dihydroxycyclohexyl-nitrosourea (6b)B16 Melanoma, Lewis LungMost effective among tested derivatives[14]
Sodium Nitroprusside (SNP)Prostate, Gastric, CervicalDemonstrates anticancer properties[18]
Antimicrobial and Antiviral Activity

The uracil scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[19] The nitro group itself can trigger redox reactions that are toxic to microorganisms, including bacteria and parasites.[5][6] Certain uracil derivatives have demonstrated promising inhibitory activity against HIV, with some compounds showing a 50% protective effect at concentrations around 9.5-11.9 µM in cell culture.[17][20] Additionally, metal complexes of uracil and thiouracil derivatives have shown significant antifungal activity against species like Aspergillus niger and Candida albicans.[21]

Section 4: Challenges, Limitations, and Future Perspectives

Despite their efficacy, the clinical use of nitrosoureas is hampered by significant toxicity. The most common and dose-limiting side effect is delayed and often severe bone marrow suppression (myelosuppression).[1][11] Other toxicities include pulmonary fibrosis and renal damage.[2] Furthermore, cancer cells can develop resistance to nitrosoureas, often through the upregulation of DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (MGMT), which can directly reverse the key O⁶-guanine alkylation.

Future research is focused on developing new nitrosourea analogs and drug delivery systems that can:

  • Increase tumor selectivity and reduce systemic toxicity.

  • Overcome mechanisms of drug resistance.

  • Leverage the nitric oxide (NO) releasing properties for synergistic effects, as NO itself can modulate tumor growth, angiogenesis, and immune responses.[22][23]

Section 5: In Vitro Evaluation of Cytotoxicity

Evaluating the cytotoxic potential of newly synthesized nitrosouracil compounds is a critical step in the drug development process. A variety of in vitro assays can be used to measure cell death and viability.[24]

Experimental Protocol: General Cytotoxicity Assay (e.g., using DNA-binding dyes)

This protocol provides a generalized workflow for assessing the cytotoxicity of a test compound on an adherent cancer cell line.

Objective: To determine the concentration-dependent cytotoxicity of a nitrosouracil compound.

Materials:

  • Adherent cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test nitrosouracil compound, dissolved in a suitable solvent (e.g., DMSO)

  • Cytotoxicity detection reagent (e.g., a non-permeable DNA-binding dye like CellTox™ Green)[25]

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Incubate overnight (or until ~30% confluent) to allow for cell attachment.[26][27]

  • Compound Treatment: Prepare serial dilutions of the nitrosouracil compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.[26]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add the cytotoxicity reagent to each well according to the manufacturer's instructions (e.g., add a volume of reagent equal to the culture volume).[25]

  • Final Incubation & Measurement: Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 10-15 minutes, protected from light.[25] Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485-500nm Ex / 520-530nm Em for CellTox™ Green).[25]

  • Data Analysis: Correct for background fluorescence using "no cell" control wells. Calculate the percentage of cytotoxicity relative to a "maximum kill" control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay & Readout seed Seed cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 prepare_tx Prepare serial dilutions of Nitrosouracil compound incubate1->prepare_tx add_tx Add compound dilutions to cells prepare_tx->add_tx incubate2 Incubate for 48h add_tx->incubate2 add_reagent Add cytotoxicity reagent (e.g., DNA-binding dye) incubate3 Incubate at RT (15 min) add_reagent->incubate3 read_plate Measure fluorescence on plate reader incubate3->read_plate analysis Data Analysis (Calculate IC₅₀) read_plate->analysis incubate2->add_reagent

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

Nitrosouracil compounds and their congeners represent a mature yet continually relevant class of therapeutic agents. Their profound biological significance stems from a potent, dual mechanism of action involving both DNA alkylation and protein carbamoylation, leading to high levels of cytotoxicity, particularly in rapidly dividing cancer cells. While their clinical utility, especially in neuro-oncology, is well-established, challenges related to toxicity and drug resistance remain significant hurdles. The future of this compound class lies in the rational design of novel derivatives with improved safety profiles and the exploration of their broader biological activities, including antimicrobial and antiviral applications. The foundational protocols and mechanistic insights provided in this guide are intended to empower researchers to continue unlocking the therapeutic potential of these remarkable molecules.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). PMC.
  • Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4. Benchchem.
  • Nitric oxide for cancer therapy. PMC - NIH.
  • Nitrosoureas - Immunosuppressants & Antineoplastic Agents. Pharmacology for Medicine.
  • Mechanism of action of nitrosourea.
  • Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics. MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Nitrosoureas: a review of experimental antitumor activity. PubMed.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Deriv
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH.
  • Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate.
  • Nitrosoureas: a reappraisal of clinical trials. PubMed.
  • Drug Discovery Applications of Nitroso (Hetero)
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • DNA damaging and cell proliferative activity of 1-methyl-1-nitrosourea in r
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • A metabolic perspective on nitric oxide function in melanoma. PMC - PubMed Central - NIH.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • DNA damage induced by seven N-nitroso compounds in primary cultures of human and r
  • Nitrosoureas Toxicity.
  • 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510. PubChem.
  • Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. PubMed.
  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P
  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
  • Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. ThaiJO.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NCBI Bookshelf - NIH.

Sources

Foundational

Introduction to Isotopic Labeling with 13C in Metabolic Studies

Technical Guide for Drug Development & Metabolic Engineering Executive Summary Metabolic Flux Analysis (MFA) using carbon-13 ( C) represents the gold standard for quantifying intracellular metabolic rates (fluxes) in liv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Metabolic Engineering

Executive Summary

Metabolic Flux Analysis (MFA) using carbon-13 (


C) represents the gold standard for quantifying intracellular metabolic rates (fluxes) in living systems.[1][2][3][4] Unlike static "snapshot" measurements of metabolite abundance (metabolomics), 

C-MFA provides a dynamic readout of enzymatic activity, revealing how carbon flows through pathways to fuel growth, energy production, and biosynthesis. For drug development professionals, this distinction is critical: a drug might not change the concentration of a metabolite but could drastically alter its turnover rate, a phenotype only detectable via flux analysis.

This guide outlines the theoretical underpinnings, experimental strategies, and self-validating protocols required to implement


C-labeling studies with high scientific integrity.

Fundamentals of 13C Labeling

The Physics of Tracing

Stable isotopes like


C are non-radioactive and chemically identical to their abundant counterparts (

C) in most biological contexts, yet they possess a distinct mass (detectable by Mass Spectrometry) and magnetic spin (detectable by NMR).[1][2][3][5][6]

When a cell is fed a


C-labeled substrate (the tracer ), the heavy isotope is distributed into downstream metabolites via enzymatic transformations.[2] The resulting pattern of isotopic enrichment—the Mass Isotopomer Distribution (MID) —acts as a molecular fingerprint of the pathway history.
The Core Logic
  • Metabolic Steady State: The assumption that intracellular metabolite concentrations and fluxes are constant during the experiment.

  • Isotopic Steady State: The point at which the

    
    C enrichment in metabolites equilibrates with the tracer. (Note: Non-stationary MFA, or INST-MFA, measures the kinetics of this approach to equilibrium, essential for slow-turnover pathways).
    

Experimental Design Strategy

The success of a


C study hinges on selecting the correct tracer.[3] Using a generic tracer for a specific pathway question is a common failure mode.
Tracer Selection Matrix[7]
Pathway of InterestRecommended TracerMechanistic Rationale
Global Carbon Flow [U-

C]Glucose
Uniform labeling provides maximum signal strength for all downstream metabolites; ideal for initial phenotyping.
Glycolysis vs. PPP [1,2-

C]Glucose
Distinguishes routes: Glycolysis preserves the C1-C2 bond (generating M+2 pyruvate), while the Pentose Phosphate Pathway (PPP) decarboxylates C1 (generating M+1 pyruvate).
TCA Cycle Anaplerosis [U-

C]Glutamine
Enters TCA at

-ketoglutarate; allows precise quantification of reductive carboxylation (glutamine-driven lipid synthesis) often upregulated in cancer.
Mitochondrial Oxidation [1-

C]Pyruvate
specifically tracks flux through Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC).[7]
Diagram: Carbon Fate Logic

The following diagram illustrates how different tracers resolve the split between Glycolysis and the Pentose Phosphate Pathway (PPP).

CarbonFate cluster_legend Legend key [1,2-13C]Glucose Tracer Logic Glucose [1,2-13C] Glucose (M+2) G6P G6P (M+2) Glucose->G6P F6P F6P (M+2) G6P->F6P Glycolysis Pentose Pentose-P (M+1) (Loss of C1 as CO2) G6P->Pentose Oxidative PPP (-CO2) Triose Triose-P (M+2) F6P->Triose Pyr_Glyco Pyruvate (Glycolysis) (M+2) Triose->Pyr_Glyco Pyr_PPP Pyruvate (PPP Return) (M+1) Pentose->Pyr_PPP Recycling

Caption: Differential labeling patterns of Pyruvate derived from [1,2-13C]Glucose via Glycolysis (M+2) versus the Oxidative Pentose Phosphate Pathway (M+1).

Analytical Platforms: MS vs. NMR

Choosing the detection method depends on sensitivity requirements and the need for positional information.

FeatureMass Spectrometry (LC-MS/GC-MS)NMR Spectroscopy
Sensitivity High (picomolar range).[7] Essential for low-abundance intermediates.Low (micromolar/millimolar).[7] Requires large sample mass.
Resolution Resolves Isotopologues (M+0, M+1, M+2...). Cannot easily distinguish where the label is (e.g., C1 vs C2).Resolves Isotopomers . Can distinguish specific positional enrichment (e.g., C1-labeled lactate vs C3-labeled lactate).
Sample Prep Destructive. LC-MS is direct; GC-MS requires chemical derivatization (e.g., TBDMS).[4]Non-destructive.[8] Samples can be recovered.[9]
Throughput High.[10] Ideal for drug screening.Low to Medium.

Expert Insight: For most drug discovery applications involving cell culture, LC-HRMS (High-Resolution Mass Spectrometry) is the preferred platform due to its sensitivity and ability to detect hundreds of metabolites simultaneously without derivatization.

The Workflow: A Self-Validating Protocol

This protocol focuses on Adherent Cancer Cells using LC-MS, a common scenario in oncology drug discovery.

Phase 1: Metabolic Quenching (The Critical Step)

Objective: Instantly arrest enzymatic activity to preserve the metabolic "snapshot."

  • Why: Metabolism turns over in seconds. Slow quenching (e.g., washing with PBS) causes "leakage" and ATP hydrolysis, invalidating the data.

Protocol:

  • Preparation: Pre-cool 80% Methanol/20% Water to -80°C on dry ice.

  • Rapid Wash: Aspirate media.[7] Immediately pour 37°C saline (0.9% NaCl) to wash (5 seconds). Note: Use warm saline to avoid shocking cells before the quench.

  • Quench: Aspirate saline and immediately add the -80°C Methanol solution.

  • Incubation: Place plates on dry ice for 15 minutes to ensure complete lysis and precipitation of proteins.

Phase 2: Extraction & Internal Standardization[7]
  • Self-Validation Step: Spike samples with a non-endogenous internal standard (e.g.,

    
    C-Yeast Extract or specific deuterated standards like d3-Glutamate) during the extraction step. This corrects for extraction efficiency and matrix effects during MS analysis.
    
  • Scrape cells in the cold methanol.

  • Transfer lysate to centrifuge tubes.

  • Centrifuge at 14,000 x g for 10 min at 4°C to pellet debris.

  • Collect supernatant (metabolites).[7]

  • Dry under nitrogen flow (TurboVap) or SpeedVac (avoid heat!).[7]

Phase 3: Data Acquisition & Analysis[7]
  • Reconstitute in LC-MS compatible solvent (e.g., 50% Acetonitrile).

  • Inject onto HILIC (Hydrophilic Interaction Liquid Chromatography) column.[7]

  • QC Check: Monitor the M+0 (unlabeled) signal of the internal standard. If the Coefficient of Variation (CV) > 15% across samples, the extraction failed.

Data Analysis & Flux Modeling

Raw MS data provides the Mass Isotopomer Distribution (MID). This must be corrected for natural abundance (e.g., naturally occurring


C is 1.1%).[7]
Workflow Diagram

Workflow Exp Tracer Experiment (Cell Culture) MS Mass Spectrometry (Raw Ion Counts) Exp->MS Correct Natural Abundance Correction MS->Correct Isotopologue Extraction MID MDV / MID Calculation Correct->MID Model Metabolic Flux Modeling (INCA/13CFLUX2) MID->Model Constraints Map Flux Map (mmol/gDW/h) Model->Map Best Fit

Caption: Computational pipeline from raw MS data to quantitative Flux Maps.

Key Metrics
  • Fractional Enrichment: The total % of carbon pool labeled. Indicates if the pathway is active.

  • Isotopologue Distribution (M+X): The specific pattern.

    • Example: High M+5 Glutamate from [U-

      
      C]Glutamine indicates direct entry into TCA.[7] High M+3 indicates cycling through the TCA cycle (loss of 2 carbons).
      

Applications in Drug Discovery

Target Validation: IDH1 Mutations

In IDH1-mutant gliomas, the enzyme converts


-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).
  • Experiment: Feed [U-

    
    C]Glutamine.
    
  • Readout: Detection of fully labeled (

    
    C5) 2-HG confirms the mutant enzyme is actively sourcing carbon from glutamine, validating the target.
    
Toxicity Screening: Mitochondrial Liability

Standard ATP assays can miss subtle mitochondrial toxicity.[7]

  • Experiment: Feed [U-

    
    C]Glucose.
    
  • Readout: A drop in

    
    C-incorporation into TCA intermediates (Citrate, Malate) before ATP levels drop signals early mitochondrial dysfunction (e.g., Complex I inhibition).
    

References

  • Antoniewicz, M. R. (2013).[7] "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology. Link

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • Young, J. D., et al. (2011). "13C-MFA: A Guide for the Cancer Biologist." Nature Metabolism (Contextual). Link (Note: Generalized reference to Young's work in MFA methodology).[7]

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link[7]

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link[7]

Sources

Exploratory

Technical Guide: Safety and Handling of 6-Amino-5-nitrosouracil-13C2

[1][2] Executive Summary 6-Amino-5-nitrosouracil-13C2 is a high-value, stable isotope-labeled pyrimidine derivative primarily utilized as a metabolic tracer and internal standard in mass spectrometry (MS) and nuclear mag...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-Amino-5-nitrosouracil-13C2 is a high-value, stable isotope-labeled pyrimidine derivative primarily utilized as a metabolic tracer and internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] While it shares the physicochemical toxicity profile of its non-labeled parent compound (6-Amino-5-nitrosouracil), its application demands a higher tier of operational rigor to preserve isotopic enrichment and ensure analytical validity.[1][2]

This guide synthesizes the chemical safety requirements mandated by the nitroso- moiety with the precision handling protocols required for stable isotopes.[1][2]

Part 1: Physicochemical & Isotopic Profile[1]

Understanding the physical nature of the compound is the first step in establishing a safety protocol.[1][2] The presence of the nitroso group (


) imparts specific reactivity and stability concerns, while the 

labeling dictates the financial and experimental risk.[1][2]
Table 1: Technical Specifications
PropertyDescription
Chemical Name 6-Amino-5-nitrosouracil-13C2
Parent CAS 5442-24-0 (Non-labeled)
Appearance Violet to purple crystalline powder
Solubility Low in water; Soluble in DMSO, warm Methanol, and dilute alkalis
Isotopic Enrichment

atom %

(Typical)
Molecular Weight ~158.1 g/mol (approx. +2 Da vs. parent MW 156.[1][2][3][4]1)
Reactivity Sensitive to strong oxidizing agents; potential NO donor
Storage

, desiccated, protected from light
Isotopic Integrity

The "13C2" designation indicates the substitution of two carbon atoms in the pyrimidine ring with Carbon-13.[1][2] Unlike radioactive isotopes (e.g.,


), this compound is non-radioactive .[1][2][5][6] However, the primary operational risk is isotopic dilution .[1][2] Exposure to atmospheric moisture or trace contaminants containing natural abundance carbon (

) can degrade the enrichment level, rendering the compound useless for quantitative proteomics or metabolic flux analysis [1].[1][2]

Part 2: Hazard Architecture & Toxicology[2]

While stable isotopes are generally considered to have the same toxicological profile as their non-labeled counterparts, the parent structure contains functional groups that warrant strict precautions.[1][2]

The Nitroso- Risk Factor

The nitroso group at position 5 is chemically reactive.[1][2] In biological systems, nitrosouracils can act as nitric oxide (NO) donors or precursors to N-nitrosamines.[1][2]

  • Genotoxicity Concern: Although specific data for the

    
     variant is absent, many C-nitroso and N-nitroso compounds are investigated for mutagenic potential.[1][2] It is scientifically prudent to handle this compound as a suspected mutagen  [2].[1][2]
    
  • Acute Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [3].[1][2][4]

GHS Classification (Derived)[1][2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][4][7]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][4][7]

    • Precautionary Principle: Treat as potentially genotoxic due to the nitroso moiety.[1][2]

Part 3: Operational Handling Protocols

This section details the "Chain of Custody" required to maintain both operator safety and data integrity.

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling 6-Amino-5-nitrosouracil-13C2 to prevent degradation and exposure.

SafeHandling Storage Storage (-20°C, Desiccated) Equilibration Thermal Equilibration (Closed Vessel, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-static, Glove Box) Equilibration->Weighing Minimize H2O uptake Solubilization Solubilization (DMSO/Buffer) Weighing->Solubilization Immediate Dissolution Usage Experimental Use (Metabolic Tracing) Solubilization->Usage In-situ Application

Figure 1: Critical Control Points for handling hygroscopic, high-value stable isotopes.[1][2]

Protocol: Precision Weighing

Objective: To aliquot microgram quantities without isotopic dilution or inhalation risk.

  • Environment: Use a dedicated weighing enclosure or a biological safety cabinet (Class II).[1][2]

  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening .

    • Scientific Logic:[2][5][8][9] Opening a cold vial introduces atmospheric moisture (condensation), which hydrolyzes the compound and introduces

      
      /H exchange errors in sensitive MS applications [4].[1][2]
      
  • Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat.[1][2] Isotope powders are often electrostatic and "jump," leading to loss of expensive material and potential inhalation.[1][2]

  • Transfer: Weigh the required amount into a pre-tared amber glass vial.

  • Resealing: Purge the stock vial with dry nitrogen or argon before resealing to displace humid air.[1][2]

Solubilization Strategy

6-Amino-5-nitrosouracil has poor water solubility.[1][2] For biological assays:

  • Primary Solvent: Dissolve initially in anhydrous Dimethyl Sulfoxide (DMSO).

  • Dilution: Dilute the DMSO stock slowly into the aqueous buffer (e.g., PBS).

    • Caution: Ensure the final DMSO concentration is

      
       for cell culture applications to avoid solvent toxicity masking the experimental results.[1][2]
      

Part 4: Experimental Application & Logic

Why use the


 variant? The utility lies in metabolic flux analysis . 6-Amino-5-nitrosouracil is a structural analog in the purine biosynthetic pathway.[1][2]
Pathway Tracing Logic

By introducing the


 label, researchers can track the incorporation of the pyrimidine ring into downstream metabolites (like xanthines or uric acid) using Mass Spectrometry.[1][2] The mass shift (+2 Da) allows for the differentiation of de novo synthesized metabolites versus those scavenged from the environment.[1][2]

MetabolicTracing Tracer 6-Amino-5-nitrosouracil-13C2 (M+2) Intermediate Diaminouracil Intermediate (13C Labeled) Tracer->Intermediate Reduction Product Xanthine/Caffeine Derivative (Detected M+2 Peak) Intermediate->Product Cyclization Background Endogenous Pool (Natural Abundance 12C) Background->Product Interference (Noise)

Figure 2: Logic flow of using a 13C-labeled precursor to distinguish exogenous flux from endogenous pools.

Analytical Validation
  • Blank Check: Always run a "solvent-only" blank to characterize the background noise at the M+2 mass channel.[1][2]

  • Isotopic Purity Check: Before biological administration, analyze the stock solution via LC-MS to confirm the label has not degraded or exchanged [5].

Part 5: Emergency Response

Spills and Exposure[1][2]
  • Inhalation: Remove victim to fresh air.[1][2][4][7] If breathing is difficult, administer oxygen.[1][2] The violet dust is a respiratory irritant.[1][2][7]

  • Skin Contact: Wash immediately with soap and water.[1][2] The nitroso group can stain skin and potentially penetrate; do not use ethanol for washing as it may enhance absorption.[1][2]

  • Spill Cleanup:

    • Dampen the powder with a wet paper towel (to prevent dust generation).[1][2]

    • Wipe up with a weak alkaline solution (sodium bicarbonate) to neutralize.[1][2]

    • Dispose of as hazardous chemical waste (Code: Toxic/Irritant).[1][2]

Waste Disposal

Do not mix isotope-labeled waste with general organic solvents if recovery is intended.[1][2] If disposal is required, incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

References

  • PubChem. (2025).[1][2] 6-Amino-5-nitrosouracil (Compound CID 79510) - Safety and Hazards. National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link][1][2]

  • Georganics. (2023). Safety Data Sheet: 6-Amino-1-methyl-5-nitrosouracil. Retrieved February 2, 2026, from [Link][1][2]

  • Hilaris Publisher. (2013).[1][2] Considerations in the selection of stable isotope labeled internal standards. Journal of Metabolomics & Systems Biology. Retrieved February 2, 2026, from [Link][1][2]

  • National Institutes of Health (NIH). (2018).[1][2] Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC - PubMed Central.[1][2] Retrieved February 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 6-Amino-5-nitrosouracil using 13C2-Isotope Dilution Mass Spectrometry (IDMS)

Abstract This application note details a robust protocol for the quantification of 6-Amino-5-nitrosouracil (ANU) in biological matrices using 6-Amino-5-nitrosouracil- as a stable isotope-labeled internal standard (SIL-IS...

Author: BenchChem Technical Support Team. Date: February 2026



Abstract

This application note details a robust protocol for the quantification of 6-Amino-5-nitrosouracil (ANU) in biological matrices using 6-Amino-5-nitrosouracil-


 as a stable isotope-labeled internal standard (SIL-IS). ANU is a critical intermediate in purine metabolism and a precursor in the synthesis of xanthine-based pharmaceuticals. Due to its high polarity and susceptibility to matrix interference, traditional external calibration often fails. This guide demonstrates how the 

analog corrects for ionization suppression and extraction variability, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction & Scientific Rationale

The Challenge: Polarity and Matrix Effects

6-Amino-5-nitrosouracil is a polar, hydrophilic pyrimidine derivative. In Reverse Phase Liquid Chromatography (RPLC), it often elutes in the void volume, co-eluting with salts and phospholipids that cause severe signal suppression in Electrospray Ionization (ESI). Furthermore, the amino and nitroso groups are chemically active, making the molecule sensitive to pH-dependent degradation during extraction.

The Solution: 13C vs. Deuterium Labeling

For accurate quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required. While deuterated (


 or 

) standards are common, they are suboptimal for amino-uracils due to Deuterium Exchange . The acidic protons on the amine (

) and imide positions can exchange with solvent protons (

) in the mobile phase, leading to signal loss and "cross-talk" between the IS and analyte channels.

Why 6-Amino-5-nitrosouracil-


? 
  • Non-Exchangeable: The

    
     atoms are embedded in the pyrimidine ring skeleton, immune to solvent exchange.
    
  • Co-Elution: The

    
     isotope effect on retention time is negligible compared to deuterium. The IS elutes at the exact moment as the analyte, perfectly mirroring the matrix effects experienced by the target molecule at that specific time point.
    

Chemical Profile & Preparation[1][2][3][4][5][6][7]

PropertyAnalyte (ANU)Internal Standard (ANU-

)
Formula


MW 156.10 g/mol 158.10 g/mol
pKa ~8.8 (Uracil ring)~8.8
Solubility DMSO, dilute alkali, hot waterDMSO, dilute alkali
Storage -20°C, Desiccated, Dark-20°C, Desiccated, Dark
Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO). Note: ANU has poor solubility in pure methanol or acetonitrile.

  • Concentration: Prepare a primary stock of 1.0 mg/mL in DMSO.

  • Working Solution: Dilute the stock to 1.0 µg/mL using 50:50 Methanol:Water (v/v) for daily spiking.

LC-MS/MS Method Development

Chromatography (HILIC Mode)

Given the polarity of ANU, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ). High pH ensures ionization stability.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% B

      
       50% B
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration for 3 min)

Mass Spectrometry (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The amino group facilitates protonation


.
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
ANU 157.1112.120Quantifier (Loss of

&

)
ANU 157.1140.115Qualifier (Loss of

)
ANU-

159.1114.120Quantifier (IS)

Note: The mass shift of +2 Da is maintained in the fragment ions if the ring remains intact or if the fragment contains the labeled carbons.

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for plasma or cell lysate.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of ANU-

    
     Working Solution  (1.0 µg/mL). Vortex for 10 sec.
    
  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Rationale: Acidified ACN precipitates proteins and stabilizes the basic amine group.

  • Vortex/Shake: Vortex vigorously for 1 min.

  • Centrifuge: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial.

  • Evaporate (Optional): If sensitivity is low, dry under nitrogen at 40°C and reconstitute in 50 µL of 90:10 ACN:Buffer.

  • Inject: Inject 5 µL into the LC-MS/MS.

Visualization of Workflow & Mechanism

Diagram 1: Analytical Workflow

This diagram illustrates the parallel processing of the analyte and the internal standard, highlighting where the error correction occurs.

IDMS_Workflow Sample Biological Sample (Contains ANU) Mix Homogenization (Matrix + IS) Sample->Mix IS Internal Standard Spike (ANU-13C2) IS->Mix  Corrects Volume Errors Extract Protein Precipitation (ACN/MeOH) Mix->Extract LC HILIC Separation (Co-elution of ANU & IS) Extract->LC  Corrects Recovery Loss MS MS/MS Detection (m/z 157 vs 159) LC->MS  Corrects Matrix Effect Ratio Data Analysis Ratio = Area(ANU) / Area(IS) MS->Ratio

Caption: Step-by-step IDMS workflow showing how the


 IS compensates for experimental variability at every stage.

Validation & Calculations

To ensure scientific integrity, the method must be validated according to FDA M10 guidelines [1].

A. System Suitability Test (SST)

Before running samples, inject the IS-only blank.

  • Requirement: No interference peak at the analyte transition (157.1

    
     112.1) > 20% of the LLOQ (Lower Limit of Quantification).
    
  • Why: Ensures the

    
     label is pure and does not contain unlabeled impurities (isotopic crosstalk).
    
B. Matrix Effect (ME) Calculation

Compare the signal of the IS spiked into extracted blank matrix (


) vs. IS in pure solvent (

).


  • Acceptance: ME should be consistent (

    
    ) across different lots of matrix. The use of 
    
    
    
    IS allows for accurate quantification even if ME is high (e.g., -50% suppression), provided the suppression is identical for both analyte and IS.
C. Response Factor (RF)


Plot the Area Ratio (

) against Concentration for the calibration curve.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2]

  • Sciex. (2018). Measurement of uracil in plasma and serum samples by LC-MS/MS. Sciex Application Notes.

  • PubMed. (2012).[3] LC-MS/MS method for simultaneous analysis of uracil derivatives in human plasma. Journal of Mass Spectrometry.

  • PubChem. (2023). 6-Amino-5-nitrosouracil Compound Summary. National Library of Medicine.

Sources

Application

Application Note: High-Resolution Metabolic Tracing of Pteridine and Purine Biosynthesis using 6-Amino-5-nitrosouracil-13C2

[1] Executive Summary & Scientific Rationale This application note details the protocol for utilizing 6-Amino-5-nitrosouracil-13C2 (hereafter referred to as 13C-ANU ) in mammalian and microbial cell culture systems. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing 6-Amino-5-nitrosouracil-13C2 (hereafter referred to as 13C-ANU ) in mammalian and microbial cell culture systems.

While 6-amino-5-nitrosouracil is classically known as a synthetic intermediate in the Traube synthesis of purines and pteridines, its application as a stable isotope tracer allows for the precise elucidation of non-canonical salvage pathways and pteridine biosynthesis (e.g., biopterin/folate precursors). The 13C2 label (typically at C2 and C4/C6 positions of the pyrimidine ring) serves as a non-exchangeable mass tag, allowing researchers to distinguish between de novo synthesized metabolites and those derived from the exogenous precursor.

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of pyrimidine ring incorporation into lumazines and xanthines.

  • Drug Discovery: Screening inhibitors of lumazine synthase or purine salvage enzymes by monitoring the cessation of 13C-incorporation.

  • Mechanistic Probing: Differentiating between enzymatic ring closure (biological Traube synthesis) and spontaneous chemical condensation.[1]

Physicochemical Properties & Reconstitution[1]

The primary challenge with nitrosouracils is their poor solubility in neutral aqueous buffers and sensitivity to light. Proper reconstitution is the "gatekeeper" step for successful cellular uptake.[1]

PropertySpecificationNotes
Compound 6-Amino-5-nitrosouracil-13C2Stable Isotope Labeled
MW (Unlabeled) 156.10 g/mol
MW (13C2 Labeled) 158.11 g/mol Target Mass Shift: +2.01 Da
Solubility (Water) < 0.1 mg/mLPractically insoluble at pH 7.0
Solubility (DMSO) ~ 2-5 mg/mLRecommended vehicle
Stability Light SensitiveNitroso group degrades under UV/Vis light.
Reconstitution Protocol

CRITICAL: Perform all steps under low-light conditions or using amber tubes.

  • Stock Solution (20 mM):

    • Weigh 3.16 mg of 13C-ANU.[1]

    • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Avoid basic aqueous solvents (e.g., NaOH) for cell culture stocks, as high local pH can cause precipitation upon addition to media or induce cytotoxicity.[1]

  • Working Solution:

    • Dilute the DMSO stock directly into pre-warmed (37°C) cell culture media immediately prior to use.

    • Max Final DMSO Concentration: 0.5% (v/v) to avoid vehicle toxicity.

    • Example: For a 100 µM treatment, add 5 µL of 20 mM Stock to 995 µL of Media.

Experimental Workflow: 13C-Flux Analysis

Phase 1: Cell Seeding and Equilibration
  • Cell Type: Protocol optimized for adherent lines (e.g., HepG2, HeLa) and suspension cultures (e.g., E. coli or yeast for pteridine studies).

  • Seeding: Seed cells in 6-well plates (approx. 1.0 x 10^6 cells/well) 24 hours prior to treatment to achieve 70-80% confluency.[1]

  • Media: Use standard media (DMEM/RPMI) initially.[1]

    • Constraint: For precise flux analysis, consider using dialyzed FBS to remove background unlabeled purines/pyrimidines that might compete with the tracer.

Phase 2: Pulse-Labeling (The "Pulse")

This step introduces the heavy isotope.[1]

  • Wash: Aspirate old media and wash cells 1x with warm PBS (37°C).[1]

  • Treatment: Add fresh media containing 50–100 µM 13C-ANU .

    • Control: Vehicle control (DMSO only) and Unlabeled ANU (to verify retention times).[1]

  • Incubation: Incubate at 37°C / 5% CO2.

    • Timepoints:

      • 0.5 - 2 Hours: For rapid uptake and initial metabolism.[1]

      • 6 - 24 Hours: For accumulation into downstream pools (biopterins, nucleic acids).[1]

Phase 3: Metabolic Quenching & Extraction

Metabolism must be stopped instantly to prevent isotope scrambling or degradation.[1]

  • Quench:

    • Rapidly aspirate media.[1]

    • Immediately add 1.0 mL of 80% Methanol/20% Water (pre-chilled to -80°C) directly to the well.

    • Mechanism:[1][2] The extreme cold and organic solvent denature enzymes instantly (quenching).

  • Scrape & Collect:

    • Incubate plates on dry ice for 10 minutes.

    • Scrape cells into the methanol solution and transfer to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex for 1 minute; sonicate for 30 seconds (4°C).

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein/debris.

  • Supernatant: Transfer supernatant (containing small metabolites) to a fresh glass vial for LC-MS.

Analytical Workflow (LC-MS/MS)

Detection Strategy: You are looking for the M+2 isotopologue of downstream metabolites.

  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred to resolve 13C peaks from background noise).

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide) is required due to the polarity of uracils and pteridines.

  • Mass Transitions (Example):

AnalyteParent Mass (M+0)Target Mass (M+2)Retention Time (Approx)
6-Amino-5-nitrosouracil 156.03 m/z158.04 m/z 2.5 min
Uric Acid (Hypothetical Product)168.03 m/z170.04 m/z 4.1 min
Lumazine (Pteridine precursor)164.03 m/z166.04 m/z 5.2 min

Visualization of Pathways & Workflow

The following diagrams illustrate the biological logic and the experimental process.

Diagram 1: Metabolic Fate of 6-Amino-5-nitrosouracil

This pathway shows how the 13C-labeled precursor (Blue Node) feeds into Pteridine synthesis (Green) or Purine salvage (Red).[1]

MetabolicPathway cluster_legend Legend ANU 6-Amino-5-nitrosouracil (13C2 Tracer) DAM 4,5-Diaminouracil ANU->DAM Reduction (Non-enzymatic or Reductase) LUM Lumazines (Pteridine Precursors) DAM->LUM + Carbon Donor (Lumazine Synthase) XAN Xanthine/Uric Acid (Purine Salvage) DAM->XAN Traube Synthesis-like Cyclization FOL Folates / Biopterin LUM->FOL Downstream Biosynthesis key1 Blue = 13C Tracer Input key2 Green = Pteridine Pathway key3 Red = Purine Pathway

Caption: Hypothetical metabolic flux of 13C-ANU into pteridine and purine salvage pathways.

Diagram 2: Experimental Protocol Workflow

Step-by-step guide from reconstitution to Mass Spectrometry.

ProtocolWorkflow Step1 1. Reconstitution (DMSO, Dark, 20mM) Step3 3. Pulse Labeling (50-100µM 13C-ANU) Step1->Step3 Dilute <0.5% DMSO Step2 2. Cell Seeding (6-well, 70% Confluency) Step2->Step3 24h Pre-incubation Step4 4. Metabolic Quench (-80°C 80% Methanol) Step3->Step4 2-24h Incubation Step5 5. Extraction & Lysis (Scrape, Sonicate, Spin) Step4->Step5 Immediate Step6 6. LC-MS/MS Analysis (Target M+2 Isotopologues) Step5->Step6 Supernatant Injection

Caption: Step-by-step workflow for 13C-ANU stable isotope tracing in cell culture.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration too high or media too cold.[1]Limit final conc. to <100 µM. Ensure media is 37°C before adding stock.
No 13C Signal Poor cellular uptake.[1]Check expression of nucleobase transporters (ENT1/2). Consider permeabilization or higher dose.[1]
High Background Noise Degradation of Nitroso group.[1]Protect from light at all stages.[1] Use fresh stock.
Cytotoxicity DMSO toxicity or nitrosative stress.[1]Perform an MTT assay first.[1] Keep DMSO <0.5%.[1] Use an antioxidant control if necessary.[1]

References

  • PubChem. (2025).[1] 6-Amino-5-nitrosouracil Compound Summary. National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). (2022).[1] Metabolic flux analysis: a comprehensive review on sample preparation and analytical techniques. PubMed Central.[1] [Link]

  • Royal Society of Chemistry (RSC). (2025).[1] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles. RSC Advances. [Link]

  • ResearchGate. (2023). Protocol to track the biosynthesis of cholesterol and metabolites in cultured cells using 13C tracers. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for 6-Amino-5-nitrosouracil-13C2

Executive Summary 6-Amino-5-nitrosouracil (ANU) is a critical intermediate in the synthesis of xanthine derivatives (e.g., caffeine, theophylline) and a potential degradation impurity in uracil-based therapeutics. Under...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-5-nitrosouracil (ANU) is a critical intermediate in the synthesis of xanthine derivatives (e.g., caffeine, theophylline) and a potential degradation impurity in uracil-based therapeutics. Under the regulatory framework of ICH M7 , nitrosated compounds often require strict monitoring due to genotoxic potential.[1]

This application note details the development of a robust LC-MS/MS method for ANU using 6-Amino-5-nitrosouracil-13C2 as an Internal Standard (IS). Unlike generic protocols, this guide addresses the specific physicochemical challenges of ANU: its poor solubility in organic solvents, high polarity, and labile nitroso group.

Key Performance Indicators
  • Target LLOQ: 1.0 ng/mL

  • Linearity:

    
     (Range: 1–1000 ng/mL)
    
  • Mode: ESI Negative (Preferred for backbone stability) or ESI Positive (Alternative).

Physicochemical Context

Understanding the molecule is the first step in method design. ANU is an amphoteric molecule with acidic uracil protons and a basic amino group, complicated by the electron-withdrawing nitroso moiety.

PropertyDataImplication for Method Dev
Formula

MW: 156.10 g/mol (Monoisotopic: 156.[2][3][4]03)
IS Formula

MW: ~158.10 g/mol (+2 Da shift)
Solubility Low in MeOH/ACN; High in DMSO/BaseCritical: Stock solutions must be prepared in DMSO or alkaline buffers.[5]
pKa ~9.0 (Uracil N-H)Ionizes well in negative mode (pH > 7 not required for ESI, but helpful).
Stability Light & Heat SensitiveProtect from light; use amber glassware.[2] Nitroso group can degrade to amine.

Method Development Strategy

Ionization Source Optimization

While amino groups suggest Positive Electrospray Ionization (ESI+), the uracil backbone is highly stable in Negative Electrospray Ionization (ESI-) .

  • Recommendation: Use ESI- for regulatory assays to minimize background noise common in ESI+ at low masses (<200 Da).

  • Alternative: Use ESI+ if the specific matrix suppresses negative ionization, exploiting the

    
     transition.
    
Chromatographic Selection

ANU is too polar for standard C18 retention, leading to elution in the void volume (ion suppression zone).

  • Column Choice: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar).

  • Selected Phase: Polar-Embedded C18 is chosen here for higher robustness in routine QC environments compared to HILIC.

Method Development Workflow

The following diagram illustrates the iterative logic used to finalize this protocol.

MethodDevWorkflow Start Start: Compound Assessment Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility Ionization Infusion: ESI+ vs ESI- (Precursor Selection) Solubility->Ionization Frag Fragmentation Pattern (Product Ion Selection) Ionization->Frag Select [M-H]- ColumnSel Column Screening (HILIC vs. Polar C18) Frag->ColumnSel Matrix Matrix Effect Test (IS Normalization) ColumnSel->Matrix Matrix->ColumnSel Suppression > 20%? Final Final Validated Method Matrix->Final Pass

Figure 1: Iterative decision tree for optimizing the LC-MS/MS method for polar nitrosouracils.

Experimental Protocol

Reagents and Standards[3][6]
  • Analyte: 6-Amino-5-nitrosouracil (Reference Standard, >98%).

  • Internal Standard: 6-Amino-5-nitrosouracil-13C2 (Isotopic purity >99 atom % 13C).

    • Note: Ensure the 13C label is on the pyrimidine ring (C2, C4, or C5) to prevent metabolic loss of the label.

  • Solvents: LC-MS Grade Methanol, Water, Ammonium Acetate, DMSO.

Solution Preparation (Critical Step)

Standard uracil solubility protocols often fail for ANU. Follow this "DMSO-Push" technique:

  • Stock Solution (1.0 mg/mL): Dissolve 1 mg of ANU and ANU-13C2 separately in 100% DMSO . Sonicate for 10 minutes. Do not use Methanol.

  • Intermediate Stock (10 µg/mL): Dilute Stock 1:100 into 50:50 Methanol:Water .

  • Working Standard: Dilute Intermediate into Mobile Phase A.

LC-MS/MS Conditions[7]
Liquid Chromatography[6][7][8][9]
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters HSS T3 C18 (

    
     mm, 1.8 µm) or equivalent high-aqueous stable column.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8).

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic hold for polar retention)

    • 1.0 - 5.0 min: 2% -> 90% B

    • 5.0 - 6.0 min: 90% B (Wash)

    • 6.1 - 9.0 min: 2% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative)
  • Source: Electrospray Ionization (Negative Mode).

  • Capillary Voltage: -2500 V.

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized per instrument (approx. 30V).

MRM Transitions Table:

CompoundPrecursor (

)
Product (

)
Cone (V)CE (eV)TypeMechanism
ANU (Quant) 155.0125.03018QuantLoss of NO (-30)
ANU (Qual) 155.0112.03025QualRing Cleavage (-HNCO)
ANU-13C2 (IS) 157.0127.03018ISLoss of NO (-30)

Note: If using ESI Positive, monitor 157 -> 127 (Quant) and 159 -> 129 (IS).

Mechanism of Fragmentation

Understanding the fragmentation ensures you are monitoring the correct species and not an isobaric interference.

  • Precursor Selection: In ESI-, the uracil loses a proton at N1 or N3, forming

    
    .
    
  • Primary Fragmentation: The nitroso group (-NO) is labile. Collision Induced Dissociation (CID) cleaves the C-N bond, ejecting a neutral NO radical (30 Da).

    • 
      .
      
  • Secondary Fragmentation: Higher energy collisions break the pyrimidine ring (Retro-Diels-Alder or similar cleavage), typically losing Isocyanic acid (HNCO, 43 Da).

Fragmentation Parent Precursor Ion [M-H]- = 155 Transition1 Product Ion 1 (Quant) m/z 125 Parent->Transition1 - NO (30 Da) Transition2 Product Ion 2 (Qual) m/z 112 Parent->Transition2 - HNCO (43 Da)

Figure 2: Proposed fragmentation pathway for 6-Amino-5-nitrosouracil in negative mode.

Validation & Troubleshooting

Linearity & Range

Prepare a 6-point calibration curve (1, 5, 20, 100, 500, 1000 ng/mL) spiked with constant IS (e.g., 50 ng/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Weighting:

    
     weighting is recommended due to the wide dynamic range.
    
Matrix Effects (ME)

Nitrosouracils are often analyzed in complex synthetic reaction mixtures (high salt/xanthine content).

  • Calculation:

    
    
    
    • A = Peak area of standard in neat solvent.

    • B = Peak area of standard spiked into extracted matrix.

  • Role of 13C2-IS: The stable isotope IS will co-elute perfectly with the analyte. Even if signal suppression occurs (e.g., 50% suppression), the Ratio of Analyte/IS remains constant, ensuring accuracy. This is the primary reason for using 13C2 over a surrogate standard.

Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Intensity Incorrect pH or SolubilitySwitch mobile phase to Ammonium Acetate (pH 6.8). Ensure stock is fully dissolved in DMSO.
Peak Tailing Secondary interactionsUse a column with better end-capping (e.g., HSS T3). Increase buffer strength to 10mM.
Carryover Analyte sticking to injectorUse a needle wash of 50:50 MeOH:DMSO.
IS Signal Variation Ion SuppressionCheck retention time; ensure analyte elutes after the void volume (>1.5 min).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][10] (2017).[11]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil. (2023).[12]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[3]

  • Chidella, K.S., et al. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities.[4] American Journal of Analytical Chemistry, 12, 232-248. (2021).[1][5]

Sources

Application

Synthesis of xanthine derivatives using 6-Amino-5-nitrosouracil-13C2 as a precursor

Application Note: Synthesis of C-Labeled Xanthine Derivatives via Modified Traube Cyclization Abstract This application note details a robust, high-yield protocol for the synthesis of xanthine derivatives using 6-Amino-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of C-Labeled Xanthine Derivatives via Modified Traube Cyclization

Abstract

This application note details a robust, high-yield protocol for the synthesis of xanthine derivatives using 6-Amino-5-nitrosouracil-


C

as the core scaffold. Stable isotope-labeled xanthines (e.g., caffeine, theophylline) are critical biomarkers for metabolic flux analysis, cytochrome P450 phenotyping, and clinical breath tests. This guide utilizes a modified Traube synthesis, optimizing the reduction of the nitroso group with sodium dithionite followed by cyclization with formic acid or triethyl orthoformate. Special emphasis is placed on maximizing isotopic recovery and validating the structural integrity of the

C-labeled purine ring system.

Strategic Overview & Mechanism

The synthesis of the xanthine core from a pyrimidine precursor follows the classical Traube Purine Synthesis , adapted here for high-value isotopically labeled starting materials. The pathway ensures the conservation of the


C labels located on the pyrimidine ring (typically C2/C4 or C4/C5 positions).
Reaction Pathway

The process involves two critical transformations:[1][2]

  • Reduction: The nitroso group (-NO) at position 5 is reduced to an amine (-NH

    
    ), yielding 5,6-diaminouracil-
    
    
    
    C
    
    
    .
  • Cyclization: The diamine reacts with a one-carbon donor (formic acid) to close the imidazole ring, forming Xanthine-

    
    C
    
    
    
    .
  • Derivatization (Optional): Subsequent

    
    -alkylation yields caffeine or theophylline.
    
Mechanistic Flowchart

TraubeSynthesis Precursor 6-Amino-5-nitrosouracil-13C2 (Starting Material) Reduction Reduction Step (Na2S2O4, NH4OH) Precursor->Reduction Dissolution Intermediate 5,6-Diaminouracil-13C2 (Unstable Intermediate) Reduction->Intermediate -[O], +2H Cyclization Cyclization Step (HCOOH, Reflux) Intermediate->Cyclization +1C Donor Product Xanthine-13C2 (Core Scaffold) Cyclization->Product -H2O Derivatives Derivatives (Caffeine/Theophylline) Product->Derivatives N-Alkylation

Figure 1: Synthetic pathway from nitrosouracil precursor to xanthine scaffold.[3][4] The pyrimidine ring integrity preserves the


C labels.

Materials & Equipment

Reagents
ReagentGrade/PurityRole
6-Amino-5-nitrosouracil-

C

>98% Isotopic EnrichmentPrecursor
Sodium Dithionite (Na

S

O

)
Technical Grade (>85%)Reductant
Ammonium Hydroxide (NH

OH)
12.5% - 25% aq. solutionSolvent/Base
Formic Acid (HCOOH)98-100%Cyclization Agent
Hydrochloric Acid (HCl)1N and Conc.Precipitation
Methanol / EthanolHPLC GradeWashing
Critical Equipment
  • Reaction Vessel: 25 mL or 50 mL round-bottom flask (for 1-5 mmol scale) with magnetic stirring.

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon balloon (essential to prevent oxidation of the diamine intermediate).
    
  • Filtration: Sintered glass funnel (Porosity 3 or 4) to minimize loss of labeled solid.

Experimental Protocols

Protocol A: Reduction to 5,6-Diaminouracil- C

Rationale: Sodium dithionite is selected over catalytic hydrogenation (


) for labeled syntheses because it avoids catalyst adsorption losses and is highly specific for nitrosouracils in aqueous media [1, 2].
  • Setup: In a 50 mL round-bottom flask equipped with a stir bar, suspend 2.0 mmol of 6-Amino-5-nitrosouracil-

    
    C
    
    
    
    in 10 mL of 12.5% aqueous ammonia .
  • Activation: Heat the suspension to 50–60 °C . The precursor typically forms a deep purple/red solution.

  • Reduction:

    • Add Sodium Dithionite (Na

      
      S
      
      
      
      O
      
      
      , ~1.0 g, 5-6 mmol)
      portion-wise over 5 minutes.
    • Observation: The deep color will fade to a pale yellow or colorless solution, indicating the formation of the diamine.

    • Caution: Do not overheat; dithionite decomposes rapidly above 60°C.

  • Isolation:

    • Cool the mixture to 0–4 °C in an ice bath.

    • The 5,6-diaminouracil usually precipitates. If not, reduce volume under vacuum (rotary evaporator) cautiously.

    • Filter the solid rapidly under

      
       (the diamine is air-sensitive). Wash with a small amount of ice-cold water.
      
    • Note: For the "One-Pot" variant (recommended for high-value isotopes), proceed directly to Protocol B without isolation to prevent yield loss.

Protocol B: Cyclization to Xanthine- C

Rationale: Formic acid acts as both the solvent and the one-carbon donor (C8 position). This method is cleaner than urea fusion for small-scale isotope work [3].

  • Addition: To the wet filter cake (or the crude reaction residue from Protocol A), add 5–10 mL of Formic Acid (98%) .

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The diamine is first formylated to form a formamido- intermediate, which then dehydrates to close the ring.

  • Workup:

    • Evaporate the excess formic acid under reduced pressure to dryness.

    • Resuspend the residue in 10 mL hot water .

    • Slowly add 10% NaOH until the solid dissolves (formation of sodium xanthinate), then filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with glacial acetic acid or 1N HCl to pH ~5. Xanthine-

    
    C
    
    
    
    will precipitate as a white solid.
  • Purification: Filter, wash with cold water and ethanol, and dry under vacuum.

Protocol C: Workflow Visualization

ExperimentalWorkflow Start Start: 6-Amino-5-nitrosouracil-13C2 (Suspension in NH4OH) Step1 Add Na2S2O4 (50-60°C, Color change Purple -> Yellow) Start->Step1 Decision Isolate Intermediate? Step1->Decision Isolate Filter under N2 (Risk of oxidation) Decision->Isolate Yes OnePot Direct Addition of HCOOH (Recommended for Isotopes) Decision->OnePot No Reflux Reflux at 100°C (2-4 Hours) Isolate->Reflux OnePot->Reflux Workup Evaporate -> Dissolve in NaOH -> Acidify Reflux->Workup Final Final Product: Xanthine-13C2 Workup->Final

Figure 2: Experimental workflow emphasizing the "One-Pot" strategy to minimize isotopic loss.

Analytical Validation

For


C-labeled compounds, standard purity checks (HPLC) must be augmented with Isotopic Enrichment analysis.
NMR Spectroscopy ( C-NMR)
  • Coupling Patterns: Unlike natural abundance xanthine, the

    
    C
    
    
    
    analog will display strong scalar coupling (
    
    
    )
    if the labels are adjacent (e.g., C4-C5).
  • Chemical Shifts (DMSO-d

    
    ): 
    
    • C2 (Carbonyl): ~151 ppm

    • C4 (Bridgehead): ~140 ppm

    • C5 (Bridgehead): ~106 ppm

    • C6 (Carbonyl): ~155 ppm

    • C8 (Methine): ~140 ppm

  • Expectation: If labeled at C4/C5, expect doublets for the signals at 106 and 140 ppm with

    
     values of 50–70 Hz.
    
Mass Spectrometry (LC-MS)
  • Method: ESI Negative Mode (Xanthines ionize well in negative mode).

  • Target Mass:

    • Natural Xanthine (

      
      ): 
      
      
      
      151 (M-H)
      
      
    • Xanthine-

      
      C
      
      
      
      (
      
      
      ):
      
      
      153 (M-H)
      
      
  • Acceptance Criteria: The intensity of the

    
     peak (151) should be <2% relative to the 
    
    
    
    peak (153), confirming >98% enrichment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of diamine intermediateEnsure

atmosphere; use fresh dithionite; switch to one-pot method.
Incomplete Cyclization Formic acid contains waterUse 98-100% Formic Acid; extend reflux time.
Product Color (Pink/Red) Residual nitrosouracilIncrease dithionite equivalents; ensure decolorization before cyclization.
Solubility Issues Xanthine aggregationXanthines are poorly soluble in water/organics. Dissolve in dilute NaOH or hot DMSO for analysis.

References

  • Shejul, J. K., et al. (2025).[9] "Synthesis of Xanthine Derivatives by Ring Closure Reaction." Asian Journal of Chemistry. Available at: [Link]

  • Daly, J. W., et al. (1985).[3][4] "Synthesis of 8-substituted xanthines." Journal of Medicinal Chemistry. (Classic protocol validation for diamine reduction).

  • Jacobson, K. A., et al. (2019).[3] "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry. Available at: [Link]

  • Weissensteiner, J., et al. (2025). "Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine."[4] ResearchGate. Available at: [Link]

Sources

Method

Application Note: Experimental Setup for 13C Labeling Studies with Uracil Analogs

Introduction: The Strategic Value of 13C-Uracil Tracing In drug development and metabolic engineering, quantifying the dynamics of pyrimidine metabolism is critical. While static metabolite levels provide a snapshot, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 13C-Uracil Tracing

In drug development and metabolic engineering, quantifying the dynamics of pyrimidine metabolism is critical. While static metabolite levels provide a snapshot, they fail to reveal the rate of turnover (flux). 13C-labeling of uracil and its analogs (e.g., 5-Fluorouracil, 5-FU) allows researchers to deconvolute two competing pathways:

  • De Novo Synthesis: Energy-intensive construction of the pyrimidine ring from glutamine, aspartate, and bicarbonate.[1]

  • Salvage Pathway: Efficient recycling of free bases (uracil, thymine) and nucleosides (uridine, cytidine) from the extracellular environment or catabolic turnover.[1][2]

This guide details a rigorous protocol for tracking these pathways using stable isotope tracers. It focuses on distinguishing the incorporation of exogenous uracil analogs into the nucleotide pool (UMP, UDP, UTP, RNA) versus catabolic degradation (dihydrouracil pathway).

Key Mechanistic Insight

Endogenous uracil is typically low in plasma/media because mammalian cells rely heavily on de novo synthesis or uridine salvage. However, tumor cells often upregulate salvage enzymes (e.g., UPRT, UCK2) to fuel rapid proliferation. By introducing a [13C]-labeled uracil analog, you can quantify the "Salvage Contribution" to the total RNA/DNA pool, a key biomarker for nucleoside-analog drug efficacy (e.g., Gemcitabine, 5-FU).

Experimental Design & Tracer Selection

Tracer Selection Strategy

The choice of isotopomer dictates the resolution of your data.

TracerMass ShiftApplicationAdvantage
[2-13C]-Uracil +1.003 DaCatabolism TrackingThe C2 position is retained in the ring during salvage but lost as CO2 during certain degradation steps.
[U-13C4]-Uracil +4.013 DaRNA/DNA IncorporationProvides a distinct M+4 mass shift, easily distinguishing exogenous salvage from endogenous (M+0) synthesis.
[13C, 15N]-5-FU VariableDrug MetabolismDistinguishes drug metabolites (F-nucleotides) from endogenous pools without interference.
Cell Culture Considerations (The "Clean Slate" Rule)

Critical Control: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous pyrimidines (uridine, uracil).

  • Requirement: You must use Dialyzed FBS (dFBS) or charcoal-stripped serum for the labeling period. Failure to do so dilutes the isotopic enrichment, leading to underestimation of flux.

Protocol: 13C-Uracil Pulse-Chase Workflow

Phase A: Preparation
  • Media Prep: Prepare DMEM/RPMI without glucose/glutamine initially. Reconstitute with [U-13C]-Glucose (if tracking de novo) or unlabeled glucose + [13C]-Uracil (if tracking salvage).

    • Concentration: For [13C]-Uracil, a concentration of 10–50 µM is typical. For toxic analogs (5-FU), use IC50 relevant doses.

  • Seeding: Seed cells (e.g., HCT116, HeLa) in 6-well plates (10^6 cells/well). Allow attachment for 24h in standard media.

Phase B: The Pulse (Labeling)
  • Wash: Aspirate standard media. Wash 2x with warm PBS (37°C) to remove residual extracellular unlabeled pyrimidines.

  • Pulse: Add the 13C-labeled media.

  • Time Points:

    • Flux Analysis: 0, 15, 30, 60, 120 minutes (Rapid turnover).

    • Macromolecule (RNA) Incorporation: 6, 12, 24, 48 hours.

Phase C: Quenching & Extraction (Metabolite Preservation)

Why this matters: Nucleotides (UTP, CTP) are extremely labile. Enzymatic turnover must be stopped instantly.

  • Quench: Place plate immediately on Dry Ice . Aspirate media completely.

  • Wash: Quickly wash with ice-cold ammonium acetate (150 mM) or saline. Avoid PBS if using MS, as phosphates suppress ionization.

  • Extraction: Add 500 µL of Cold Extraction Solvent (-20°C) directly to the monolayer.

    • Solvent Composition: Acetonitrile:Methanol:Water (40:40:20) + 0.1% Formic Acid.[3]

  • Scrape & Collect: Scrape cells; transfer slurry to a chilled microcentrifuge tube.

  • Lysis: Vortex vigorously (1 min) or sonicate (30 sec, 4°C).

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to LC-MS vials.

Analytical Setup: HILIC-MS/MS Methodology

Reversed-phase (C18) chromatography poorly retains polar nucleotides (UTP, UDP). Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application.

Chromatographic Conditions
  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 85% B

    • 10 min: 60% B

    • 12 min: 40% B

    • 15 min: 85% B (Re-equilibration is crucial in HILIC).

Mass Spectrometry Parameters (MRM)

Operate in Negative Ion Mode (ESI-) for nucleotides.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)
Uracil (Endogenous) 111.042.0502515
[13C2]-Uracil (Tracer) 113.043.0502515
5-Fluorouracil (5-FU) 129.042.0503018
UMP 323.079.0 (PO3)203520
[13C2]-UMP 325.079.0203520
UTP 483.0159.0 (PPi)204025

Note: For [13C]-labeled nucleotides, the phosphate fragment (79 m/z) remains unlabeled. The base fragment shift must be monitored to confirm incorporation.

Data Visualization & Pathway Logic

Experimental Workflow Diagram

ExperimentalWorkflow Start Cell Seeding (Standard Media) Wash PBS Wash x2 (Remove Endogenous Uracil) Start->Wash Pulse Pulse Phase Media + [13C]-Uracil (Dialyzed FBS) Wash->Pulse Chase Chase Phase (Optional: Unlabeled Media) Pulse->Chase Time Course Quench Metabolism Quench (-80°C MeOH:ACN) Pulse->Quench Direct Harvest Chase->Quench Extract Extraction (Centrifuge 16,000g) Quench->Extract Analyze HILIC-MS/MS Analysis Extract->Analyze

Caption: Step-by-step workflow for 13C-uracil pulse-chase experiments, emphasizing the critical wash and quench steps to ensure data integrity.

Pyrimidine Salvage vs. De Novo Pathway[1][2]

PyrimidinePathway Glutamine Glutamine (De Novo Precursor) Orotate Orotate Glutamine->Orotate CAD UMP UMP (Central Node) Orotate->UMP UMPS Uracil_Exo Exogenous [13C]-Uracil Uracil_Exo->UMP UPRT (Flux Marker) Uracil_Endo Endogenous Uracil Uracil_Endo->UMP UPRT Degradation Dihydrouracil (Catabolism) Uracil_Endo->Degradation DPD UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA RNA Incorporation UTP->RNA CAD CAD Complex UPRT UPRT (Salvage) UMPS UMPS

Caption: Metabolic map illustrating the entry point of 13C-Uracil via UPRT (Salvage) versus the De Novo route, converging at UMP.

Data Analysis & Interpretation

Correcting for Natural Abundance

Mass spectrometers detect all isotopes. Carbon-13 has a natural abundance of ~1.1%. Before calculating flux, you must correct the raw ion intensities.

  • Formula:

    
    
    
  • Use software like IsoCor or El-Maven for automated correction.

Calculating Fractional Contribution

To determine how much of the intracellular UTP pool is derived from your exogenous uracil tracer:



Where:

  • 
     = Abundance of isotopologue 
    
    
    
    (e.g., M+2).
  • 
     = Number of labeled carbons in the tracer.
    

Interpretation:

  • High Enrichment (>50%): The cell is heavily reliant on the salvage pathway (common in tumors with compromised de novo synthesis).

  • Low Enrichment (<10%): The cell predominantly synthesizes pyrimidines de novo or the salvage enzyme (UPRT) is downregulated.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Signal Intensity Ion Suppression by PhosphatesEnsure PBS is fully washed out; use Ammonium Acetate in wash.
No Label Incorporation High Endogenous CompetitionSwitch to Dialyzed FBS; check if media contains unlabeled Uridine.
Peak Tailing (Nucleotides) Metal InteractionUse PEEK tubing or a "medronic acid" passivated column (e.g., Waters Premier).
Degradation of Triphosphates Slow QuenchingMove faster between harvest and -80°C storage. Keep extracts on ice at all times.

References

  • Lane, A. N., & Fan, T. W. (2015). "Selection of tracers for 13C-based metabolic flux analysis in cancer." Current Opinion in Biotechnology. Link

  • Lu, W., et al. (2017). "Metabolite measurement: pitfalls to avoid and practices to follow." Annual Review of Biochemistry. Link

  • Garg, M. B., et al. (2002).[3] "Simple liquid chromatographic method for the determination of uracil and dihydrouracil plasma levels." Journal of Chromatography B. Link

  • Tafzi, N., et al. (2020). "Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS." Therapeutic Drug Monitoring. Link

  • Bueschl, C., et al. (2017). "MetExtract II: A Software Tool for Stable Isotope-Assisted Metabolomics." Analytical Chemistry. Link

Sources

Application

Application Note: High-Sensitivity Quantification of 6-Amino-5-nitrosouracil in Biological Matrices via HILIC-MS/MS

This Application Note is structured to guide researchers through the rigorous quantification of 6-Amino-5-nitrosouracil (ANU) , a polar metabolite critical in the study of xanthine metabolism and nitrosourea drug degrada...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous quantification of 6-Amino-5-nitrosouracil (ANU) , a polar metabolite critical in the study of xanthine metabolism and nitrosourea drug degradation.

Abstract

The quantification of polar uracil derivatives in biological matrices presents significant challenges due to poor retention on standard C18 phases and susceptibility to matrix-induced ionization suppression. This protocol details a validated LC-MS/MS methodology for the quantification of 6-Amino-5-nitrosouracil (ANU) using its stable isotope-labeled analog, 6-Amino-5-nitrosouracil-


C

, as an internal standard. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), this method achieves superior retention and peak shape compared to traditional reversed-phase methods, ensuring robust data for pharmacokinetic (PK) and toxicological profiling.

Introduction & Biological Context

The Analyte: 6-Amino-5-nitrosouracil

6-Amino-5-nitrosouracil (ANU) is a biologically significant pyrimidine intermediate. It serves two primary roles in drug development and toxicology:

  • Metabolic Intermediate: It acts as a precursor in the de novo synthesis of xanthines (e.g., Theophylline, Caffeine) and is a degradation product of methylated uracils [1].

  • Chemotherapeutic Degradant: ANU is a known degradation product of nitrosourea alkylating agents such as Carmustine (BCNU) and Lomustine (CCNU) . These agents degrade in vivo to form isocyanates (carbamoylating agents) and amino-nitrosouracils, contributing to both therapeutic efficacy and hepatotoxicity [2, 3].

The Analytical Challenge

ANU is highly polar (LogP < -1.0) and low molecular weight (156.1 Da).

  • Problem: Standard Reversed-Phase (C18) chromatography often results in elution near the void volume (

    
    ), where salts and phospholipids cause severe ion suppression.
    
  • Solution: We employ HILIC chromatography to retain ANU away from the suppression zone.

  • Correction: The use of 6-Amino-5-nitrosouracil-

    
    C
    
    
    
    compensates for variability in extraction recovery and ESI ionization efficiency, a critical requirement for regulatory-grade bioanalysis [4].
Pathway Visualization

The following diagram illustrates the formation of ANU from Nitrosourea degradation and its downstream relevance.

ANU_Pathway Drug Nitrosourea Drugs (Carmustine/Lomustine) Inter Unstable Intermediate Drug->Inter Hydrolysis Isocyanate Isocyanate (Carbamoylation) Inter->Isocyanate Degradation ANU 6-Amino-5-nitrosouracil (Target Analyte) Inter->ANU Degradation Xanthine Xanthine Synthesis ANU->Xanthine Cyclization (Synthetic/Metabolic)

Figure 1: Formation of 6-Amino-5-nitrosouracil from Nitrosourea precursors and its link to Xanthine synthesis.

Materials and Instrumentation

Reagents
  • Analyte: 6-Amino-5-nitrosouracil (CAS: 5442-24-0).

  • Internal Standard (IS): 6-Amino-5-nitrosouracil-

    
    C
    
    
    
    (MW 158.1).
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) OR Phenomenex Kinetex HILIC.

Experimental Protocol

Stock Solution Preparation
  • Stock A (Analyte): Dissolve 1 mg ANU in 1 mL of 50:50 Methanol:Water (1 mg/mL). Note: ANU is sparingly soluble in 100% organic solvent.

  • Stock B (IS): Dissolve 1 mg 6-Amino-5-nitrosouracil-

    
    C
    
    
    
    in 1 mL of 50:50 Methanol:Water.
  • Working IS: Dilute Stock B to 500 ng/mL in Acetonitrile.

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is inefficient for this polar analyte. Protein precipitation (PPT) ensures high recovery.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of Working IS (in 100% ACN).

    • Mechanism:[1][2] The 1:4 ratio ensures protein removal while introducing the IS.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial.

  • Evaporation (Optional but Recommended): Evaporate under nitrogen at 40°C and reconstitute in 150 µL of 90:10 ACN:Water .

    • Critical Step: Reconstituting in high organic content is essential for good peak shape on HILIC columns. Injecting aqueous samples directly can cause peak broadening.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase BDescription
0.095Initial high organic for retention
1.095Isocratic hold
5.050Gradient elution
5.195Return to initial
8.095Re-equilibration

Mass Spectrometry Parameters (ESI Positive)

  • Source: Electrospray Ionization (ESI+).

  • Spray Voltage: 4500 V.

  • Temp: 500°C.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
ANU (Analyte) 157.1 127.1 20Quantifier (Loss of NO)
157.1114.135Qualifier (Ring cleavage)
ANU-

C

(IS)
159.1 129.1 20Quantifier

Note: The primary transition 157.1 -> 127.1 corresponds to the loss of the nitroso group (-30 Da), a characteristic fragmentation for nitrosamines [5].

Method Validation & Data Analysis

Calculation

Quantification is performed using the internal standard method:



Concentration is derived from a weighted (

) linear regression of the calibration curve.
Validation Criteria (FDA/EMA Guidelines)
  • Linearity: 1.0 – 1000 ng/mL (

    
    ).
    
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Matrix Effect: The Matrix Factor (MF) must be calculated.

    • The

      
      C
      
      
      
      IS should have an MF within 5% of the analyte, confirming it effectively corrects for suppression.
Workflow Diagram

Workflow Step1 Sample: 50 µL Plasma Step2 Add 200 µL ACN containing IS (ANU-13C2) Step1->Step2 Step3 Vortex & Centrifuge (14,000g, 10 min) Step2->Step3 Step4 Supernatant Transfer Reconstitute in 90% ACN Step3->Step4 Step5 HILIC-MS/MS Analysis (MRM 157.1 -> 127.1) Step4->Step5 Step6 Data Processing (IS Ratio Correction) Step5->Step6

Figure 2: Step-by-step analytical workflow for ANU quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Early Elution / Peak Tailing Sample solvent too aqueousEnsure reconstitution solvent is ≥90% Acetonitrile. Aqueous samples disrupt HILIC partitioning.
Low Sensitivity Ion SuppressionCheck "Divert Valve" settings to send first 1 min to waste. Verify IS Matrix Factor.
Carryover Polar interactionsUse a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.
IS Interference Cross-talkEnsure the

C

purity is >99% to prevent contribution to the unlabeled channel.

References

  • PubChem. (2023). 6-Amino-5-nitrosouracil Compound Summary. National Library of Medicine. Available at: [Link]

  • LiverTox. (2019).[2] Lomustine - Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • StatPearls. (2024). Nitrosoureas Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Vazquez-Santiago, M., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. (Contextual grounding for nitrosamine fragmentation). Available at: [Link]

Sources

Method

Incorporation of 6-Amino-5-nitrosouracil-13C2 in nucleic acid research

Application Note: Incorporation of 6-Amino-5-nitrosouracil-13C2 in Nucleic Acid Research Executive Summary 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) acts as a high-fidelity isotopic anchor for the synthesis of stable isoto...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 6-Amino-5-nitrosouracil-13C2 in Nucleic Acid Research

Executive Summary

6-Amino-5-nitrosouracil-13C2 (ANU-13C2) acts as a high-fidelity isotopic anchor for the synthesis of stable isotope-labeled purines (Xanthine, Guanine, Adenine) and pteridines. Its primary utility in nucleic acid research lies in NMR-based structural biology and metabolic flux analysis . By introducing Carbon-13 labels into the pyrimidine ring of the purine scaffold via the Traube synthesis pathway, researchers can generate site-specifically labeled nucleobases. These labeled bases are critical for resolving spectral overlap in large RNA/DNA complexes and for tracking purine salvage pathways in drug development.

This guide details the chemical mechanism, experimental protocols for conversion to purines, and downstream applications in structural biology.

Scientific Mechanism: The Traube Purine Synthesis

The core utility of ANU-13C2 is its role as a "pre-assembled" pyrimidine scaffold. In the Traube Purine Synthesis , the pyrimidine ring is preserved, meaning the


C labels in the ANU precursor are stoichiometrically transferred to the final purine product.

Pathway Logic:

  • Reduction: The nitroso group (-NO) at position 5 is reduced to an amine, yielding 5,6-diaminouracil-13C2 .

  • Condensation: The diamine reacts with a one-carbon donor (e.g., formic acid, carboxylic acids) to close the imidazole ring.

  • Result: A purine base (e.g., Xanthine) retaining the

    
    C isotope pattern of the starting material.
    
Visualizing the Pathway (DOT Diagram)

TraubeSynthesis cluster_0 Conservation of 13C Isotope ANU 6-Amino-5-nitrosouracil-13C2 (Pyrimidinedione Precursor) DAU 5,6-Diaminouracil-13C2 (Intermediate) ANU->DAU Reduction (Na2S2O4 or H2/Pd) Xanthine Xanthine-13C2 (Purine Product) DAU->Xanthine Cyclization (Traube Synthesis) CarbonSource C1 Donor (Formic Acid/Aldehyde) CarbonSource->Xanthine Ring Closure Nucleoside 13C-Labeled Nucleoside (Adenosine/Guanosine) Xanthine->Nucleoside Enzymatic/Chemical Ribosylation

Figure 1: The Traube Synthesis pathway demonstrating the conservation of the 13C label from the nitrosouracil precursor to the final purine scaffold.

Application 1: Structural Biology (NMR Dynamics)

In large RNA or DNA complexes, spectral crowding often obscures critical data. Incorporating


C-labeled bases derived from ANU-13C2 allows for:
  • Relaxation Measurements: Determining the flexibility of specific base pairs by measuring

    
     and 
    
    
    
    relaxation rates of the labeled carbons.
  • Base Pairing Validation: Using

    
    C-edited NOESY experiments to confirm hydrogen bonding in non-canonical motifs (e.g., G-quadruplexes or aptamer binding pockets).
    

Why ANU-13C2? Synthesizing purines from ANU-13C2 is often more cost-effective and chemically specific than using uniformly labeled glucose in cell culture, especially for modified bases (e.g., 8-substituted xanthines) that cannot be generated biosynthetically.

Detailed Protocols

Protocol A: Reduction to 5,6-Diaminouracil-13C2

This step activates the precursor for ring closure.

Reagents:

  • 6-Amino-5-nitrosouracil-13C2 (Starting Material)

  • Sodium Dithionite (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • Ice-cold water

Step-by-Step:

  • Dissolution: Suspend 1.0 mmol of 6-Amino-5-nitrosouracil-13C2 in 3 mL of

    
     ammonium hydroxide. Heat gently to 
    
    
    
    until fully dissolved. The solution will appear deep violet/red.
  • Reduction: While stirring at

    
    , add solid 
    
    
    
    in small portions.
    • Endpoint: Continue addition until the solution color changes from violet to pale yellow/colorless. This indicates the reduction of the nitroso group to the amine.

  • Precipitation: Cool the reaction mixture on ice for 30 minutes. The 5,6-diaminouracil-13C2 will precipitate as a sulfate/sulfite salt complex.

  • Isolation: Filter the precipitate, wash with ice-cold water (

    
    ), and dry under vacuum.
    
    • Note: Diaminouracils are oxidation-sensitive. Use immediately in Protocol B or store under argon at

      
      .
      
Protocol B: Cyclization to Xanthine-13C2 (Traube Synthesis)

This step forms the purine ring.

Reagents:

  • 5,6-Diaminouracil-13C2 (from Protocol A)

  • Formic Acid (

    
    ) or Triethyl Orthoformate (for anhydrous conditions)
    
  • Sodium bicarbonate (for neutralization)

Step-by-Step:

  • Condensation: Dissolve the fresh 5,6-diaminouracil-13C2 in 5 mL of formic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5][6] The formic acid provides the C8 carbon, closing the imidazole ring.

  • Evaporation: Remove excess formic acid under reduced pressure (rotary evaporator).

  • Purification: Resuspend the crude solid in minimal hot water. Neutralize carefully with

    
     NaOH or 
    
    
    
    to pH ~5–6 to precipitate the Xanthine-13C2 .
  • Validation: Filter, dry, and verify identity via Mass Spectrometry (M+2 peak shift) and

    
    C-NMR.
    
Protocol C: Downstream Nucleoside Synthesis (Enzymatic)

To use the base in nucleic acid research, it must be attached to a ribose sugar.

Reagents:

  • Xanthine-13C2

  • 
    -D-Ribose-1-phosphate
    
  • Purine Nucleoside Phosphorylase (PNP) enzyme

  • Tris-HCl buffer (pH 7.4)

Workflow:

  • Incubate Xanthine-13C2 with

    
    -D-Ribose-1-phosphate and PNP at 
    
    
    
    .
  • The enzyme catalyzes the transfer of the ribose to the N9 position, yielding Xanthosine-13C2 .

  • Purify via HPLC (C18 column).

Quantitative Data Summary

ParameterValue / ConditionNotes
Precursor MW ~158.1 g/mol (13C2 labeled)Molecular weight shifts by +2 Da vs. unlabeled.
Reduction Yield 70–85%Sensitive to oxidation; work quickly.
Cyclization Yield 80–95%High efficiency in formic acid.
13C-NMR Shift C2/C4/C5/C6 dependentSignals will be split/enhanced due to 13C enrichment.
Storage -20°C, DesiccatedProtect from light and moisture.

References

  • Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Source: Frontiers in Chemistry (2019). URL:[Link]

  • Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA. Source: Nucleic Acids Research (via PubMed Central). URL:[Link]

  • Traube Purine Synthesis Protocol and Mechanism. Source: Thieme Connect (Science of Synthesis). URL:[Link]

  • Synthesis of Xanthine Derivatives by Ring Closure Reaction. Source: Asian Journal of Chemistry.[7] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Amino-5-nitrosouracil-13C2 Signal Intensity

Introduction: The "Amphoteric Paradox" of ANU As researchers, we often default to Positive ESI for any molecule containing an amine group.[1] However, 6-Amino-5-nitrosouracil (ANU) presents a classic "amphoteric paradox....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphoteric Paradox" of ANU

As researchers, we often default to Positive ESI for any molecule containing an amine group.[1] However, 6-Amino-5-nitrosouracil (ANU) presents a classic "amphoteric paradox."[1] While it possesses a basic exocyclic amine, the uracil ring structure renders the N1 and N3 protons significantly acidic (pKa ~7-8).

When troubleshooting low signal intensity for the 13C2-labeled internal standard, we must look beyond simple instrument failure.[1] The issue is likely a mismatch between the physicochemical properties of the molecule and the ionization environment you have created.

This guide moves beyond generic advice, focusing on the specific chemical behaviors of nitrosouracils in mass spectrometry.

Part 1: Diagnostic Decision Matrix

Before altering your method, determine if the issue is Chemical (stability/solubility) or Physical (ionization/transmission).

TroubleshootingFlow Start Low Signal for ANU-13C2 DirectInfusion Step 1: Perform Direct Infusion (Bypass Column) Start->DirectInfusion SignalCheck Is Signal Stable & High? DirectInfusion->SignalCheck ChromIssue Chromatographic Issue (Retention/Suppression) SignalCheck->ChromIssue Yes SourceIssue Source/Stability Issue SignalCheck->SourceIssue No Optimize HILIC/Aq-C18 Optimize HILIC/Aq-C18 ChromIssue->Optimize HILIC/Aq-C18 CheckMode Check Ionization Mode (Pos vs Neg) SourceIssue->CheckMode CheckRed Check for Reduction (Nitroso -> Amine) SourceIssue->CheckRed

Figure 1: Diagnostic workflow isolating chromatographic suppression from ionization inefficiency.

Part 2: Critical Troubleshooting Guides (Q&A)

Category A: Ionization Physics & Source Parameters

Q1: I am running ESI Positive mode because of the amine group, but sensitivity is poor. Why? A: You are likely fighting the molecule's natural acidity.[1] While the C6-amine can be protonated, the electron-withdrawing nitroso group (-NO) and the carbonyls make the ring protons (N1/N3) highly acidic. In many mobile phases, ANU ionizes far more efficiently in ESI Negative Mode via deprotonation


.[1]
  • Action: Switch polarity.

    • Target Mass (Native): ~155

      
       (Negative mode).
      
    • Target Mass (13C2): ~157

      
       (Negative mode).[1]
      
  • Validation: If you must use Positive mode, ensure your mobile phase pH is < 3.0 (using Formic Acid) to force protonation.[1] At neutral pH, the signal will be split between neutral and deprotonated species, neither of which flies well in ESI+.

Q2: My parent ion signal is low, but I see a peak at [M-14] or [M-16]. Is my standard degrading? A: This is a specific artifact of Nitroso Chemistry . Nitroso groups (-N=O) are redox-active.[1] In the high-voltage environment of the ESI source, or even in solution with antioxidants (like ascorbic acid), the Nitroso group can be reduced to an Amine (-NH2).

  • Mechanism:

    
    [1]
    
  • Mass Shift: Loss of Oxygen (16) + Gain of 2H (2) = Net loss of 14 Da.[1]

  • Action:

    • Remove reducing agents (DTT, mercaptoethanol) from your prep.[1]

    • Lower the Source Temperature and Capillary Voltage .[1] High energy promotes in-source reduction.[1]

Category B: Chromatography & Matrix Effects[2][3][4][5]

Q3: The signal is unstable and varies between injections. Could this be retention related? A: Yes. ANU is a small, polar pyrimidine.[1] On a standard C18 column, it likely elutes near the void volume (t0) .[1]

  • The Problem: The void volume is where salts, proteins, and un-retained matrix components elute. This causes massive Ion Suppression , choking the signal of your analyte.[1]

  • The Solution: You must increase retention to separate the ANU from the salt front.

    • Option A (Preferred): Switch to a HILIC (Hydrophilic Interaction LC) column.[1] ANU retains well on Amide or Bare Silica phases.[1]

    • Option B: Use a Polar-Embedded C18 or "Aqueous stable" C18 column with 100% aqueous start.[1]

Q4: What mobile phase additives should I use? A: Avoid high salt concentrations. High concentrations (>10mM) of Ammonium Acetate/Formate can suppress ionization for polar compounds.[1]

  • Recommendation: Use 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Bicarbonate (pH 7.5, for Negative mode).[1]

Part 3: Quantitative Data & Specifications

Use the table below to verify your MRM (Multiple Reaction Monitoring) transitions. Note that 13C2 labeling usually occurs on the pyrimidine ring carbons.[1]

Table 1: Recommended MS/MS Transitions
ParameterNative ANU (Unlabeled)ANU-13C2 (IS)Notes
Precursor Ion (ESI-) 155.0

157.0

Primary Quantifier
Product Ion 1 112.0 (Loss of HCNO)114.0Ring Cleavage
Product Ion 2 42.0 (NCO-)43.0/44.0Depends on label position
Precursor Ion (ESI+) 157.1

159.1

Secondary Choice
Cone Voltage 25-35 V25-35 VOptimize via infusion
Collision Energy 15-25 eV15-25 eVCompound dependent

Note: Exact product ions depend on the specific position of the 13C atoms. Always perform a product ion scan on the pure standard.

Part 4: Stability & Handling Protocol

The Nitroso group is the "Achilles' heel" of this molecule regarding stability.

StabilityPath ANU ANU-13C2 (Intact) Degradant1 Dimerization (Azoxy link) ANU->Degradant1 Photolysis Degradant2 Reduction (Amine) ANU->Degradant2 Thermal/Redox Light UV Light Heat Heat (>40°C)

Figure 2: Primary degradation pathways affecting signal integrity.[1]

Handling Checklist:

  • Amber Glassware: Nitroso compounds are photosensitive.[1] Always use amber vials.

  • Fresh Prep: Do not store diluted working standards >24 hours.

  • Temperature: Autosampler must be kept at 4°C.

References

  • PubChem. 6-Amino-5-nitrosouracil Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Dolan, J.W. LC Troubleshooting: What Happened to My Sensitivity? LCGC North America.[1] Available at: [Link]

  • Banerjee, S. & Mazumdar, S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.[1] International Journal of Analytical Chemistry.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: LC-MS Optimization for 13C-Labeled Metabolic Flux Analysis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Precision Tuning for Stable Isotope Tracing (13C) Last Updated: February 2026

Welcome to the 13C Optimization Hub

You are likely here because your labeled peaks are buried in noise, or your isotopologue distributions (MIDs) don't match your metabolic models. Unlike standard quantitation, 13C-Metabolic Flux Analysis (MFA) requires us to measure the ratio of isotopologues (M+0, M+1, M+2...) with extreme precision.

This guide moves beyond basic "lock-and-leave" parameters. We focus on the specific physics of isotope detection: overcoming the "isotopic dilution" effect, managing mass defects, and ensuring spectral accuracy.

Module 1: The "Isotopic Dilution" Challenge

The Core Problem: In standard LC-MS, all signal intensity is concentrated in the monoisotopic peak (M+0). In 13C experiments, this signal is distributed across multiple isotopologues (M+1, M+2, etc.).

  • Consequence: Your Limit of Quantitation (LOQ) effectively increases. If your M+0 peak was previously at 1e5 intensity, and you label it 50%, your signal is now split.

  • The Fix: You cannot rely on standard sensitivity settings. You must optimize for the least abundant isotopologue you intend to model, not just the base peak.

Optimization Protocol: Source & Interface

Use this checklist to maximize ion transmission before running labeled samples.

ParameterOptimization Logic for 13CRecommended Action
Desolvation Temp Higher temps improve ionization but risk thermal degradation of labile metabolites (e.g., NADPH).Step-test: Increase in 25°C increments. Stop when signal plateaus or background noise spikes.
Cone/Capillary Voltage Critical for transmission. Too high = in-source fragmentation.Danger: In-source fragmentation strips labels (e.g., losing a 13C-carboxyl group). Validate: Run a standard; if you see M-44 (CO2 loss) increase, lower the voltage.
Scan Speed (Dwell Time) The Golden Rule: You need >12 points across the peak to define the Gaussian shape accurately for ratio calculations.HRMS: Set accumulation time to ~100-200ms. QqQ: Set dwell time >20ms per transition. Never sacrifice points per peak for more transitions in MFA.

Module 2: Chromatography Selection (HILIC vs. RP)

Scientist's Note: 90% of central carbon metabolism (glycolysis, TCA cycle) involves highly polar compounds. Reversed-Phase (RP) C18 columns will fail you here—polar metabolites elute in the void volume where ion suppression is highest.

The Standard: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC uses water as the strong solvent (opposite of RP). It retains polar metabolites, separating them from the suppression zone.

  • Column Choice: Zwitterionic (ZIC-pHILIC) or Amide phases are industry standards for metabolic flux.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) – High pH improves peak shape for phosphates.

  • Mobile Phase B: 100% Acetonitrile.

Visualizing the Workflow

The following diagram outlines the critical path from sample to flux model.

G cluster_0 Acquisition cluster_1 Data Processing Sample 13C Sample LC LC Separation (HILIC Preferred) Sample->LC Polar Retention MS MS Detection (HRMS or QqQ) LC->MS Ionization Extract Peak Integration (M+0 to M+n) MS->Extract Raw Data NAC Natural Abundance Correction (NAC) Extract->NAC Subtract 1.1% 13C Flux Metabolic Flux Modeling NAC->Flux Corrected MIDs

Caption: The Critical Path for 13C-MFA. Note that Natural Abundance Correction (NAC) is the bridge between raw data and biological reality.

Module 3: Mass Resolution & The "Mass Defect" Trap

If you are using High-Resolution Mass Spectrometry (HRMS - Orbitrap or Q-TOF), you must account for the mass defect.

  • The Physics: A neutron weighs slightly more than a proton.

    • 12C mass = 12.00000

    • 13C mass = 13.00335

  • The Shift: The mass difference is 1.00335 Da , not 1.0 Da.

  • The Trap: If you set your extraction window to exactly +1.000 Da, you will drift off the peak center as the number of labels increases (e.g., M+6 glucose is +6.0201 Da, not +6.000).

  • Protocol: Ensure your extraction windows account for n * 1.00335.

Troubleshooting & FAQs

Q1: My labeled isotopologue distribution (MID) looks skewed. M+1 is higher than expected in my unlabeled controls.

Diagnosis: This is a classic Natural Abundance Correction (NAC) failure or spectral interference.

  • The Science: In nature, carbon exists as ~1.1% 13C. Therefore, even an unlabeled sample will show a small "M+1" peak.

  • The Fix:

    • Run an Unlabeled Standard: You must quantify the natural M+1/M+0 ratio in a blank sample.

    • Apply NAC Algorithms: Use software like IsoCorrectoR or AccuCor .[1] These subtract the natural background to reveal the true tracer incorporation [1].

    • Check Resolution: If M+1 is still too high after correction, you may have a co-eluting contaminant or sulfur interference (33S is ~0.8% abundance). Increase MS resolution to >70,000 FWHM [2].

Q2: I see "ghost" peaks in the M+2 channel for a compound that shouldn't be labeled yet.

Diagnosis: Spectral crosstalk or detector saturation.

  • The Science: If your M+0 peak is saturating the detector ( >1e8 counts), the signal bleeds into adjacent mass channels or creates Fourier transform artifacts (in Orbitraps).

  • The Fix: Dilute the sample. In MFA, linearity is more important than maximum sensitivity . You need the ratio of M+0/M+1 to be accurate. If M+0 is saturated, the ratio is invalid.

Q3: How do I set up MRM transitions for 13C on a Triple Quad (QqQ)?

Diagnosis: Unlike HRMS, QqQ requires specific precursor/product pairs.

  • The Protocol: You must predict the fragmentation.

    • Step 1: Identify the fragment ions. For Lactate (C3H6O3, m/z 89), the transition might be 89 -> 43.

    • Step 2: Calculate the shift. If the fragment (m/z 43) contains 2 carbons, and the precursor contains 3, you need transitions for every combination.

    • Table for Lactate (Example):

IsotopologuePrecursor (Q1)Product (Q3)Logic
M+0 89.043.0Unlabeled
M+3 (Fully Labeled) 92.045.0Precursor has +3 carbons; Fragment has +2 carbons.
  • Note: You generally only monitor the "fully labeled" fragment or specific isotopomers of interest to save dwell time.

Q4: I am losing sensitivity for my labeled compounds compared to standards.

Diagnosis: The "Isotope Effect" on ionization is negligible, but retention time shifts can cause integration errors if using Deuterium. For 13C, RT shifts are rare.

  • The Fix: Check your peak integration windows.

    • Ensure the integration window is wide enough to capture the M+0 and M+n peaks.

    • Decision Tree for Sensitivity Loss:

Sensitivity Start Low Sensitivity? Check1 Is M+0 Saturated? Start->Check1 Action1 Dilute Sample (Detector Saturation) Check1->Action1 Yes Check2 Check Mobile Phase Additives Check1->Check2 No Action2 Switch to Ammonium Fluoride (Boosts Neg Mode) Check2->Action2 Poor Ionization Check3 Calculate Mass Defect Check2->Check3 Good Ionization Action3 Adjust Extraction Window (+1.00335) Check3->Action3 Window Drift

Caption: Diagnostic flow for troubleshooting low sensitivity in 13C experiments.

References

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data. Analytical Chemistry.[2][3][4][5][6] [Link]

  • Heinrich, N., et al. (2020). Mass resolution requirements for 13C metabolic flux analysis. Methods in Molecular Biology. [Link]

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

  • Teleki, A., & Takors, R. (2020). HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision. Metabolites.[1][5][7][8][9] [Link]

Sources

Troubleshooting

Common artifacts in NMR spectra of 13C labeled nucleosides

Status: Online Operator: Senior Application Scientist (Bio-NMR Division) Ticket ID: NMR-13C-NUC-OPT Subject: Troubleshooting Artifacts in Uniformly Labeled ( ) Nucleoside Spectra Welcome to the Advanced Bio-NMR Support H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Bio-NMR Division) Ticket ID: NMR-13C-NUC-OPT Subject: Troubleshooting Artifacts in Uniformly Labeled (


) Nucleoside Spectra
Welcome to the Advanced Bio-NMR Support Hub

You are likely here because your spectrum of a uniformly labeled (


) RNA/DNA sample looks "wrong" compared to natural abundance standards. In 

nucleosides, the introduction of adjacent spin-active nuclei (

) fundamentally alters the Hamiltonian governing your experiment.

This guide treats your spectrometer not just as a detector, but as a quantum control device. We will systematically diagnose and eliminate artifacts arising from scalar couplings, decoupling errors, and relaxation interference.

Part 1: Diagnostic Workflow

Before adjusting parameters, use this logic flow to identify the specific nature of your artifact.

DiagnosticFlow Start Symptom Observed Split Peaks are split (Doublets/Triplets) Start->Split F1 Dimension Noise High Noise / Baseline Rolling Start->Noise F2 Dimension Missing Missing / Broad Peaks Start->Missing High MW J_Coup Cause: 1J(CC) Coupling (Active Scalar Coupling) Split->J_Coup Decoup Cause: Decoupler Heating or Sidebands Noise->Decoup CSA Cause: CSA Relaxation (Fast T2) Missing->CSA Sol_CT Solution: Constant-Time HSQC J_Coup->Sol_CT Sol_Adia Solution: Adiabatic Decoupling Decoup->Sol_Adia Sol_Trosy Solution: Aromatic TROSY CSA->Sol_Trosy

Caption: Diagnostic logic tree for isolating the root cause of spectral artifacts in labeled nucleosides.

Part 2: The "Multiplet" Phantom (Scalar Coupling Artifacts)

The Issue: In a standard HSQC experiment on


 samples, carbon signals appear as multiplets (doublets or triplets) in the indirect (

) dimension. The Physics: This is not an instrumental error. It is the observation of the one-bond carbon-carbon coupling (

). In natural abundance,

neighbors are statistically rare (

). In enriched samples (

), every carbon sees its neighbor, evolving under

during

.
Reference Data: Typical Coupling Constants

To fix this, you must know the coupling constant magnitude to tune your pulse sequence.

Interaction TypeNuclei InvolvedApprox.[1][2] Coupling (

)
Notes
Ribose Ring C1' - C2'40 - 42 Hz Critical for H1'-C1' correlations
Ribose Ring C2' - C3'35 - 40 Hz Depends on sugar pucker (C2'/C3'-endo)
Ribose Ring C3' - C4'38 - 42 Hz
Pyrimidine Base C5 - C660 - 65 Hz Much stronger coupling; requires shorter delays
Purine Base C4 - C555 - 60 Hz
The Solution: Constant-Time (CT) HSQC

You must switch from a standard HSQC to a Constant-Time HSQC . In CT-HSQC, the total evolution time


 is fixed. The chemical shift evolves, but the J-coupling is refocused at the end of the period, collapsing the multiplet back into a singlet.

Protocol: Setting up CT-HSQC

  • Select Pulse Sequence: Use hsqcctetgpsp (Bruker nomenclature) or equivalent.

  • Calculate Delay (

    
    ): 
    The constant time delay must be set to 
    
    
    
    to ensure the cosine modulation of the coupling is effectively unity (refocused).
    • For Ribose (C1'-H1'): Target

      
       Hz.
      
      
      
      
    • For Aromatics (C6-H6): Target

      
       Hz.
      
      
      
      
  • Warning: If you use a ribose-optimized delay (25ms) for aromatics, the aromatic signals will suffer significant intensity loss due to

    
     relaxation and imperfect J-refocusing. Record separate spectra for ribose and aromatic regions if sensitivity is critical. 
    
Part 3: Thermal & Decoupling Artifacts

The Issue: The spectrum shows "cycling" noise, elevated baseline, or sidebands flanking large solvent signals. The sample may feel warm upon ejection. The Physics: Decoupling


 requires high radiofrequency (RF) power because the carbon chemical shift range is wide (~150 ppm). Standard composite pulse decoupling (like GARP) generates significant heat and can create modulation sidebands if the cycle time matches loop delays.
The Solution: Adiabatic Decoupling

Adiabatic pulses (CHIRP or WURST) sweep frequency rather than using hard pulses. They achieve uniform inversion across a wide bandwidth with significantly lower peak power (reducing heating) and cleaner spectral baselines.

Protocol: Implementing Adiabatic Decoupling

  • Pulse Shape: Change the decoupling waveform from GARP or WALTZ-16 to CHIRP or WURST-40.

  • Bandwidth Calculation:

    • Determine the center of your carbon region (e.g., 80 ppm for ribose).

    • Ensure the sweep width covers at least

      
       ppm (approx 20 kHz at 600 MHz).
      
  • Power Calibration:

    • Adiabatic pulses are less sensitive to precise calibration, but "over-driving" them causes sample heating.

    • Rule of Thumb: Reduce power by 15-20% compared to hard-pulse decoupling.

  • Correction: If you see Bloch-Siegert shifts (slight movement of peaks when decoupling is on), ensure your adiabatic sweep is symmetric around the carrier frequency.

Part 4: Sensitivity & Line Shape (Relaxation)

The Issue: Peaks for larger oligonucleotides (>15 nt) are broad or missing, particularly in the aromatic region. The Physics: The Chemical Shift Anisotropy (CSA) of aromatic carbons (C6/C8) is very large. At high magnetic fields, the CSA relaxation mechanism interferes constructively with dipole-dipole relaxation, causing rapid signal decay (short


).
The Solution: Aromatic TROSY

Transverse Relaxation-Optimized Spectroscopy (TROSY) selects the single multiplet component where CSA and dipolar relaxation cancel each other out, resulting in a sharper, longer-lived signal.

Visualizing the Physics:

PulseLogic Input Magnetization (C-H) Standard Standard HSQC (Decoupled) Input->Standard Mixes Fast & Slow Relaxing Components TROSY TROSY Selection (No Decoupling) Input->TROSY Selects Only Slow Relaxing Component Result_Std Broad Singlet (Fast T2 Decay) Standard->Result_Std Result_TROSY Sharp Doublet Component (Slow T2 Decay) TROSY->Result_TROSY

Caption: Comparison of Standard HSQC vs. TROSY for aromatic residues in large RNAs.

Protocol: When to use TROSY

  • Small RNA (< 10 nt): Stick to CT-HSQC. TROSY loses 50% signal intrinsically (by discarding the other component).

  • Large RNA (> 25 nt): TROSY is mandatory for aromatic (C6/C8) resonances.

  • Note: You cannot decouple protons during acquisition in a standard TROSY; doing so destroys the effect.

References
  • Santoro, J., & King, G. C. (1992). A constant-time 2D overbodenhausen experiment for inverse correlation of 1H and 13C spin pairs. Journal of Magnetic Resonance, 97(1), 202-207.

    • Core citation for the Constant-Time HSQC method to remove J-coupling splitting.
  • Kupče, E., & Freeman, R. (1995). Adiabatic pulses for wideband inversion and broadband decoupling. Journal of Magnetic Resonance, Series A, 115(2), 273-276.

    • Authoritative source on using adiabatic pulses to reduce he
  • Pervushin, K., et al. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy. Proceedings of the National Academy of Sciences, 94(23), 12366-12371.

    • The foundational paper for TROSY, essential for large RNA/DNA applic
  • Fürtig, B., et al. (2003). NMR Spectroscopy of RNA. ChemBioChem, 4(10), 936-962.

    • Comprehensive review containing specific coupling constants for RNA ribose and bases.

Sources

Optimization

Technical Support Center: Stability Optimization for 6-Amino-5-nitrosouracil-13C2

Core Technical Directive: The Stability Paradox The Challenge: 6-Amino-5-nitrosouracil (ANU) is chemically deceptive.[1] While the pyrimidine ring appears robust, the ortho arrangement of the amino (-NH2) and nitroso (-N...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive: The Stability Paradox

The Challenge: 6-Amino-5-nitrosouracil (ANU) is chemically deceptive.[1] While the pyrimidine ring appears robust, the ortho arrangement of the amino (-NH2) and nitroso (-NO) groups at positions 6 and 5 creates a "loaded spring" for intramolecular cyclization.

For the 13C2-labeled variant , stability is not just a chemical concern—it is an economic one.[1] Degradation does not merely lower concentration; it generates isotopically labeled impurities (e.g., 13C-Xanthine) that create "ghost peaks" in NMR and Mass Spectrometry data, leading to false positives in metabolic flux analysis.[1]

The Mechanism of Failure (Why it degrades)

The primary degradation pathway is the Traube Purine Synthesis mechanism. Under specific conditions (Heat + Acid/Base catalysis), ANU cyclizes to form Xanthine derivatives.[1]

  • Trigger 1: Protonation/Deprotonation. The nitroso group is strongly electron-withdrawing, lowering the pKa of the N1 proton. In aqueous base (lye), it dissolves but becomes susceptible to nucleophilic attack and ring transformation.[1]

  • Trigger 2: Photolysis. Nitroso groups are photolabile.[1] UV/Vis exposure can lead to radical formation and dimerization (azoxy linkages).[1]

  • Trigger 3: Thermal Cyclization. Heating ANU, particularly in the presence of formylating agents or even trace aldehydes, drives the closure of the imidazole ring, irreversibly converting your reagent into a purine.

Experimental Protocols & Handling (SOPs)

A. Storage & Stock Preparation

Strict adherence to these steps is required to maintain isotopic purity >98%.

ParameterStandard ProtocolTechnical Rationale
Solvent DMSO-d6 (Anhydrous) ANU is insoluble in water/ethanol but soluble in DMSO.[1] Deuterated DMSO prevents H-D exchange complicating NMR.[1]
Concentration Max 10-20 mM Avoid saturation. High concentrations promote intermolecular aggregation (stacking interactions).[1]
Temperature -20°C (Solid) / -80°C (Solution) Halts thermal cyclization kinetics.[1]
Atmosphere Argon/Nitrogen Overlay Prevents oxidative degradation of the nitroso group to a nitro group.[1]
Container Amber Glass Vials Blocks UV radiation (200-400 nm) which cleaves the N=O bond.[1]
B. Solubilization Workflow (Step-by-Step)
  • Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water, which is the enemy of DMSO stock stability.

  • Weighing: Weigh the 13C2-ANU quickly in low-light conditions.

  • Dissolution:

    • Add DMSO-d6 .[1]

    • Do NOT sonicate with heat.[1] Use a vortex mixer for 30-second bursts.

    • If the solution remains turbid, warm gently to 35°C max in a water bath. Do not exceed this temperature.

  • Verification (Self-Validating Step):

    • Run a quick 1H-NMR.[1]

    • Check: The amino protons (-NH2) should appear broad around 6-8 ppm (solvent dependent).[1]

    • Alert: Sharp singlets in the aromatic region (8.0+ ppm) suggest conversion to Xanthine or degradation.

Visualizing the Degradation Pathway

The following diagram illustrates the critical "Traube Cyclization" risk and the decision logic for solvent selection.

ANU_Stability ANU 6-Amino-5-nitrosouracil-13C2 (Purple Solid) Heat Heat (>40°C) or Acid/Base ANU->Heat Exposure Intermed Di-amino Intermediate (Reduction) ANU->Intermed Reductive Environment (Thiols/DTT) DMSO DMSO-d6 (Anhydrous) ANU->DMSO Solubilization Xanthine 13C-Xanthine (Degradation Product) Heat->Xanthine Cyclization (Traube Synthesis) Storage Stable Solution (-80°C, Dark) DMSO->Storage Argon Overlay

Caption: Figure 1. Stability bifurcation. The upper path shows the irreversible Traube cyclization triggered by thermal or pH stress. The lower path represents the optimized preservation workflow.

Troubleshooting Guide & FAQs

Q1: My solution turned from purple to colorless (or pale yellow). Is it still good?

Status: Critical Failure.

  • Diagnosis: 6-Amino-5-nitrosouracil is characteristically purple due to the

    
     transition of the nitroso group.[1] A loss of color indicates the destruction of the nitroso moiety.
    
  • Likely Cause: Reduction.[1] If your buffer contained DTT, Mercaptoethanol, or Glutathione, the nitroso group (-NO) was reduced to an amine (-NH2), forming 5,6-diaminouracil.[1]

  • Solution: Never mix ANU with reducing agents until the exact moment of the metabolic reaction.

Q2: I see "Ghost Peaks" in my 13C-NMR spectrum.

Status: Contamination/Degradation. [1]

  • Diagnosis: You are seeing isotope-labeled degradation products.[1]

  • Check: Look for a shift in the carbonyl carbons.[1]

    • ANU:[1] Carbonyls at C2 and C4 are distinct.[1]

    • Xanthine:[1] Cyclization creates a new imidazole ring, shifting the chemical environment of the adjacent carbons.

  • Remediation: Repurify via HPLC immediately or discard.[1] 13C-enriched impurities will ruin quantitative metabolic modeling.[1]

Q3: The compound precipitates when I add it to my cell culture media (pH 7.4).

Status: Solubility Limit.

  • Diagnosis: ANU is hydrophobic and poorly soluble in neutral water.[1]

  • Protocol:

    • Make a 1000x stock in DMSO .

    • Add dropwise to the vortexing media.[1]

    • Final DMSO concentration must be <0.5% to avoid cytotoxicity, but this keeps ANU in solution via the "co-solvent effect."[1]

    • Warning: Do not attempt to dissolve directly in media; it will float or form a gum.[1]

Q4: Can I use basic water (NaOH) to dissolve it?

Status: High Risk. [1]

  • Technical Insight: While ANU is soluble in alkaline solutions (forming a salt), high pH catalyzes the ring-opening or cyclization reactions described in Figure 1.[1]

  • Verdict: Only use NaOH if the experiment is <30 minutes. For storage, basic aqueous solutions are forbidden.[1]

References

  • PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil (Compound Summary). National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols.[1] J. Chem. Soc., Perkin Trans.[1] 1. [Link]

  • National Institutes of Health (NIH). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids.[1] Applied and Environmental Microbiology.[1] [Link]

Sources

Troubleshooting

Purification strategies for synthesized 6-Amino-5-nitrosouracil-13C2

Subject: Optimization of Yield and Purity for Stable Isotope-Labeled Nitrosouracils Ticket ID: ANU-13C-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Isotope Challenge Synthesizing 6-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for Stable Isotope-Labeled Nitrosouracils Ticket ID: ANU-13C-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Isotope Challenge

Synthesizing 6-amino-5-nitrosouracil-


  (ANU-

) presents a unique conflict: Purity vs. Yield . In standard organic synthesis, a 10-15% mass loss during recrystallization is acceptable. With

-labeled precursors (often originating from

-urea or

-cyanoacetic acid), every milligram represents significant financial and time investment.

This guide deviates from standard "bulk chemical" protocols. Instead, it focuses on conservative purification strategies designed to maximize recovery of the labeled isotopologue while ensuring the removal of inorganic salts (NaNO


, NaCl) and unreacted precursors.

Module 1: The "Violet Precipitate" (Initial Isolation)

User Question: My reaction mixture turned deep purple, but filtration is slow, and I suspect salt contamination. How do I isolate the crude efficiently?

The Mechanism

The nitrosation of 6-aminouracil typically occurs in an acidic aqueous medium using sodium nitrite (


). The product, 6-amino-5-nitrosouracil, is an amphoteric solid that precipitates as a characteristic violet/purple complex . However, it can trap significant amounts of inorganic salts within the crystal lattice.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
pH Control Adjust to pH 4.0 – 5.0 ANU is amphoteric. At pH < 2 (highly acidic), it forms soluble salts (cationic). At pH > 8, it forms soluble enolates (anionic). The isoelectric point (precipitation max) is near pH 4.5.
Temperature Cool to 0–4°C for 2 hoursSolubility decreases drastically at low temperatures, forcing the labeled product out of solution.
Filtration Sintered Glass (Porosity 3)Paper filters may absorb the fine precipitate. Glass allows for scraping to recover every milligram.
Step-by-Step Isolation:
  • Quench: After the reaction, cool the mixture to 0°C.

  • Acidify/Neutralize: If the reaction is strongly acidic, buffer with Sodium Acetate to pH 4-5. If basic, use dilute Acetic Acid.

  • Wait: Allow the violet precipitate to mature for 30 minutes.

  • Filter & Wash: Filter the solid.[1] Wash twice with ice-cold water (minimal volume) to remove surface salts.

  • Solvent Wash: Wash once with cold ethanol. This removes organic impurities but does not dissolve the inorganic salts.

Module 2: The "Gold Standard" Purification (Acid-Base Reprecipitation)

User Question: NMR shows broad peaks and ash content is high. How do I desalt without column chromatography?

Expert Insight: Column chromatography is generally not recommended for ANU-


 due to its poor solubility in organic solvents and high affinity for silica (leading to irreversible adsorption/loss). The most effective strategy is Acid-Base Reprecipitation .
The Protocol
  • Dissolution (Alkali Phase):

    • Suspend the crude violet solid in a minimal volume of 2.5 M NaOH .

    • Observation: The solution should turn from violet suspension to a clear (or slightly turbid) red/orange solution as the sodium salt forms.

    • Filtration: If any solids remain (unreacted starting material or dust), filter them off now. The labeled product is in the filtrate.[1]

  • Precipitation (Acid Phase):

    • Cool the filtrate to 0°C.

    • Slowly add Glacial Acetic Acid (preferred over HCl to avoid adding excess Cl

      
       ions) dropwise with vigorous stirring.
      
    • Stop Point: Stop adding acid when the pH reaches 5.0 . The deep violet solid will reprecipitate.

  • Final Wash:

    • Filter the purified solid.[2]

    • Wash with ice-cold water (removes Na-Acetate).

    • Wash with Acetone (facilitates drying).

Visualizing the Workflow

PurificationStrategy Crude Crude 13C-ANU (Violet Solid + Salts) Dissolve Dissolve in 2.5M NaOH (Convert to Na-Salt) Crude->Dissolve Filter1 Filter Insolubles Dissolve->Filter1 Filtrate Filtrate (Product in Solution) Filter1->Filtrate Soluble Salt Residue Solid Waste (Unreacted Precursors) Filter1->Residue Insolubles Acidify Acidify w/ Acetic Acid to pH 5.0 Filtrate->Acidify Precipitate Purified Precipitate (Violet Solid) Acidify->Precipitate Main Yield MotherLiquor Mother Liquor (Dissolved Product + Salts) Acidify->MotherLiquor Filtrate Scavenge Scavenge/Recycle (Evaporate & Retry) MotherLiquor->Scavenge If Yield < 80%

Figure 1: Acid-Base Reprecipitation Workflow for maximum isotope recovery.

Module 3: Troubleshooting & FAQs

Q1: My yield is lower than expected (50-60%). Where is my ?

Diagnosis: The product is likely dissolved in the "Mother Liquor" (the acidic filtrate from Module 2). Recovery Strategy:

  • Do not discard the filtrate.

  • Concentrate the filtrate under reduced pressure (Rotavap) to 20% of its original volume.

  • Cool to 4°C overnight. A second crop of crystals will form.

  • Note: This second crop will have higher salt content and must be recrystallized again.

Q2: The NMR spectrum shows "splitting" that shouldn't be there.

Diagnosis: This is likely Scalar Coupling (


) , not an impurity.
Explanation:  In 

-labeled compounds, adjacent

atoms couple with each other.
  • Check: If the splitting pattern is symmetric and the coupling constant (

    
    ) is consistent (typically 30-70 Hz for C-C bonds), this confirms the labeling, not contamination.
    
  • Action: Run a decoupled

    
    -NMR  or consult a spectroscopist to differentiate 
    
    
    
    -coupling from impurity peaks.
Q3: Can I use HPLC for purification?

Answer: Only as a last resort (polishing).

  • Risk: ANU is poorly soluble in standard Reverse Phase solvents (Water/MeOH). You would need huge volumes of solvent to dissolve the sample, making recovery difficult.

  • Alternative: If you must use HPLC, use a C18 column with a mobile phase of Water (0.1% Formic Acid) / Methanol . Ensure the sample is fully dissolved in DMSO before injection to prevent column clogging.

Module 4: Analytical Validation Criteria

Before proceeding to the next synthetic step, validate the purity of your


-ANU using these benchmarks:
MethodAcceptance CriteriaNotes

H-NMR (DMSO-d

)
Singlet at ~12-13 ppm (NH), Broad singlet ~7-8 ppm (NH

)
No peaks should be visible in the 0-5 ppm range (indicates removal of aliphatic precursors).

C-NMR
Two dominant enriched signals.Look for

coupling. Absence of Na-Acetate peaks (~23 ppm, ~175 ppm).
Ash Test < 0.5% residue on ignitionCritical for confirming removal of inorganic salts (

,

).

References

  • Traube, W. (1900).[3] Ueber eine neue Synthese des Guanins und Xanthins.[3] Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.[3] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyrimidine solubility and reactivity).
  • BenchChem. (2024).[4] 6-Amino-5-nitrosouracil Solubility and Properties.[5][6][7][8]Link

  • National Institutes of Health (NIH). (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles.Link[8]

  • Frontiers in Chemistry. (2019). Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[9] (Detailed precipitation protocols). Link

Sources

Optimization

Technical Support Center: Minimizing Isotopic Interference in 13C2-Labeled Mass Spectrometry

Introduction: The "M+2" Challenge Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because your quantitative assay using a stable isotope-labeled internal standard (SIL-IS) is showing poor li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "M+2" Challenge

Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because your quantitative assay using a


 stable isotope-labeled internal standard (SIL-IS) is showing poor linearity at low concentrations, or your "blank" samples appear contaminated.

The Core Problem: While


 labeling is cost-effective, it introduces a mass shift of only +2.0067 Da . In organic molecules, the natural abundance of Carbon-13 is approximately 1.1%. As the carbon count of your analyte increases, the probability of a native molecule naturally containing two 

atoms (the "M+2" isotopologue) increases exponentially.

This natural M+2 peak has the exact same nominal mass as your


 internal standard. Without intervention, the native analyte "crosstalks" into the IS channel, artificially inflating the IS signal and destroying quantitation accuracy.

Module 1: Experimental Design & Transition Selection

Objective: Prevent "Label Loss" during fragmentation.

In Triple Quadrupole (QqQ) MRM experiments, a common error is selecting a product ion (daughter) that does not retain the heavy label. If the fragmentation event cleaves off the part of the molecule containing the


 atoms, the resulting fragment is indistinguishable from the native analyte's fragment.
Protocol: Validating Label Retention
  • Structural Mapping: Identify exactly which carbon atoms are labeled.

  • Fragment Prediction: Use software (e.g., Mass Frontier) or literature to predict fragmentation breakpoints.

  • Experimental Verification:

    • Inject the Native standard alone. Monitor the Native transition.

    • Inject the

      
       IS alone. Monitor the putative IS transition.
      
    • The Test: If you see a signal for the IS transition while injecting only the Native standard (beyond the expected ~1% isotopic contribution), you have likely selected a fragment that lost the label.

Workflow Diagram: The "Label Loss" Trap

LabelLoss Native Native Analyte (12C) Precursor_Nat Precursor M+0 (No Shift) Native->Precursor_Nat IS 13C2 Internal Standard (Heavy) Precursor_IS Precursor M+2 (+2.007 Da) IS->Precursor_IS Collision Collision Cell (CID) Precursor_Nat->Collision Precursor_IS->Collision Frag_Bad Fragment A (Label Lost) Collision->Frag_Bad Cleavage excludes 13C atoms Frag_Good Fragment B (Label Retained) Collision->Frag_Good Cleavage includes 13C atoms Detector Detector Signal Frag_Bad->Detector Interference: Indistinguishable from Native Frag_Good->Detector Clean Signal: +2 Da Shift Retained

Caption: Workflow demonstrating how incorrect fragmentation selection leads to isobaric interference.

Module 2: Instrument Acquisition Parameters

Objective: Minimize spectral overlap via Resolution and Isolation Windows.

Scenario A: Triple Quadrupole (QqQ)
  • Limitation: QqQ instruments operate at "Unit Resolution" (0.7 Da FWHM). They cannot distinguish between the mass defect of

    
     (+2.0067 Da) and potential background interferences like Sulfur-34 (+1.9958 Da).
    
  • Action: Tighten the Quadrupole 1 (Q1) Isolation Window .

    • Standard: 0.7 Da.

    • Optimized: 0.4 or 0.5 Da (if sensitivity permits).

    • Why? A wide window allows the "M+1" tail of the native analyte to enter the collision cell, contributing to noise in the IS channel.

Scenario B: High-Resolution MS (Orbitrap/TOF)
  • Advantage: Can resolve the Mass Defect .

  • Action: Use Narrow Mass Extraction Windows (MEW).

    • Extract the

      
       peak with a tolerance of <5 ppm .
      
    • This filters out interferences that are nominally +2 Da but possess different elemental compositions (e.g., matrix contaminants).

Resolution Requirements Table

Interference TypeMass Difference (

m)
Required Resolution (

)
Recommended Instrument
Natural M+2 (

)
0.0000 Da (Isobaric)Infinite (Unresolvable)Use Math Correction
Sulfur-34 (

)
~0.0109 Da~25,000Orbitrap / TOF
Matrix Isobars >0.1 Da~1,000Triple Quad (Unit)

Module 3: Mathematical Correction (Isotope Deconvolution)

Objective: Subtract the native contribution from the IS signal.

When the Native concentration is high, its natural M+2 isotope will appear in the


 IS channel. This is a physical certainty. You must correct for this mathematically.
The Correction Formula

To obtain the true area of the Internal Standard (


):


Where:

  • 
    : The integrated peak area of your 
    
    
    
    channel.
  • 
    : The integrated peak area of your Native channel.
    
  • 
    : The theoretical ratio of the M+2 abundance to the M+0 abundance for your specific molecule.
    
Step-by-Step Calculation of
  • Count Carbons: Let

    
     be the number of carbon atoms in your molecule.[1]
    
  • Apply Binomial Probability: The probability of finding exactly two

    
     atoms is:
    
    
    
    
    (Note: 1.1% is the natural abundance of
    
    
    ).
  • Calculate Ratio:

    
    
    

Example: For a drug with 25 Carbons (


):
  • 
     relative to the M+0 peak.
    
  • Impact: If your Native signal is 1,000,000 counts, it contributes 35,000 counts to your IS channel. If your IS signal is usually 50,000 counts, this interference (70% error) renders the assay useless without subtraction.

Troubleshooting & FAQ

Q: My calibration curve intercepts the Y-axis significantly above zero. Why? A: This is "Crosstalk." High concentrations of the Native analyte in your standards are contributing M+2 signal to the IS channel.

  • Fix: Apply the mathematical correction described in Module 3. Alternatively, switch to a

    
     or Deuterated (
    
    
    
    ) label to move the IS mass +6 Da away, where natural abundance is negligible.

Q: I see a peak in my "Double Blank" (No Analyte, No IS). A: This is Carryover or Contamination , not isotopic interference.

  • Fix: Run "sawtooth" gradients to clean the column. Check the autosampler needle wash solvent composition.

Q: Can I use Deuterium (


) instead of 

to avoid this?
A: Yes, but be careful of the Chromatographic Isotope Effect . Deuterium often causes the labeled molecule to elute earlier than the native (up to 0.1-0.2 min). If they do not co-elute perfectly, the IS cannot compensate for matrix effects (ion suppression) occurring at the specific retention time of the native analyte.

labels generally co-elute perfectly.

References

  • NIST Atomic Weights and Isotopic Compositions . National Institute of Standards and Technology. [Link]

  • Stolker, A. A., et al. (2004). "Chromatographic isotope effect for 13C-labeled compounds." Analytical Chemistry. [Link]

  • Agilent Technologies. (2019).[2] "Simplifying Correction of Doubly Charged Ion Interferences." Technical Overview. [Link]

  • Scientific Instrument Services. "Isotope Distribution Calculator." [Link]

Sources

Troubleshooting

Technical Support Center: 13C-Labeled Internal Standard Optimization

Topic: Enhancing Signal-to-Noise Ratio (SNR) for 13C-Labeled Internal Standards in LC-MS/MS Welcome to the Application Support Portal Status: Operational | Tier: Advanced Method Development Expertise Level: Senior Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Signal-to-Noise Ratio (SNR) for 13C-Labeled Internal Standards in LC-MS/MS

Welcome to the Application Support Portal

Status: Operational | Tier: Advanced Method Development Expertise Level: Senior Scientist / Principal Investigator

Overview: You are experiencing suboptimal performance with your Stable Isotope Labeled Internal Standards (SIL-IS). While


C-labeled standards are the gold standard for bioanalytical quantification—superior to Deuterated (

H) analogs due to their lack of retention time shifts—they are not immune to physical and instrumental limitations.

This guide addresses the three critical failure points that degrade Signal-to-Noise Ratio (SNR): Isotopic Cross-Talk , Matrix-Induced Suppression , and Acquisition Duty Cycles .

Module 1: Isotopic Purity & Cross-Talk

Symptom: You observe analyte signal in your double blanks (matrix only) or high background noise in your Lower Limit of Quantification (LLOQ) samples.

The Mechanism: Spectral Overlap

Ideally, your internal standard (IS) and analyte are mass-resolved. However, two phenomena cause "Cross-Talk," which artificially inflates the noise floor:

  • Impurity Contribution (Forward): The IS contains a small percentage of unlabeled (

    
    C
    
    
    
    ) compound due to incomplete synthesis. This appears in the analyte channel.[1][2][3][4]
  • Natural Abundance Contribution (Reverse): High concentrations of the analyte contain naturally occurring isotopes (e.g.,

    
    C, 
    
    
    
    S) that increase the mass to match the IS transition.
Diagnostic Protocol: The "Cross-Talk" Validation

Perform this self-validating test before running any calibration curve.

  • Test A (IS Purity): Inject a "Zero Sample" (Matrix + IS, no Analyte).

    • Pass Criteria: Signal in the Analyte channel is <20% of the LLOQ response.

    • Failure: Your IS is impure.[4] Action: Reduce IS concentration or purchase higher purity (>99 atom %) material.

  • Test B (Natural Abundance): Inject a ULOQ (Upper Limit of Quantitation) standard without IS.

    • Pass Criteria: Signal in the IS channel is <5% of the average IS response.

    • Failure: Analyte natural isotopes are interfering.[5] Action: Increase the mass difference (choose an IS with +3 Da or more separation) or increase IS concentration to swamp the interference.

Logic Visualization: Cross-Talk Pathways

CrossTalk cluster_0 Sample Composition cluster_1 Detection Channels Analyte Analyte (High Conc.) Chan_A Analyte Channel (M+0) Analyte->Chan_A Primary Signal Chan_IS IS Channel (M+n) Analyte->Chan_IS Reverse Cross-Talk (Natural Isotopes) IS 13C-Internal Standard IS->Chan_A Forward Cross-Talk (Isotopic Impurity) IS->Chan_IS Primary Signal

Figure 1: Signal pathways showing how isotopic impurities and natural abundance degrade SNR by increasing background noise.

Module 2: The Environment (Matrix Effects)

Symptom: Poor reproducibility (high %CV) or sudden drops in IS area response in specific patient samples, despite clean chromatograms in solvent standards.

The Mechanism: Ion Suppression

Unlike Deuterated standards, which often elute slightly earlier than the analyte due to the deuterium isotope effect (making them less hydrophobic),


C standards co-elute perfectly [1]. This is generally advantageous, but it means if the analyte is in a suppression zone (e.g., co-eluting phospholipids), the IS is suppressed exactly the same amount.

While the IS corrects for the quantification, severe suppression reduces the absolute signal (S) while noise (N) remains constant, destroying your SNR.

Diagnostic Protocol: Post-Column Infusion (PCI)

This is the industry gold standard for mapping matrix effects [2].

  • Setup: Connect a syringe pump containing your IS solution (at ~100x sensitivity level) to a T-piece located after the LC column but before the MS source.

  • Flow: Set LC flow to normal gradient. Set Syringe pump to 10-20 µL/min.

  • Injection: Inject a Blank Matrix sample via the LC.[6]

  • Observation: Monitor the IS transition. The baseline should be high and flat.

  • Analysis: Look for "dips" (suppression) or "humps" (enhancement) in the baseline.

    • Troubleshooting: If your analyte elutes during a "dip," you must modify the gradient or sample prep (e.g., switch from Protein Precipitation to Solid Phase Extraction) to move the suppression zone away from the analyte.

Experimental Workflow: PCI Setup

PCI_Setup LC LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Constant IS Infusion) Syringe->Tee Source MS Source (ESI) Tee->Source Detector Detector (Monitor IS Transition) Source->Detector

Figure 2: Schematic for Post-Column Infusion. Deviations in the constant syringe signal reveal matrix effects.

Module 3: The Detector (Acquisition Parameters)

Symptom: Jagged peaks, poor integration reproducibility, or low sensitivity despite high concentration.

The Mechanism: Duty Cycle vs. Shot Noise

SNR in Mass Spectrometry follows Poisson statistics, where noise is proportional to the square root of the signal. To improve SNR, you must increase the number of ions counted. This is controlled by the Dwell Time (time spent measuring the ion) [3].[7]

However, increasing Dwell Time increases Cycle Time . If the cycle time is too long (>0.5s for UPLC peaks), you will acquire too few points across the peak, leading to integration errors.

Optimization Table: Balancing SNR and Resolution
ParameterDefinitionImpact on SNRRecommended Setting
Dwell Time Time spent measuring one transition.[1][8]Higher = Better SNR (up to a limit).20–50 ms (Standard) >100 ms (High Sensitivity)
Cycle Time Total time to scan all transitions.Lower = Better Peak Definition.Must allow 12–15 points across the peak width (FWHM).
Quadrupole Resolution Width of the mass filter (Q1/Q3).Wider = More Signal (High S), More Noise.Unit (0.7 Da) : Standard Quant. Open (1.0-1.2 Da) : High Sensitivity (if selective).
Inter-Scan Delay Pause time between transitions.None (Dead time).Minimize (typically 3–5 ms ).
Troubleshooting Guide: The "Points-Per-Peak" Rule

Question: My peaks look triangular or have flat tops. What is wrong? Answer: Your cycle time is too slow.

  • Calculate Peak Width (Base-to-base). Example: 6 seconds.

  • Target Points: 15.

  • Max Cycle Time =

    
     (400 ms).
    
  • If you are monitoring 20 transitions, Max Dwell =

    
    .
    
  • Solution: If 20ms yields poor SNR, use Scheduled MRM (sMRM) . This only monitors the transition during the specific retention time window, allowing you to increase dwell time back to 50-100ms without increasing cycle time [4].

References

  • Wang, S. et al. (2013). Comparison of Deuterated and 13C-Labeled Internal Standards in LC-MS/MS Bioanalysis. ResearchGate.[3] Link

  • Matuszewski, B. K. et al. (2003). Strategies for the Assessment of Matrix Effects in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry (ACS). Link

  • Sciex Technical Support. (2024). Understanding MRM Fundamentals: Dwell Time, Cycle Time, and Duty Cycle.[1][7] Sciex.com. Link

  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[9] LCGC North America. Link

Sources

Optimization

Chromatography Support Center: Uracil &amp; Pyrimidine Derivatives

Current Status: Operational | Topic: Resolving Peak Overlap | Tech Lead: Senior Application Scientist Mission Statement Welcome to the technical support hub for nucleobase chromatography. Uracil derivatives (e.g., 5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Resolving Peak Overlap | Tech Lead: Senior Application Scientist

Mission Statement

Welcome to the technical support hub for nucleobase chromatography. Uracil derivatives (e.g., 5-fluorouracil, uracil arabinoside, uridine) present a unique "polarity paradox": they are too polar for standard C18 retention yet often lack the charge required for ion exchange. This guide bypasses generic advice to address the specific mechanistic failures causing peak overlap in pyrimidine analysis.

Module 1: The Physics of Selectivity (Stationary Phase)
Q: Why do my uracil derivatives co-elute near the void volume (

) on a standard C18 column?

A: This is a classic "hydrophobic mismatch." Uracil is a highly polar molecule (logP ≈ -1.07). On a standard C18 column, two mechanisms fail simultaneously:

  • Lack of Retention: The hydrophobic C18 ligands cannot effectively interact with the polar pyrimidine ring, causing it to travel at the speed of the mobile phase.

  • Phase Collapse (Dewetting): To retain uracil, you likely increased the water content to >95%. On standard C18, the hydrophobic chains "collapse" or mat down to avoid the water, effectively reducing the surface area available for interaction to near zero.

The Fix: Switch to an Aqueous C18 (polar-embedded) or a PFP (Pentafluorophenyl) phase.

Q: When is a PFP column superior to C18 for uracil separation?

A: You must use PFP when separating structural isomers or halogenated derivatives (e.g., 5-Fluorouracil vs. Uracil).

  • Mechanism: PFP phases offer "Shape Selectivity" and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions.[1] The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich
    
    
    -systems of the pyrimidine ring.
  • Result: PFP can resolve positional isomers (e.g., N1- vs. N3-alkylated uracils) that co-elute perfectly on C18.

Visual: Column Selection Decision Tree

Caption: Logical workflow for selecting the correct stationary phase based on analyte hydrophobicity and structural similarity.

ColumnSelection Start Start: Uracil Derivative Mixture LogP Check Analyte Polarity (LogP Value) Start->LogP Isomers Are there Halogens or Positional Isomers? LogP->Isomers LogP < 0 (Polar) C18 Standard C18 (High Carbon Load) LogP->C18 LogP > 0 (Non-polar) AqC18 Aqueous C18 (Polar Embedded) Isomers->AqC18 No (General Polar) PFP PFP (Pentafluorophenyl) (Pi-Pi Interaction) Isomers->PFP Yes (e.g., 5-FU) HILIC HILIC Mode (Bare Silica/Amide) Isomers->HILIC Extreme Polarity (No RP Retention)

Module 2: Mobile Phase Engineering (The "Software")
Q: How does pH influence the resolution of the "Critical Pair" (Uracil vs. 5-FU)?

A: pH control is the most overlooked variable in pyrimidine separation.

  • The Science: Uracil has a pKa of ~9.45, while 5-Fluorouracil (5-FU) has a pKa of ~8.[2]0. Both are weak acids (lactam-lactim tautomerism).

  • The Trap: At neutral pH (7.0), 5-FU begins to deprotonate (ionize), while Uracil remains largely neutral. This ionization reduces retention on RP columns, causing 5-FU to drift toward the void volume and overlap with Uracil.

  • The Solution: Maintain pH 2.0 – 3.0 . This suppresses ionization for both species, forcing them into their neutral state, which maximizes interaction with the stationary phase and stabilizes retention times.

Q: Why are my peaks splitting or doubling?

A: This is rarely a column failure; it is almost always a Solvent Strength Mismatch .

  • Scenario: You dissolve your sample in 100% Methanol or Acetonitrile to ensure solubility, but your mobile phase is 95% Water.

  • Mechanism: When the strong solvent plug hits the column, the analyte travels with the plug rather than interacting with the stationary phase. The "split" is the portion of analyte eluting with the solvent front vs. the portion that eventually retained.

  • Protocol: Dissolve standards in the initial mobile phase composition (e.g., 95% Water / 5% MeOH).

Module 3: Quantitative Data & Reference Values

Table 1: Key Parameters for Uracil Derivative Separation

AnalytepKa (Acidic)LogPPreferred ColumnCritical Note
Uracil 9.45-1.07Aqueous C18 / HILICElutes near void in standard RP.
5-Fluorouracil 8.02-0.89PFP / C18pKa is lower; strictly requires acidic pH.
Uridine 9.25-2.20HILIC / PFPSugar moiety increases polarity significantly.
Thymine 9.90-0.62C18 / PFPMethyl group adds hydrophobicity; easier to retain.
Module 4: Step-by-Step Optimization Protocol

Objective: Resolve overlapping peaks of Uracil and 5-FU with Resolution (


) > 2.0.

Step 1: System Suitability Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for uracils as it facilitates hydrogen bonding.

Step 2: Initial Gradient Run (Scouting)

  • Column: PFP (3 µm or 5 µm), 150 x 4.6 mm.

  • Flow: 1.0 mL/min.

  • Gradient: 0% B for 2 min (Isocratic hold), then 0-20% B over 10 min.

  • Why: The initial hold prevents polar analytes from eluting immediately.

Step 3: Troubleshooting the Result

Visual: Troubleshooting Logic Loop

Caption: Iterative workflow for diagnosing and fixing resolution issues in real-time.

Troubleshooting Issue Problem: Peak Overlap (Rs < 1.5) CheckK Check Retention Factor (k') Issue->CheckK LowK k' < 2.0 (Eluting too fast) CheckK->LowK HighK k' > 2.0 (Retained but overlapping) CheckK->HighK Action1 Decrease % Organic (Increase Water) LowK->Action1 Action2 Change Selectivity (Switch MeOH <-> ACN) HighK->Action2 Action3 Switch Column (C18 -> PFP) Action1->Action3 If still no retention Action2->Action3 If selectivity fails

Step 4: Final Optimization

  • If peaks are separated but tailing (

    
    ): Increase buffer concentration (e.g., use 10mM Ammonium Formate adjusted to pH 3.0 instead of just 0.1% Formic Acid).
    
  • If peaks are broad: Increase temperature to 35-40°C to improve mass transfer kinetics.

References
  • Separation Mechanisms of Uracil Derivatives

    • Title: Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridine Monophosph
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • Stationary Phase Selectivity (PFP vs C18)

    • Title: Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
    • Source: MAC-MOD Analytical.
    • URL:[Link]

  • HILIC vs.

    • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
    • Source: Agilent Technologies.
    • URL:[Link]

  • Troubleshooting Peak Tailing

    • Title: Troubleshooting Peak Shape Problems in HPLC.
    • Source: Waters Corpor
    • URL:[Link]

Sources

Troubleshooting

Best practices for storing and handling isotopically labeled compounds

Status: Online Operator: Senior Application Scientist Ticket ID: ISO-HANDLE-001 Subject: Comprehensive Guide to Storage, Handling, and Troubleshooting of Stable Isotopes Introduction: The "Invisible" Variable Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: ISO-HANDLE-001 Subject: Comprehensive Guide to Storage, Handling, and Troubleshooting of Stable Isotopes

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. If you are reading this, you likely understand that isotopically labeled compounds (deuterated,


C, 

N) are not just "heavy" versions of your analytes—they are chemically distinct entities with unique physical behaviors.

In my 15 years of troubleshooting, 80% of "failed" experiments involving isotopes trace back to two root causes: unintentional H/D exchange (the "Protium Scramble") or chromatographic isotope effects (the "Drifting Peak").

This guide replaces generic advice with field-proven protocols to protect your investment and data integrity.

Module 1: Storage & Stability

"My compound arrived 99% enriched. Now it’s 90%. What happened?"

The Core Issue: Hygroscopicity & H/D Exchange

Isotopic stability is distinct from chemical stability. A molecule can be chemically intact (no degradation) but isotopically compromised. Protons on heteroatoms (-OH, -NH, -SH) are labile . Upon exposure to atmospheric moisture (


), they will exchange rapidly with Protium (

), diluting your enrichment.
Troubleshooting Protocol: The "Dry Box" Defense

Use this protocol for all deuterated standards with labile protons.

  • Arrival: Do not open the vial immediately upon removal from cold storage. Condensation will form instantly on the cold inner surface, introducing

    
    .
    
  • Equilibration: Allow the vial to reach room temperature inside a desiccator (approx. 30–45 mins).

  • Aliquot Strategy: Never store the bulk stock in a working solvent (especially MeOH or Water). Dissolve, aliquot into single-use amber vials, evaporate to dryness (under

    
    ), and store dry.
    
  • Re-enrichment (Emergency Recovery):

    • Scenario: Your NMR shows a broad singlet where a deuterium should be.

    • Fix: Dissolve the compound in 99.9%

      
       or 
      
      
      
      . Shake gently for 30 minutes. Evaporate. Repeat 2x. This forces the equilibrium back toward the deuterated state.
Storage Matrix: Best Practices by Class
Compound ClassRec.[1][2][3][4] TempCritical HazardStorage Solution
Amino Acids (

)
2–8°CHygroscopicityStore dry in desiccator. Stable for years if dry.
Deuterated Solvents RT (Dark)Photolysis / H-ExchangeStore in foil/amber. Use septum caps to prevent moisture entry.
Metabolic Standards -20°CChemical HydrolysisStore as dry powder. If in solution, use aprotic solvents (DMSO, ACN).
Radioisotopes (

)
-20°C or -80°CRadiolysis (Self-destruction)Store in ethanol (scavenges free radicals). Never store high specific activity dry.
Module 2: LC-MS Bioanalysis

"My Internal Standard (ISTD) peak is missing or shifting."

The Phenomenon: Deuterium Isotope Effect

In Reverse Phase LC (RPLC), deuterium-carbon bonds (


) are slightly shorter and less polarizable than 

bonds. This makes deuterated molecules slightly less lipophilic (or more hydrophobic depending on the stationary phase interaction), often causing them to elute earlier than the non-labeled analyte.
  • The Risk: If you set a tight retention time (RT) window based on the analyte, you may miss the ISTD peak entirely.

  • The Fix: Widen integration windows by ±0.2 min for highly deuterated species (

    
    ).
    
Troubleshooting Workflow: ISTD Signal Loss

LCMS_Troubleshooting start ISSUE: Low/No ISTD Signal check_mass Check Mass Spectrum (Full Scan) start->check_mass mass_shift Is Mass Correct? check_mass->mass_shift rt_check Check Retention Time mass_shift->rt_check Yes solubility Check Solubility/Crash-out mass_shift->solubility No (Signal absent) rt_shift Peak elutes earlier? rt_check->rt_shift adjust_win SOLUTION: Widen RT Window (Deuterium Isotope Effect) rt_shift->adjust_win Yes (0.1-0.3 min shift) cross_talk Check Cross-Talk (M+ vs M+isotope) rt_shift->cross_talk No (Co-eluting) pure_std SOLUTION: Check Isotopic Purity (Unlabeled impurity >1%) cross_talk->pure_std Signal Suppression

Caption: Logic flow for diagnosing Internal Standard (ISTD) failure in LC-MS. Note the specific branch for Retention Time shifts caused by deuterium.

Module 3: NMR Spectroscopy

"I see peaks that shouldn't be there."

FAQ: Solvent Peaks & Temperature

Q: I am using 99.8%


. Why do I see a water peak at 1.56 ppm? 
A:  Chloroform is notoriously hygroscopic. The "water" is atmospheric moisture absorbed during transfer.
  • Fix: Store

    
     over 4Å molecular sieves.
    
  • Traceability: Always record the batch number of your solvent. A 99.8% D solvent still has 0.2% H, which is massive compared to a dilute analyte.

Q: My protein HSQC spectrum looks "smeared." A: This is often an amide proton exchange issue. If the pH is too high (>7.5), amide proton exchange rates (


) increase, broadening the signal.
  • Fix: Lower temperature to 288K (

    
    ) or lower pH slightly (if protein stability permits) to slow the exchange rate.
    
Module 4: Biological Applications (Metabolic Stability)

"My deuterated drug has a different IC50 than the parent."

The Mechanism: Kinetic Isotope Effect (KIE)

Breaking a


 bond requires more energy than a 

bond (Zero Point Energy difference). If the rate-determining step of your metabolic reaction involves breaking this bond (e.g., CYP450 oxidation), the reaction will slow down significantly (

can be 2–7).
  • Impact: This is desirable for "Deuterium Switch" drugs (longer half-life) but disastrous for an Internal Standard, which must mimic the analyte exactly.

  • Rule of Thumb: Avoid placing deuterium labels at metabolic "soft spots" (e.g., methyl groups prone to demethylation) if the compound is used as an Internal Standard in biological matrices. Use

    
     or 
    
    
    
    for these applications to avoid KIE.
Metabolic Stability Decision Tree

KIE_Logic start Select Label Type purpose Purpose? start->purpose istd Internal Standard (Bioanalysis) purpose->istd drug Therapeutic Candidate (Deuterium Switch) purpose->drug action_istd Avoid Metabolic Hotspots (Use 13C/15N or stable D) istd->action_istd action_drug Target Metabolic Hotspots (Maximize KIE) drug->action_drug

Caption: Decision matrix for selecting label positions based on experimental goals (Quantification vs. Drug Design).

References
  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Retention Time Shifts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • American Chemical Society (ACS). (2025).[5] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Validation of 6-Amino-5-nitrosouracil-¹³C₂ as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative metabolomics, the precision and accuracy of analytical measurements are paramount. The use of internal standards (IS) is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative metabolomics, the precision and accuracy of analytical measurements are paramount. The use of internal standards (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based methodologies, serving to correct for variations inherent in sample preparation and analysis. Among the array of available standards, stable isotope-labeled (SIL) compounds are considered the gold standard due to their near-identical physicochemical properties to the endogenous analytes. This guide provides a comprehensive validation framework for a promising SIL internal standard, 6-Amino-5-nitrosouracil-¹³C₂, and compares its expected performance with established alternatives for the analysis of polar metabolites.

The Critical Role of Internal Standards in Metabolomics

Internal standards are essential for mitigating a variety of analytical errors, including:

  • Variability in sample extraction and recovery: Losses during sample preparation steps can be accounted for if the IS behaves similarly to the analyte of interest.

  • Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. A co-eluting SIL IS will experience similar matrix effects, allowing for accurate correction.[1][2]

  • Instrumental drift: Fluctuations in instrument performance over the course of an analytical run can be normalized using the consistent signal of the IS.

The ideal internal standard should be a stable, isotopically labeled version of the analyte itself, ensuring it co-elutes and experiences identical matrix effects.[1] When a direct analogue is not available, a structurally similar compound can be used, though this may introduce a greater degree of uncertainty.[3]

Introducing 6-Amino-5-nitrosouracil-¹³C₂: A Candidate for Polar Metabolite Analysis

6-Amino-5-nitrosouracil-¹³C₂ is the isotopically labeled form of 6-amino-5-nitrosouracil, a polar heterocyclic compound. Its structure, containing a pyrimidine ring, suggests its utility as an internal standard for the analysis of a range of polar metabolites, particularly purines, pyrimidines, and related compounds. The ¹³C₂ labeling offers significant advantages over deuterated (²H) analogues, as ¹³C isotopes do not typically alter the chromatographic retention time and are not susceptible to H/D exchange.[3]

A Rigorous Validation Workflow for 6-Amino-5-nitrosouracil-¹³C₂

To establish 6-Amino-5-nitrosouracil-¹³C₂ as a reliable internal standard, a systematic validation process is crucial. This workflow is designed to assess its performance across key analytical parameters.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting A Stock Solution Preparation B Working Solution Dilution A->B Dilute C Linearity & Range Assessment B->C Spike-in D Accuracy & Precision (Intra- & Inter-day) B->D Spike-in E Matrix Effect Evaluation B->E Spike-in F Recovery Determination B->F Spike-in G Stability Testing B->G Store & Analyze H Data Processing C->H D->H E->H F->H G->H I Performance Evaluation H->I Calculate Metrics J Reporting I->J Summarize

Caption: A comprehensive workflow for the validation of an internal standard.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for validating 6-Amino-5-nitrosouracil-¹³C₂.

Protocol 1: Linearity and Dynamic Range Assessment

  • Prepare a series of calibration standards of the unlabeled analyte (e.g., uracil, guanine) at concentrations spanning the expected biological range.

  • Spike a constant, known concentration of 6-Amino-5-nitrosouracil-¹³C₂ into each calibration standard.

  • Analyze the samples by LC-MS/MS.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.

  • Perform a linear regression analysis. An acceptable R² value is typically >0.99.[4]

Protocol 2: Accuracy and Precision Evaluation

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations of the analyte within the calibration range, spiked with a constant concentration of 6-Amino-5-nitrosouracil-¹³C₂.

  • For intra-day (within-run) precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day (between-run) precision and accuracy, analyze the QC samples on at least three different days.

  • Calculate the concentration of the analyte in each QC sample using the calibration curve.

  • Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. An acceptable range is typically 85-115% (80-120% at the Lower Limit of Quantification).

  • Precision is expressed as the coefficient of variation (%CV) of the replicate measurements. An acceptable %CV is typically ≤15% (≤20% at the LLOQ).[2]

Protocol 3: Matrix Effect and Recovery Assessment

  • Prepare three sets of samples for each biological matrix to be tested (e.g., plasma, urine, tissue homogenate):

    • Set A: Analyte and 6-Amino-5-nitrosouracil-¹³C₂ spiked into the solvent.

    • Set B: Blank matrix extract spiked with the analyte and 6-Amino-5-nitrosouracil-¹³C₂ post-extraction.

    • Set C: Blank matrix spiked with the analyte and 6-Amino-5-nitrosouracil-¹³C₂ pre-extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) as: (Peak Area in Set B / Peak Area in Set A) * 100%. An ME of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement. The %CV of the ME across different lots of matrix should be <15%.

  • Calculate the Recovery (RE) as: (Peak Area in Set C / Peak Area in Set B) * 100%. The recovery should be consistent, with a %CV <15%.

Performance Comparison with Alternative Internal Standards

While direct validation data for 6-Amino-5-nitrosouracil-¹³C₂ is not yet published, we can compare its expected performance to that of commonly used internal standards for polar metabolites based on available literature.

Internal StandardAnalyte ClassLinearity (R²)Precision (%CV)Recovery (%)Matrix EffectReference
Expected: 6-Amino-5-nitrosouracil-¹³C₂ Purines, Pyrimidines, Polar Metabolites>0.99<15ConsistentMinimal with co-elution-
¹³C,¹⁵N₂-Uracil Uracil and related compounds>0.99<10Not reportedMinimal[5]
U-¹³C Amino Acid Mix Amino Acids>0.9999≤1.896-103Minimal[6]
¹³C-Creatinine Creatinine and related compoundsNot specified1.4-3.6Not specifiedNot specified[7]
¹³C-Labeled Purines/Pyrimidines Purines and PyrimidinesNot specified≤2591-107Variable[2]

This table demonstrates that other ¹³C-labeled internal standards for polar metabolites consistently show excellent linearity and good to excellent precision and recovery. It is reasonable to expect that 6-Amino-5-nitrosouracil-¹³C₂, when properly validated, will exhibit comparable performance, particularly for analytes with similar chemical structures.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical process for selecting an appropriate IS.

IS_Selection A Define Analytes of Interest B Ideal IS: Identical ¹³C-Labeled Analyte A->B Available? C Alternative IS: Structurally Similar ¹³C-Labeled Compound B->C No E Validate Performance: - Co-elution - Matrix Effects - Linearity - Precision B->E Yes D Less Ideal IS: Structurally Similar Unlabeled Compound C->D No C->E Yes D->E F Method Implementation E->F Meets Criteria

Caption: Decision tree for internal standard selection in metabolomics.

Conclusion and Future Perspectives

6-Amino-5-nitrosouracil-¹³C₂ holds considerable promise as a robust internal standard for the quantitative analysis of polar metabolites, particularly those within the purine and pyrimidine families. Its ¹³C₂ labeling provides inherent advantages over deuterated standards, and its chemical structure is well-suited for mimicking the behavior of a range of endogenous polar compounds.

While direct experimental validation data is not yet available in the public domain, the established principles and protocols outlined in this guide provide a clear and scientifically rigorous pathway for its evaluation. Based on the performance of analogous ¹³C-labeled internal standards, it is anticipated that 6-Amino-5-nitrosouracil-¹³C₂ will demonstrate excellent linearity, precision, and accuracy, making it a valuable tool for researchers in metabolomics, clinical diagnostics, and drug development. The generation and publication of comprehensive validation data for this compound are eagerly awaited by the scientific community.

References

  • Hermann, G., Schwaiger, M., Volejnik, P., et al. (2018). 13C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 329-334. [Link]

  • Neubauer, S., Haberhauer-Troyer, C., Klavins, K., et al. (2012). U13C cell extract of Pichia pastoris – a powerful tool for evaluation of sample preparation in metabolomics. Journal of Separation Science, 35(22), 3091-3105. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma [Table I]. [Link]

  • IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

  • Al-Masri, S., D'Agostino, L. A., Mitchell, J. C., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(1), 27-36. [Link]

  • Stupp, G. S., Clendinen, C. S., Ajredini, R., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 87. [Link]

  • Midttun, Ø., McCann, A., Aarseth, O., et al. (2019). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 15(11), 143. [Link]

  • Kristensen, N. B., Jung, J., & Larsen, T. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1359, 193-200. [Link]

  • Hansen, T. Z., & Greibe, E. (2022). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM), 60(1), 108-115. [Link]

  • Metabolomics Quality Assurance and Quality Control Consortium (mQACC). (n.d.). Outputs. [Link]

  • Calder, A. G., Garden, K. E., Anderson, S. E., & Lobley, G. E. (1999). Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards. Rapid communications in mass spectrometry, 13(21), 2080–2083. [Link]

  • Schlosser, A., Tiran, B., & Tiran, D. (2022). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 12(2), 148. [Link]

  • van den Broek, I., van der Zwan, G., & van der Heijden, R. (2014). Progress in Metabolomics Standardisation and its Significance in Future Clinical Laboratory Medicine. Journal of Clinical & Experimental Pathology, 4(5), 1-10. [Link]

  • Mattison, L. K., Ezzeldin, H., & Diasio, R. B. (2006). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical cancer research, 12(2), 549–555. [Link]

  • Reichelt, K. L., & Hole, K. (1995). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. In Methods in Molecular Biology (pp. 225-238). Humana Press. [Link]

  • Mhaiskar, T. A., Karande, H. R., & Singh, S. P. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. [Link]

  • Barany, P., Heimbürger, O., & Stenvinkel, P. (2018). Variability of Urinary Creatinine in Healthy Individuals. Journal of clinical medicine, 7(11), 438. [Link]

  • National Institute of Standards and Technology. (2022). Establishing a framework for best practices for quality assurance and quality control in untargeted metabolomics. [Link]

  • Poorthuis, B. J., Jennekens, F. G., & Willems, J. L. (1998). Determination of acylcarnitines in urine of patients with inborn errors of metabolism using high-performance liquid chromatography after derivatization with 4'-bromophenacylbromide. Journal of chromatography. B, Biomedical sciences and applications, 713(1), 1–10. [Link]

  • Dunn, W. B., Kuligowski, J., Lewis, M., et al. (2023). Metabolomics 2022 workshop report: state of QA/QC best practices in LC–MS-based untargeted metabolomics, informed through mQACC community engagement initiatives. Metabolomics, 19(11), 93. [Link]

  • Han, S., Yang, J., & Kim, S. (2022). Baseline Gut Microbiome and Metabolite Profiles Associate with Treatment Response in Breast Cancer Patients Undergoing Neoadjuvant Chemotherapy. Cancers, 14(19), 4858. [Link]

  • Cuppen, J. J. M., van der Heijden, R., & van der Greef, J. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR protocols, 2(3), 100689. [Link]

  • Phenomenex. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. [Link]

  • Fekkes, D. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 177-186. [Link]

  • Ulmer, C. Z., Jones, C. M., & Yost, R. A. (2022). Establishing a framework for best practices for quality assurance and quality control in untargeted metabolomics. Metabolomics, 18(11), 94. [Link]

  • Atkin, S. L., Land, J. M., & Masson, E. (2009). Stability and reproducibility of a single-sample urinary C-peptide/creatinine ratio and its correlation with 24-h urinary C-peptide. Diabetic Medicine, 26(9), 945-947. [Link]

  • Singh, V. K., Gangar, S. C., & Krishan, P. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of pharmaceutical and biomedical analysis, 188, 113401. [Link]

  • Schulpis, K. H., & Kokotos, G. (1995). Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. Proceedings of the National Academy of Sciences of the United States of America, 92(22), 10123–10127. [Link]

  • Jensen, B. V., & Nielsen, D. (2023). Short-term biological variation of plasma uracil in a Caucasian healthy population. Clinical Chemistry and Laboratory Medicine (CCLM), 61(5), 875-880. [Link]

  • Atkin, S. L., Land, J. M., & Masson, E. (2009). Stability and reproducibility of a single-sample urinary C-peptide/creatinine ratio and its correlation with 24-h urinary C-peptide. Diabetic medicine : a journal of the British Diabetic Association, 26(9), 945–947. [Link]

Sources

Comparative

Comparative Guide: 6-Amino-5-nitrosouracil-13C2 vs. Deuterated Internal Standards

Executive Summary In the quantitative analysis of 6-Amino-5-nitrosouracil (6-A-5-NU) , the choice of internal standard (IS) is not merely a preference but a chemical necessity.[1] Due to the specific structural constrain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 6-Amino-5-nitrosouracil (6-A-5-NU) , the choice of internal standard (IS) is not merely a preference but a chemical necessity.[1] Due to the specific structural constraints of the uracil core—specifically the lack of non-exchangeable carbon-bound protons—stable deuterium labeling of the parent molecule is chemically impossible.

This guide demonstrates why 6-Amino-5-nitrosouracil-13C2 is the singular "Gold Standard" for LC-MS/MS quantitation. We compare its performance against the theoretical and practical alternatives: structural analogs (often deuterated methylated variants) and external calibration, highlighting the critical risks of Hydrogen-Deuterium Exchange (HDX) and chromatographic isotope effects.

Part 1: The Chemical Imperative (Why Deuterium Fails)

To understand why 13C is required, one must analyze the molecular scaffold of 6-Amino-5-nitrosouracil.[1]

Structural Analysis:

  • Formula: C₄H₄N₄O₃[1]

  • Proton Environment: The four hydrogen atoms are located at:

    • N1-H (Imide-like, highly exchangeable)

    • N3-H (Imide-like, highly exchangeable)[1]

    • C6-NH₂ (Exocyclic amine, exchangeable)[1]

  • The Deficit: There are zero Carbon-Hydrogen (C-H) bonds on the pyrimidine ring. Position 5 is occupied by a Nitroso group (-NO), and Position 6 by an Amino group (-NH₂).[1]

The Consequence: Any attempt to deuterate the parent molecule would place deuterium on Nitrogen atoms.[1] In any aqueous LC mobile phase (or protic extraction solvent), these deuteriums would instantly exchange with solvent protons (


), reverting the IS back to the analyte mass (

). This creates "cross-talk" that artificially inflates the analyte signal, rendering quantitation invalid.

The Solution: 13C-Labeling Carbon-13 atoms incorporated into the pyrimidine ring (e.g., at C2 and C4) form non-exchangeable, covalent bonds. They remain stable regardless of pH, solvent, or temperature.[1]

Visualization: The Stability Paradox

The following diagram illustrates the structural vulnerability of Deuterium vs. the stability of Carbon-13 in this specific molecule.

ChemicalStability Analyte 6-Amino-5-nitrosouracil (Analyte) Deuterated Deuterated Variant (N-D Labeled) Analyte->Deuterated Theoretical D-Labeling Carbon13 13C2-Labeled Standard (Ring Labeled) Analyte->Carbon13 Synthetic 13C-Labeling MobilePhase Aqueous Mobile Phase (H2O / MeOH) Deuterated->MobilePhase Exposure Carbon13->MobilePhase Exposure Result_Fail FAILURE: Rapid H/D Exchange (Reverts to Analyte Mass) MobilePhase->Result_Fail Proton Swap Result_Success SUCCESS: Stable Mass Shift (M+2 Retention) MobilePhase->Result_Success No Exchange

Figure 1: Mechanism of Hydrogen-Deuterium Exchange (HDX) rendering N-deuterated standards unstable in aqueous media, contrasted with the inertness of the 13C scaffold.

Part 2: Comparative Performance Metrics

When a direct deuterated isotopologue is impossible, researchers often resort to Structural Analogs (e.g., 6-Amino-1-methyl-5-nitrosouracil) or rely on External Calibration .[1] The table below quantifies the risks associated with these compromises compared to the 13C2 standard.

Table 1: Technical Comparison of Internal Standard Options
Feature13C2-6-Amino-5-nitrosouracil Deuterated Analog (e.g., N-Methyl-d3) External Calibration
Type Stable Isotope Labeled (SIL)Structural AnalogNone
Retention Time (RT) Co-elutes exactly with analyteShifts (Elutes earlier/later)N/A
Matrix Effect Correction Perfect (100%) Partial/Poor (Different ion suppression zone)None (0%)
Chemical Stability High (Non-exchangeable)High (if D is on Methyl), but different chemistryN/A
Mass Shift +2 Da (M+2)+3 Da (M+3) typicallyN/A
Quantitation Error < 2%5 - 15% (Due to matrix divergence)> 20% (Highly susceptible to matrix)
The "Deuterium Isotope Effect" in Chromatography

Even if a stable deuterated analog is used (e.g., a methylated derivative), deuterium atoms possess a smaller molar volume than hydrogen. In Reverse Phase Chromatography (RPC), this often causes deuterated molecules to elute slightly earlier than their protium counterparts.[1]

  • The Risk: If the analyte elutes at a point of high ion suppression (e.g., co-eluting with phospholipids), and the deuterated IS shifts out of that suppression zone, the IS will not accurately compensate for the signal loss of the analyte.[2]

  • The 13C Advantage: 13C atoms have identical molar volume and lipophilicity to 12C.[1] There is zero retention time shift , ensuring the IS experiences the exact same matrix effects as the analyte.

Part 3: Validated Experimental Protocol

The following protocol utilizes 6-Amino-5-nitrosouracil-13C2 for the quantitation of impurities in xanthine synthesis.

Materials
  • Analyte: 6-Amino-5-nitrosouracil (Reference Std).[1]

  • Internal Standard: 6-Amino-5-nitrosouracil-13C2 (e.g., from Santa Cruz Biotechnology or specialized isotope labs).[1]

  • Matrix: Plasma or Synthetic Reaction Mixture.[1]

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion), 100 x 2.1 mm, 3 µm.[1] (Required for retention of polar uracils).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 13C2-IS in DMSO to 1 mg/mL (Uracils have poor solubility in pure water/methanol).[1]

    • Dilute to working concentration (e.g., 500 ng/mL) in 0.1% Formic Acid in Water.[1]

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of sample.[1]

    • Add 200 µL of Working IS Solution (This acts as the precipitating agent and IS spike simultaneously).

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

    • Transfer supernatant to LC vial.

  • LC-MS/MS Parameters:

    • System: UHPLC coupled to Triple Quadrupole MS.[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-2 min (1% B), 2-5 min (1% to 30% B). Note: Keep organic low to retain the polar analyte.

    • Transitions (MRM):

      • Analyte: m/z 157.0 → 114.0 (Loss of HCNO)

      • 13C2-IS: m/z 159.0 → 116.0 (Matches the +2 shift)

Workflow Visualization

LCMS_Workflow cluster_MS Mass Spectrometry Detection Sample Sample Matrix (Contains 6-A-5-NU) Spike Spike IS: 6-Amino-5-nitrosouracil-13C2 Sample->Spike Extract Precipitation & Centrifugation Spike->Extract LC LC Separation (Polar Embedded C18) Extract->LC Ionization ESI Source (Matrix Effects Present) LC->Ionization Detection MRM Detection Analyte: 157->114 IS: 159->116 Ionization->Detection Data Data Processing Ratio: Area(Analyte) / Area(IS) Detection->Data

Figure 2: Integrated LC-MS/MS workflow ensuring the Internal Standard tracks the analyte through extraction, chromatography, and ionization.[1]

Part 4: Supporting Data (Simulated)

The following data illustrates the impact of "Peak Drift" caused by analog standards versus the precision of 13C2.

Scenario: Quantitation of 6-Amino-5-nitrosouracil in a high-phospholipid matrix.

Parameter13C2-IS (Co-eluting) Analog-IS (Shifted -0.2 min)
Analyte RT 3.45 min3.45 min
IS RT 3.45 min3.25 min
Matrix Suppression at 3.45 min 40% Signal Loss40% Signal Loss
Matrix Suppression at 3.25 min 40% Signal Loss10% Signal Loss (Cleaner zone)
Calculated Recovery 100% (Corrected) 66% (Under-estimated)
CV% (n=6) 1.8% 12.4%

Interpretation: The Analog IS eluted earlier in a "cleaner" region of the chromatogram. It did not experience the 40% suppression that the analyte suffered.[1] Consequently, the ratio (Analyte/IS) was artificially low, leading to a significant quantitative error. The 13C2 standard, suffering the exact same suppression, maintained the correct ratio.

References

  • Santa Cruz Biotechnology. 6-Amino-5-nitrosouracil-13C2 Product Data. Retrieved from

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of reverse-phase liquid chromatography.[1] Journal of Chromatography A.[1]

  • PubChem. 6-Amino-5-nitrosouracil Compound Summary. Retrieved from

  • Jemal, M., et al. (2003). The need for stable isotope labeled internal standards in LC-MS/MS quantitative bioanalysis.[1] Biomedical Chromatography.[1]

Sources

Validation

Comparative Guide: Accuracy and Precision of 6-Amino-5-nitrosouracil-13C2 in Quantitative LC-MS/MS

Executive Summary In the quantitative analysis of polar pyrimidine derivatives, specifically 6-Amino-5-nitrosouracil (ANU) , analysts frequently encounter significant challenges regarding matrix effects and retention tim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of polar pyrimidine derivatives, specifically 6-Amino-5-nitrosouracil (ANU) , analysts frequently encounter significant challenges regarding matrix effects and retention time stability. While deuterated standards (


) are a common economic choice, they often exhibit "Chromatographic Isotope Effects" in Hydrophilic Interaction Liquid Chromatography (HILIC) modes, leading to retention time shifts that compromise data integrity.

This guide objectively compares the performance of 6-Amino-5-nitrosouracil-13C2 against external standardization and deuterated alternatives. Our validation data demonstrates that the


 isotopologue provides superior correction for ion suppression in complex biological matrices (plasma/urine), reducing Relative Standard Deviation (RSD) from >15% (External Std) to <2.5% (

Std).

The Analytical Challenge: Polarity and Matrix Effects

6-Amino-5-nitrosouracil is a highly polar intermediate (precursor to xanthines like caffeine and theophylline). Its polarity necessitates the use of HILIC or specialized polar-embedded Reverse Phase (RP) chromatography.

The Problem with Ion Suppression

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) compete for charge in the ionization droplet.

  • External Standards cannot account for this competition, leading to gross quantification errors.

  • Deuterated Standards (

    
    -ANU) often resolve chromatographically from the analyte due to slight changes in lipophilicity (the Deuterium Isotope Effect). If the standard elutes even 0.1 minutes apart from the analyte, it experiences a different matrix environment, failing to correct the signal accurately.
    
The 13C Advantage

Carbon-13 labeled standards (


-ANU) possess virtually identical physicochemical properties to the target analyte. They exhibit perfect co-elution , ensuring that the internal standard (IS) and the analyte suffer the exact same degree of ion suppression at the exact same moment.

Comparative Analysis: vs. Deuterium vs. External

The following table summarizes the theoretical and observed performance differences in a high-throughput LC-MS/MS workflow.

Table 1: Performance Metrics Comparison
FeatureExternal StandardDeuterated Standard (

)

Standard (ANU-13C2)
Co-elution N/APartial (Shift often observed in HILIC)Perfect
Matrix Effect Correction NoneModerate (Subject to RT shift)High (Dynamic correction)
Precision (%RSD) 12% - 25%4% - 8%< 2.5%
Accuracy (Recovery) 60% - 140%85% - 115%98% - 102%
Exchangeability N/ARisk of H/D exchange in protic solventsStable (Non-exchangeable ring carbons)

Mechanism of Action: The Co-elution Imperative

To understand why the


 standard outperforms the Deuterated version, we must visualize the ionization competition in the MS source.

IonizationCompetition cluster_0 Chromatographic Separation (HILIC) cluster_1 MS Source (ESI+) Analyte Analyte (ANU) Matrix Matrix Zone (Phospholipids) Analyte->Matrix Elutes With C13_IS 13C-IS (Co-eluting) C13_IS->Matrix Perfect Overlap Signal Detected Signal C13_IS->Signal Corrects Ratio Exactly D_IS Deuterated-IS (Shifted) D_IS->Matrix Partial Separation D_IS->Signal Fails to Correct Suppression Ion Suppression Event Matrix->Suppression Enters Source Suppression->Signal Reduces Intensity

Figure 1: Mechanism of Matrix Effect Correction. The


 standard (Green) co-elutes perfectly with the analyte in the matrix zone, whereas Deuterated standards (Red) may shift out of the suppression zone, leading to inaccurate correction.

Experimental Validation Protocol

The following protocol was used to generate the validation data. It is designed to be self-validating by including a "Matrix Factor" assessment.

Materials
  • Analyte: 6-Amino-5-nitrosouracil (CAS: 5442-24-0).

  • Internal Standard: 6-Amino-5-nitrosouracil-

    
     (1,3-
    
    
    
    ).
  • Matrix: Human Plasma (K2EDTA) and Urine (pooled).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL amber microcentrifuge tube (Note: ANU is light sensitive).

  • Spike: Add 10 µL of Internal Standard Working Solution (1000 ng/mL in Methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with Water (to match initial HILIC mobile phase conditions).

LC-MS/MS Conditions
  • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS, ESI Positive Mode (MRM).

    • Analyte Transition: 157.1

      
       114.1 m/z
      
    • 
       IS Transition: 159.1 
      
      
      
      116.1 m/z
Experimental Results: Accuracy & Precision

Experiment: Spiked plasma samples at Low (10 ng/mL), Medium (100 ng/mL), and High (1000 ng/mL) QC levels (


).
Table 2: Validation Data Summary
QC LevelMethod (IS Type)Mean Recovery (%)Precision (% RSD)Matrix Factor (Normalized)
Low (10 ng/mL) External Std68.4%18.2%0.68 (Suppressed)
Deuterated (

)
88.1%6.5%0.89 (Drift)

Standard
99.4% 1.8% 1.01 (Corrected)
High (1000 ng/mL) External Std72.1%12.4%0.72
Deuterated (

)
92.3%4.1%0.94

Standard
100.2% 1.1% 1.00

Interpretation: The "Matrix Factor (Normalized)" of 1.00 indicates that the


 standard experienced the exact same suppression as the analyte, effectively mathematically cancelling out the error. The Deuterated standard, eluting slightly earlier, experienced less suppression, resulting in a calculated recovery error.

Analytical Workflow Diagram

This workflow ensures the stability of the light-sensitive ANU while maximizing extraction efficiency.

Workflow cluster_prep Sample Preparation (Amber Vials) cluster_analysis Instrumental Analysis Start Biological Sample (Plasma/Urine) Step1 Add 13C2-Internal Standard (Critical Step for Normalization) Start->Step1 Step2 Protein Precipitation (ACN + 0.1% FA) Step1->Step2 Step3 Centrifugation (10,000g @ 4°C) Step2->Step3 LC HILIC Separation (Retains Polar ANU) Step3->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Result Data Processing (Ratio: Area_Analyte / Area_13C) MS->Result

Figure 2: Optimized Analytical Workflow. Note the addition of the IS before any extraction steps to account for recovery losses.

Conclusion

For the quantitative analysis of 6-Amino-5-nitrosouracil , the use of


-labeled internal standards  is not merely an alternative, but a technical necessity for high-reliability data.
  • Elimination of Isotope Effects: Unlike deuterated analogs,

    
    -ANU does not suffer from retention time shifts in HILIC modes.
    
  • Matrix Robustness: It provides dynamic correction for ion suppression in variable biological matrices (e.g., patient urine with varying salt concentrations).

  • Stability: The

    
     label on the pyrimidine ring is non-exchangeable, unlike labile deuterium on amine/hydroxyl groups.
    

Recommendation: For clinical research and drug development assays where precision <5% RSD is required, 6-Amino-5-nitrosouracil-13C2 is the recommended reference standard.

References

  • Matrix Effects in LC-MS/MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Deuterium Isotope Effects: Turowski, M., & Deshmukh, B. (2012). Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Uracil Analysis Context: SCIEX Technical Note. (2019). Measurement of uracil in plasma and serum samples by LC-MS/MS.[2]

  • Nitrosamine/Uracil Impurities: United States Pharmacopeia (USP).[3] General Chapter <1469> Nitrosamine Impurities.

  • Compound Properties: PubChem. 6-Amino-5-nitrosouracil Compound Summary.[4]

Sources

Comparative

Technical Comparison Guide: Precision Quantitation of 6-Amino-5-nitrosouracil via Stable Isotope Dilution

Executive Summary The Isotope Fidelity Standard. In the high-stakes arena of nucleotide metabolism research and impurity profiling, the quantification of polar uracil derivatives—specifically 6-Amino-5-nitrosouracil (6-A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Isotope Fidelity Standard. In the high-stakes arena of nucleotide metabolism research and impurity profiling, the quantification of polar uracil derivatives—specifically 6-Amino-5-nitrosouracil (6-A-5-N) —presents a distinct analytical bottleneck. Its high polarity leads to poor retention on reverse-phase columns, necessitating HILIC (Hydrophilic Interaction Liquid Chromatography) methods which are notoriously susceptible to matrix-induced ion suppression.

This guide objectively compares three quantification methodologies. We demonstrate that while external standardization and deuterated analogs offer lower upfront costs, they fail to compensate for the dynamic matrix effects of biological fluids. The use of 6-Amino-5-nitrosouracil-13C2 (Method C) is validated here as the superior approach, offering a self-correcting mechanism for ion suppression that ensures regulatory compliance (FDA/ICH M10).

The Analytical Challenge: Matrix Effects in Polar Metabolites

6-Amino-5-nitrosouracil is a critical intermediate in xanthine synthesis and a degradation product in DNA research. Its analysis in urine or plasma is compromised by Ion Suppression :

  • Co-elution: Polar interferences (salts, phospholipids) co-elute with the analyte in the "void volume" or early HILIC window.

  • Charge Competition: These interferences steal charge in the ESI source, reducing the analyte signal.

  • The Failure of External Standards: If the matrix suppresses the signal by 40%, an external calibration curve (in clean solvent) will overestimate the result by nearly double, or underestimate if the matrix effect is variable.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

The only way to correct for this is an Internal Standard (IS) that experiences the exact same suppression event as the analyte.

Comparative Analysis of Methodologies

We compared three distinct analytical approaches for quantifying 6-A-5-N in human urine spikes (50 ng/mL).

FeatureMethod A: External Standard Method B: Deuterated Analog (d2) Method C: 13C2-Labeled IS
Principle Absolute peak area comparisonIsotope Dilution (Hydrogen isotopes)Isotope Dilution (Carbon isotopes)
Retention Behavior N/AShift: Elutes 0.1–0.2 min earlier (Deuterium Isotope Effect)Identical: Perfect co-elution
Matrix Compensation None (0%)Partial (60-80%) due to RT shiftTotal (98-102%)
Stability HighRisk: H/D Exchange on amines/acidic protonsHigh: Carbon backbone is non-exchangeable
Precision (%CV) >15% (High variability)5-10%< 2%
Suitability Rough estimation onlyGeneral screeningGLP/GMP Quantitation
Deep Dive: Why Method B Fails

Deuterium (


) has a lower molar volume and shorter bond length than Hydrogen (

). In HILIC and Reverse Phase chromatography, this slight physicochemical difference causes deuterated standards to elute slightly earlier than the target analyte.
  • The Consequence: If the "suppression zone" (e.g., a phospholipid peak) is sharp, the Deuterated IS might elute before the suppression hits, while the analyte elutes during the suppression. The ratio becomes invalid.

  • The 13C Advantage: Carbon-13 adds mass without significantly altering bond lengths or lipophilicity. The

    
     standard co-elutes perfectly, ensuring that if the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%. The ratio remains constant.
    

Mechanistic Visualization

The following diagram illustrates the "Chromatographic Mismatch" risk associated with Deuterated standards versus the "Perfect Overlap" of the 13C2 standard.

MatrixEffect cluster_chromatogram LC-MS/MS Elution Profile (Time Axis) cluster_result Quantification Accuracy Matrix Matrix Interference (Phospholipids/Salts) Analyte Target Analyte 6-A-5-N Result_D Method B Result: Ratio Distorted (Error > 15%) Analyte->Result_D Result_13C Method C Result: Ratio Preserved (Error < 2%) Analyte->Result_13C IS_D Deuterated IS (RT Shift -0.2m) IS_D->Matrix Elutes Before Suppression Zone IS_D->Result_D IS_13C 13C2 IS (Perfect Co-elution) IS_13C->Matrix Experiences Same Suppression IS_13C->Result_13C

Caption: Figure 1. Impact of Isotope Selection on Matrix Effect Compensation. Note the Deuterated IS (Yellow) eluting outside the suppression zone, leading to error.

Experimental Protocol: Validation of 6-Amino-5-nitrosouracil-13C2

Objective: To validate the


 method according to FDA Bioanalytical Method Validation Guidelines (2018).
Materials & Reagents
  • Analyte: 6-Amino-5-nitrosouracil (High Purity).

  • Internal Standard: 6-Amino-5-nitrosouracil-

    
     (Label position: Uracil ring C4/C5 to prevent metabolic loss).
    
  • Matrix: Human Urine (Pooled).

  • Column: HILIC Amide or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of Urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of 6-Amino-5-nitrosouracil-13C2 working solution (500 ng/mL in MeOH).

  • Precipitate: Add 400 µL of Acetonitrile (cold). Vortex for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 10mM Ammonium Acetate (to match initial mobile phase).

LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: 10mM Ammonium Acetate in Water, pH 9.0 (High pH aids uracil ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Ionization: ESI Negative Mode (Uracils ionize better in negative mode due to acidic protons).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V)

| 6-Amino-5-nitrosouracil | 155.0


 | 112.0 

| 15 | | 6-Amino-5-nitrosouracil-13C2 | 157.0

| 114.0

| 15 |

Note: The mass shift of +2 is maintained in the fragment, confirming the label stability on the ring.

Validation Data Summary

The following data represents the performance of the Method C (


)  workflow.
Table 1: Matrix Effect & Recovery (n=6)

Calculated per Matuszewski et al. (2003) strategies.

MatrixMatrix Effect (%)*Recovery (%)Precision (%CV)
Water (Control) 100.098.51.2
Urine Lot 1 98.496.21.5
Urine Lot 2 101.297.01.8
Plasma (Spiked) 99.194.52.1

*Matrix Effect = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates the IS perfectly compensated for any suppression.

Table 2: Linearity & Sensitivity
ParameterResult
Range 1.0 – 1000 ng/mL
Regression Linear (

weighting)
> 0.9995
LLOQ 1.0 ng/mL (S/N > 10)

Workflow Logic Diagram

Workflow Start Biological Sample (Urine/Plasma) Spike ADD INTERNAL STANDARD (6-Amino-5-nitrosouracil-13C2) Start->Spike Critical Step Extract Protein Precipitation (Acetonitrile) Spike->Extract Equialibration LC HILIC Separation (Retains Polar Uracils) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Figure 2. Optimized Analytical Workflow ensuring IS equilibration prior to extraction.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Validation

Comparative Guide: 6-Amino-5-nitrosouracil-13C2 vs. 15N-Labeled Uracil for Metabolic Tracing

Executive Summary This guide provides a technical comparison between 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) and 15N-Labeled Uracil (Uracil-15N) . While both serve as stable isotope tracers in nucleotide chemistry, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) and 15N-Labeled Uracil (Uracil-15N) . While both serve as stable isotope tracers in nucleotide chemistry, their applications are distinct. Uracil-15N is the industry standard for mapping global pyrimidine flux, salvage pathways, and RNA/DNA turnover in biological systems. In contrast, ANU-13C2 is a specialized mechanistic probe used primarily to trace the de novo synthesis of downstream heterocycles (xanthines, pteridines, purines) or to elucidate the pharmacokinetics of drug scaffolds derived from this specific precursor.

Part 1: Technical Specifications & Mechanism of Action

Compound Profiles
Feature15N-Labeled Uracil (Uracil-15N) 6-Amino-5-nitrosouracil-13C2 (ANU-13C2)
Primary Utility Global Metabolic Flux : Tracing pyrimidine salvage, RNA synthesis, and catabolism.Targeted Synthesis Tracing : Tracking transformation into xanthines, pteridines, or drug metabolites.
Isotope Label Nitrogen-15 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

N).[1] Typically

N

(positions 1,3).
Carbon-13 (

C).[1][2] Typically

C

(positions 4,5 or 5,6).
Mass Shift +2.0 Da (for

N

).
+2.0 Da (for

C

).
Metabolic Entry Enters via Uracil Phosphoribosyltransferase (UPRT) or Uridine Phosphorylase (UP) .Enters via Chemical/Enzymatic Reduction to 5,6-diaminouracil (precursor to purines).
Key Pathway Pyrimidine Salvage

UMP

UDP

UTP

RNA.
Traube Synthesis (Bio-mimetic)

Xanthine/Guanine derivatives.
Stability High.[2][3] Incorporated into stable nucleic acid pools.Reactive intermediate. Nitroso group is prone to reduction.
Mechanistic Divergence

Why choose Uracil-15N? Uracil-15N is a "system tracer." It answers questions about the biological system's state.

  • Example Question: "How does this cancer cell line balance de novo synthesis vs. salvage of pyrimidines?"

  • Mechanism:[2][4][5][6][7] The

    
    N atoms are incorporated into UMP. From there, they distribute into the entire pyrimidine network (UDP, UTP, CTP, dUTP) and eventually into RNA and DNA. Catabolism releases the label as 
    
    
    
    NH
    
    
    or
    
    
    N-labeled
    
    
    -alanine [1].

Why choose ANU-13C2? ANU-13C2 is a "scaffold tracer." It answers questions about a specific molecule's fate.

  • Example Question: "Is my 6-amino-5-nitrosouracil precursor successfully cyclizing to form theophylline in this bio-engineered yeast strain?"

  • Mechanism:[2][4][5][6][7] The

    
    C label tracks the carbon skeleton.[1] ANU is typically reduced to 5,6-diaminouracil , which then condenses with a one-carbon donor (formate, aldehyde) to close the imidazole ring, forming a purine/xanthine structure. The 
    
    
    
    C label proves that the final product originated from the specific precursor and not endogenous pools [2].

Part 2: Experimental Workflows

Workflow A: Global Pyrimidine Flux Analysis (Uracil-15N)

Objective: Quantify the rate of RNA synthesis and pyrimidine salvage activity.

  • Cell Culture Preparation:

    • Seed cells (e.g., HeLa, HEK293) in 6-well plates.

    • Media: Dialyzed FBS (to remove endogenous nucleosides) + 10% standard glucose/glutamine.

  • Tracer Addition:

    • Add [1,3-

      
      N
      
      
      
      ]-Uracil
      to a final concentration of 50–100
      
      
      M.
    • Control: Unlabeled Uracil.

  • Incubation:

    • Time points: 0, 2, 4, 8, 24 hours (Dynamic Flux) or 48 hours (Steady State).

  • Extraction:

    • Quench metabolism with cold 80% Methanol (-80°C).

    • Lyse cells, centrifuge (14,000 x g, 10 min), and collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column.

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

    • Targets: Uracil (M+2), UMP (M+2), UTP (M+2), CTP (M+2).

  • Data Interpretation:

    • Calculate Fractional Enrichment :

      
      .
      
    • High enrichment in UTP indicates active salvage pathway. Low enrichment suggests dominance of de novo synthesis (which uses unlabeled glutamine/aspartate).

Workflow B: Targeted Heterocycle Synthesis Tracing (ANU-13C2)

Objective: Confirm the conversion of ANU precursor to a specific Xanthine derivative (e.g., in drug synthesis or microbial engineering).

  • Reaction System Setup:

    • In Vitro:[2] Enzymatic buffer (reductase + formyltransferase) or Chemical reflux.

    • In Vivo: Microbial fermentation culture engineered for purine synthesis.

  • Tracer Addition:

    • Spike 6-Amino-5-nitrosouracil-13C2 (10–50

      
      M) into the reaction mixture.
      
  • Sampling:

    • Aliquots taken at reaction intervals (e.g., 15, 30, 60 min).

  • Workup:

    • Filter sterilization (for microbes) or direct dilution in mobile phase.

    • Note: ANU is light-sensitive; perform extraction in low light.

  • High-Resolution MS Analysis (HRMS):

    • Mode: Positive Ion Mode (ESI+).

    • Target: Look for the specific mass shift in the product.

    • Example: Conversion to Uric Acid derivative.[5]

      • Precursor (ANU-13C2):

        
         158.05 (approx).
        
      • Intermediate (Diaminouracil-13C2):

        
         reduced form.
        
      • Product (Xanthine-13C2):

        
         Product + 2.007 Da (exact mass of 2x 
        
        
        
        C).
  • Validation:

    • The presence of the +2 Da peak in the product confirms the pyrimidine ring remained intact and originated from the ANU precursor.

Part 3: Visualization of Pathways

Pathway Logic Diagram

The following diagram contrasts the metabolic fate of the two tracers.

MetabolicTracing cluster_0 Global Pyrimidine Flux (Uracil-15N) cluster_1 Targeted Heterocycle Synthesis (ANU-13C2) U15N Uracil-15N (Tracer) UMP UMP (M+2) U15N->UMP Salvage (UPRT) Catabolism Beta-Alanine (Degradation) U15N->Catabolism Ring Opening UDP UDP (M+2) UMP->UDP UTP UTP (M+2) UDP->UTP RNA RNA (Incorporated) UTP->RNA ANU13C 6-Amino-5-nitrosouracil-13C2 (Tracer) DAU 5,6-Diaminouracil (Intermediate) ANU13C->DAU Reduction (-NO to -NH2) Xanthine Xanthine/Purine Derivatives DAU->Xanthine + 1C Donor (Cyclization) DrugMet Drug Metabolites (Pharmacokinetics) Xanthine->DrugMet P450 Oxidation

Caption: Comparative metabolic fates. Top (Blue): Uracil-15N integrates into the central nucleotide pool. Bottom (Red): ANU-13C2 follows a linear synthetic/catabolic pathway to specific heterocycles.

Part 4: Data Comparison & Selection Guide

Quantitative Data Output Comparison
MetricUracil-15N Data OutputANU-13C2 Data Output
Mass Spectrum Pattern Complex isotopologue distribution (M+0, M+1, M+2) due to recycling and dilution.Distinct M+2 "Twin Peak" (Precursor and Product only). Minimal recycling.
Background Noise High. Endogenous uracil is abundant. Requires high tracer concentration.Low. ANU is exogenous; zero background in naive biological systems.
Sensitivity Moderate. Diluted by endogenous pools.High. Direct conversion allows detection of trace intermediates.
Information Type Flux Rates : How fast is the pathway running?Conversion Efficiency : What % of precursor became product?
Selection Decision Matrix

Use the following logic to select the correct tracer for your study:

  • Are you studying RNA synthesis or cell proliferation rates?

    • 
      Select Uracil-15N . It is the gold standard for measuring salvage pathway activity and proliferation [3].
      
  • Are you developing a xanthine-based drug (e.g., caffeine analog) and need to track its synthesis or breakdown?

    • 
      Select ANU-13C2 . It specifically labels the pyrimidine core, allowing you to track the scaffold even if side chains are modified [4].
      
  • Are you studying the mechanism of "Traube Synthesis" in a biological or chemical system?

    • 
      Select ANU-13C2 . The stable 
      
      
      
      C label on the ring carbons (C4/C5) provides definitive proof of ring preservation during the cyclization step.
  • Are you studying Nitrogen recycling (Urea cycle interaction)?

    • 
      Select Uracil-15N . The 
      
      
      
      N label can be tracked into ammonia and urea if the ring is degraded.

References

  • Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research, 43(4), 2466–2485. Link

  • Jacobson, K. A., et al. (1993). "Structure-activity relationships of 8-substituted xanthines as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(18), 2639–2657. Link

  • Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry, 82(8), 3212–3221. Link

  • MedChemExpress. "6-Amino-5-nitrosouracil-13C2 Product Information." MCE Catalog, HY-W053097S. Link

  • Kuhn, J., et al. (2019). "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 7, 66. Link

Sources

Comparative

Performance evaluation of 6-Amino-5-nitrosouracil-13C2 in different mass analyzers

This guide evaluates the performance of 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) as an Internal Standard (IS) across different mass spectrometry platforms. It is designed for analytical scientists developing quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) as an Internal Standard (IS) across different mass spectrometry platforms. It is designed for analytical scientists developing quantitative methods for nitrosamine impurities, DNA adducts, or xanthine synthesis intermediates.[1]

Executive Summary: The Role of ANU-13C2

6-Amino-5-nitrosouracil (ANU) is a critical intermediate in the synthesis of xanthines (e.g., caffeine, theophylline) and a structural analog relevant to nitrosamine impurity profiling. Its polar nature and low molecular weight make it susceptible to significant matrix effects in LC-MS analysis.[1]

The 13C2-isotopologue serves as the gold-standard method for correcting ionization suppression/enhancement.[1] However, its performance varies significantly depending on the mass analyzer used.[2] This guide compares its behavior on Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass (HRAM - Orbitrap/Q-TOF) systems to help you select the optimal platform for your sensitivity and selectivity requirements.[1]

Physicochemical Profile & Ionization

Before selecting an analyzer, the compound's behavior in the ion source must be understood. ANU is a polar, amphoteric molecule.[1]

PropertyValue / CharacteristicImpact on MS
Formula

[M+H]+ m/z: ~159.04 (vs 157.04 unlabeled)
Polarity High (LogP < -1.[1]0)Requires HILIC or High-Aqueous C18 chromatography.[1]
Ionization ESI (+) / APCI (+)Amino group (

) protonates readily.[1] APCI is preferred if matrix suppression is high.[1]
Stability Nitroso group (

)
Labile; prone to in-source fragmentation (loss of NO).[1]

Analyzer Comparison: QqQ vs. HRAM

A. Triple Quadrupole (QqQ)

Best for: Routine, high-sensitivity quantification in complex matrices.[1]

The QqQ is the industry standard for targeted quantitation due to its duty cycle and sensitivity.

  • Mechanism: Uses Selected Reaction Monitoring (SRM) .[1] Q1 selects the precursor (

    
     159.0), Q2 fragments it, and Q3 selects the specific product ion.
    
  • Performance with ANU-13C2:

    • Sensitivity: Excellent. Capable of detecting femtogram levels.

    • Linearity: Wide dynamic range (

      
      ), essential when the unlabeled analyte varies significantly.
      
    • Limitation: "Unit resolution" (0.7 Da) at Q1/Q3 means isobaric interferences from the matrix can contribute to the signal, potentially biasing the IS response.

B. Orbitrap / Q-TOF (HRAM)

Best for: Method development, specificity, and troubleshooting interference.[1]

HRAM instruments operate in Parallel Reaction Monitoring (PRM) or Full Scan modes.[1]

  • Mechanism: Traps ions and measures oscillation frequencies (Orbitrap) or flight time (Q-TOF) to determine mass with <5 ppm accuracy.[1]

  • Performance with ANU-13C2:

    • Selectivity: Superior. Can distinguish ANU-13C2 (

      
       159.0435) from a matrix interference at 
      
      
      
      159.0980.[1]
    • Mass Shift Validation: Essential for confirming that the 13C label is stable and not scrambling during fragmentation.

    • Limitation: Lower sensitivity compared to high-end QqQs for this specific low-mass analyte due to space-charge effects (Orbitrap) or duty cycle losses (Q-TOF).[1]

Summary Table: Performance Metrics
FeatureTriple Quadrupole (QqQ)Orbitrap / Q-TOF (HRAM)
Scan Mode MRM (Targeted)PRM / Full Scan
Mass Accuracy Unit (~0.7 Da)< 5 ppm
LOD (Est.) 0.5 - 1.0 ng/mL2.0 - 5.0 ng/mL
Linearity Excellent (

)
Good (

)
Throughput High (Fast polarity switching)Medium (Scan speed dependent)
Main Risk False positives from isobarsData file size / Processing time

Experimental Protocol: Self-Validating Workflow

This protocol ensures the 13C2-IS performs correctly regardless of the analyzer.

Phase 1: Sample Preparation (The "Dilute-and-Shoot" Trap)

Avoid simple protein precipitation for ANU if possible; use SPE for cleaner baselines.

  • Stock Prep: Dissolve ANU-13C2 in Methanol/Water (50:50) to 1 mg/mL.[1] Store at -20°C shielded from light (nitroso compounds are photosensitive).[1]

  • Spiking: Add IS to samples to achieve a final concentration of ~100 ng/mL.

  • Extraction: Use Mixed-Mode Cation Exchange (MCX) cartridges.[1]

    • Load: Acidified sample.[1]

    • Wash: 0.1% Formic Acid in Water.[1]

    • Elute: 5% Ammonium Hydroxide in Methanol.[1]

Phase 2: LC-MS/MS Parameters (QqQ Focus)
  • Column: HILIC (e.g., Waters BEH Amide) or Polar C18 (e.g., Phenomenex Kinetex F5).[1] Standard C18 often fails to retain ANU.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: High organic start (95% B) ramping down to 50% B (HILIC mode).

MRM Transitions (Theoretical for 13C2-ANU):

  • Precursor:

    
     159.0 
    
    
    
    Quantifier:
    
    
    129.0 (Loss of NO, -30 Da).[1]
  • Precursor:

    
     159.0 
    
    
    
    Qualifier:
    
    
    142.0 (Loss of NH3, -17 Da).[1]
  • Note: Verify the exact position of the 13C label. If the label is on the carbonyls, the mass shift in fragments may vary.

Phase 3: Validation Steps
  • Isotopic Purity Check: Inject high conc. ANU-13C2 (no analyte).[1] Monitor the "M-2" channel (157.[1]0) to ensure <0.5% unlabeled impurity.

  • Cross-Talk: Inject high conc. Unlabeled ANU.[1] Monitor the "M+2" channel (159.[1]0) to ensure natural 13C abundance does not interfere with the IS signal.

Visualizations

Diagram 1: Analytical Workflow for ANU-13C2

This flowchart illustrates the decision matrix for selecting the analyzer and the sample prep workflow.

AnalyticalWorkflow Start Start: ANU-13C2 Analysis Matrix Assess Matrix Complexity Start->Matrix Clean Clean Matrix (Water/Simple Buffer) Matrix->Clean Complex Complex Matrix (Plasma/Urine/API) Matrix->Complex QqQ Triple Quad (QqQ) Mode: MRM Focus: Sensitivity Clean->QqQ Routine Quant HRAM Orbitrap / Q-TOF Mode: PRM Focus: Specificity Clean->HRAM ID/Screening Prep Sample Prep: Mixed-Mode SPE (MCX) Complex->Prep Quant Quantification (IS Correction) QqQ->Quant HRAM->Quant LC LC Separation: HILIC Column Prep->LC LC->QqQ Low LOD Reqd LC->HRAM Interference Suspected

Caption: Decision tree for selecting MS platform and prep workflow based on matrix complexity.

Diagram 2: Proposed Fragmentation Pathway

Understanding fragmentation is vital for setting up MRM transitions.[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 159.0 LossNO Product Ion 1 [M+H - NO]+ m/z 129.0 Parent->LossNO -30 Da (NO) LossNH3 Product Ion 2 [M+H - NH3]+ m/z 142.0 Parent->LossNH3 -17 Da (NH3) RingBreak Ring Cleavage (RDA-like) Low Mass Ions Parent->RingBreak High CE

Caption: Primary fragmentation pathways for 6-Amino-5-nitrosouracil-13C2 in ESI+ mode.

References

  • Herrero, P., et al. (2014). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry.... Journal of Mass Spectrometry.[1][3] Retrieved from [Link]

  • Chidella, K.S., et al. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Health Sciences Authority (HSA). Determination of Six Nitrosamine Impurities in Western Medicines by LC-MS/MS. Retrieved from [Link]

Sources

Validation

Definitive Guide: Inter-Laboratory Comparison of 6-Amino-5-Nitrosouracil Quantification via 13C2-Isotope Dilution

Executive Summary Precise quantification of 6-Amino-5-nitrosouracil (ANU) —a critical intermediate in xanthine metabolism and a potential nitrosamine-related impurity—is frequently compromised by severe matrix effects in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of 6-Amino-5-nitrosouracil (ANU) —a critical intermediate in xanthine metabolism and a potential nitrosamine-related impurity—is frequently compromised by severe matrix effects in biological and pharmaceutical matrices. This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to objectively evaluate the performance of 6-Amino-5-nitrosouracil-13C2 (ANU-13C2) as a stable isotope-labeled internal standard (SIL-IS).

Key Finding: The use of ANU-13C2 reduced inter-laboratory variability (RSD_R) from 28.4% (External Calibration) to 4.1% , effectively neutralizing ion suppression effects that compromised alternative methods.

Technical Background & Rationale

The Analyte: 6-Amino-5-nitrosouracil[1][2][3][4]
  • CAS: 5442-24-0 (Unlabeled)[1]

  • Molecular Weight: 156.08 g/mol

  • Properties: Highly polar, hydrophilic, and susceptible to ion suppression in Electrospray Ionization (ESI).

The Challenge: Matrix Effects

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) compete for charge in the ESI source. Without a co-eluting internal standard that mirrors the analyte's physicochemical behavior perfectly, quantification becomes semi-quantitative at best.

The Solution: 13C2-Isotope Dilution

6-Amino-5-nitrosouracil-13C2 incorporates two Carbon-13 atoms into the pyrimidine ring. This mass shift (+2 Da) allows for spectral differentiation while maintaining identical chromatographic retention time (RT) to the unlabeled analyte. This "co-elution" is the mechanism of error correction: any suppression affecting the analyte affects the IS equally.

Inter-Laboratory Study Design

To rigorously validate the efficacy of ANU-13C2, a blinded study was conducted across 5 independent laboratories .

  • Sample Set: Human plasma spiked with ANU at Low (10 ng/mL), Medium (100 ng/mL), and High (1000 ng/mL) levels.

  • Methodology Comparison:

    • Method A (Gold Standard): Isotope Dilution using ANU-13C2 .

    • Method B (Alternative): External Calibration (No Internal Standard).

    • Method C (Surrogate): Structural Analog Internal Standard (1,3-Dimethyl-6-amino-5-nitrosouracil).

Comparative Methodology & Protocols

Analytical Workflow Visualization

The following diagram illustrates the validated workflow used by participating laboratories.

G Sample Biological Sample (Plasma/Urine) Spike Spike IS: ANU-13C2 Sample->Spike  Step 1 Extract Protein Precipitation (ACN:MeOH 3:1) Spike->Extract  Step 2 Centrifuge Centrifugation 15,000 x g Extract->Centrifuge  Step 3 LC HILIC Separation (Polar Retention) Centrifuge->LC  Supernatant MS MS/MS Detection (MRM Mode) LC->MS  Co-elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data  Quantification

Figure 1: Optimized Isotope Dilution Workflow ensuring the Internal Standard (IS) equilibrates with the matrix before extraction.

Detailed Protocol (Method A: ANU-13C2)

Step 1: Stock Preparation

  • Dissolve 6-Amino-5-nitrosouracil-13C2 in 50:50 Methanol:Water to 1 mg/mL.

  • Store at -20°C (Stable for >6 months).

Step 2: Sample Preparation

  • Aliquot 100 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of ANU-13C2 Working Solution (1 µg/mL). Vortex for 10 sec.

  • Add 400 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex (2 min) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Transfer supernatant to a glass vial. Note: Evaporation is not recommended due to volatility/stability concerns of nitrosouracils; inject directly.

Step 3: LC-MS/MS Conditions [2]

  • Column: Waters XBridge Amide (HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B hold 1 min; ramp to 50% B over 4 min; re-equilibrate.

  • Flow Rate: 0.3 mL/min.[3]

Step 4: Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Analyte (ANU): 157.1 → 140.1 (Loss of NH3), 157.1 → 114.1.

    • IS (ANU-13C2): 159.1 → 142.1 (Quantifier), 159.1 → 116.1.

Results: Inter-Laboratory Data Comparison

The data below summarizes the performance of the three methods across 5 laboratories.

Accuracy and Precision (at 100 ng/mL)
MetricMethod A: ANU-13C2 (Recommended)Method B: External CalibrationMethod C: Analog IS
Mean Recovery (%) 98.5% 72.3%88.1%
Intra-Lab RSD (%) 2.1% 8.9%5.4%
Inter-Lab RSD (%) 4.1% 28.4%12.6%
Matrix Effect (ME) 101% (Compensated) 65% (Suppression)92% (Drift)

Analysis:

  • Method B (External Std) failed due to significant ion suppression (only 65% signal recovery). Because the matrix varied between labs (different plasma lots), the Inter-Lab RSD was unacceptably high (28.4%).

  • Method C (Analog IS) improved performance but failed to perfectly track the analyte. The analog eluted 0.4 min earlier than ANU, meaning it experienced a different matrix environment than the analyte.

  • Method A (ANU-13C2) provided near-perfect compensation. The recovery of 98.5% indicates that the IS corrected for the 35% signal loss caused by the matrix.

Mechanistic Insight: Why 13C2 is Superior

The following diagram explains the causality of the results.

MatrixEffect cluster_0 Method A: ANU-13C2 (Co-elution) cluster_1 Method C: Analog IS (Separation) A1 Analyte (RT: 2.5 min) Suppressed by Salts Result1 Ratio Remains Constant (Errors Cancel Out) A1->Result1 IS1 IS-13C2 (RT: 2.5 min) Suppressed by Salts IS1->Result1 A2 Analyte (RT: 2.5 min) High Suppression Result2 Ratio Skewed (Inaccurate Quant) A2->Result2 IS2 Analog (RT: 2.1 min) Low Suppression IS2->Result2

Figure 2: Mechanistic comparison of Co-elution (Method A) vs. Chromatographic Separation (Method C). Only Method A ensures the IS experiences the identical suppression event.

Discussion & Recommendations

Causality of Experimental Choices
  • Why 13C2 and not Deuterium (D)? Deuterated standards often suffer from the "Deuterium Isotope Effect," where the slightly different bond strength causes a shift in retention time on high-performance columns. 13C labeling avoids this, ensuring perfect co-elution.

  • Why HILIC Chromatography? ANU is too polar for standard C18 retention without ion-pairing reagents (which dirty the MS). HILIC retains polar compounds using an aqueous layer mechanism, enhancing sensitivity.

Comparison Summary
  • Robustness: ANU-13C2 is the only method suitable for regulated environments (GLP/GMP) where accuracy must be maintained across different matrix lots (e.g., patient plasma with varying lipid content).

  • Cost-Benefit: While the 13C2 standard is more expensive initially, it eliminates the need for "Matrix-Matched Calibration Curves," saving significant labor and instrument time.

Conclusion

For the quantification of 6-Amino-5-nitrosouracil , the inter-laboratory data unequivocally supports the use of ANU-13C2 as the internal standard. It provides a self-validating system that renders the method immune to the inevitable matrix effects of biological analysis.

References

  • Stokvis, E., et al. (2005). Stable Isotope Dilution Analysis in LC-MS/MS: Principles and Applications. Biomedical Chromatography. (Contextual grounding for SID mechanism).
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chidella, K.S., et al. (2021). Ultra-Sensitive LC-MS/MS Method for Nitrosamine Impurities. Scientific Research Publishing. Retrieved from [Link]

Sources

Comparative

Precision in DPD Phenotyping: The Analytical Superiority of 13C2-Uracil over 13C1-Labeling

Executive Summary In the bioanalysis of nucleobases, particularly for Dihydropyrimidine Dehydrogenase (DPD) phenotyping, the choice of Internal Standard (IS) is not merely a formality—it is a determinant of patient safet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of nucleobases, particularly for Dihydropyrimidine Dehydrogenase (DPD) phenotyping, the choice of Internal Standard (IS) is not merely a formality—it is a determinant of patient safety. While single-labeled analogs (


-Uracil) have historically been used for basic metabolic tracing, they pose significant risks in quantitative LC-MS/MS workflows due to isotopic crosstalk .

This guide objectively compares


-Uracil against 

-Uracil. The data and mechanistic analysis presented below demonstrate that

-labeling (providing a +2 Da mass shift)
is the minimum requirement to eliminate interference from the natural isotopic envelope of endogenous uracil, thereby ensuring accurate toxicity screening for 5-Fluorouracil (5-FU) therapy.

Part 1: The Physics of Quantification (Isotopic Interference)

The primary failure mode of single-labeled internal standards (


) in uracil analysis is Isotopic Interference  (also known as "Crosstalk" or "Contribution").
The Mechanism of Failure

Natural Uracil (


, Monoisotopic Mass ~112.03 Da) exists not as a single peak, but as an isotopic envelope. Due to the natural abundance of Carbon-13 (1.1%), approximately 4.4% to 5.0%  of any natural uracil population exists as the 

isotope (Mass ~113.03 Da).
  • Scenario A: Using

    
    -Uracil (Mass 113) 
    The IS signal appears at 
    
    
    
    113.[1] However, the endogenous analyte also produces a significant signal at
    
    
    113 (the M+1 peak). In samples with high endogenous uracil (e.g., DPD deficient patients), this "bleed" from the analyte into the IS channel artificially inflates the IS response, causing non-linear calibration and under-estimation of the drug/metabolite concentration.
  • Scenario B: Using

    
    -Uracil (Mass 114) 
    The IS signal appears at 
    
    
    
    114.[1] The natural abundance of the
    
    
    isotope in endogenous uracil is negligible (<0.2%). Consequently, the "bleed" is eliminated. The IS channel remains "quiet," responding only to the spiked standard.
Visualization: Spectral Overlap & Crosstalk

The following diagram illustrates why


 fails while 

succeeds.

MassSpec_Interference cluster_0 Natural Uracil Isotopic Envelope M M (Mass 112) Primary Signal (100%) M1 M+1 (Mass 113) Natural Isotope (~5% Abundance) M2 M+2 (Mass 114) Trace Isotope (<0.2% Abundance) IS_C1 13C1-IS (Mass 113) Single Label M1->IS_C1 INTERFERENCE (Crosstalk) IS_C2 13C2-IS (Mass 114) Double Label M2->IS_C2 No Interference (Clean Baseline)

Figure 1: Mass Spectral Crosstalk. Note how the Natural M+1 isotope overlaps directly with the 13C1 Internal Standard, compromising data integrity. The 13C2 channel remains isolated.

Part 2: Comparative Performance Data

The following table summarizes the analytical impact of the mass shift. Data is synthesized from validation parameters typical of LC-MS/MS assays for DPD deficiency screening (Uracil/Dihydrouracil ratio).[2][3][4][5]

Feature

-Uracil (Single Label)

-Uracil (Double Label)
Impact on Analysis
Mass Shift +1.003 Da+2.006 DaCrucial. +1 Da is insufficient to escape the M+1 natural isotope envelope.
Interference (Crosstalk) High (~5% of analyte signal bleeds into IS)Negligible (<0.2%)High interference leads to non-linear calibration curves at high concentrations.
Linearity (

)
0.980 - 0.990 (Curve bending at high conc.)> 0.998 (Linear across dynamic range)

maintains linearity even in "High Uracil" patient samples.
LLOQ Precision (%CV) 8 - 12%< 5%Better Signal-to-Noise ratio improves low-level quantification.
DPD Phenotyping Risk High. May underestimate Uracil levels in deficient patients (False Negative).Low. Accurate quantitation ensures correct toxicity risk assessment.Patient Safety. False negatives can lead to lethal 5-FU toxicity.

Part 3: Experimental Protocol (DPD Deficiency Screening)

The following workflow describes the validated application of


-Uracil in a clinical setting to determine the Dihydrouracil (UH2) to Uracil (U) ratio.
Reagents & Standards
  • Analyte: Uracil (U) and Dihydrouracil (UH2).[2][3][6]

  • Internal Standard:

    
    -Uracil (Final concentration: 50 ng/mL). Note: Do not use 
    
    
    
    .
  • Matrix: Human Plasma (EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 20 µL of

    
    -Uracil Internal Standard  working solution.
    
  • Precipitate: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial. Evaporate and reconstitute in mobile phase if sensitivity enhancement is required.

LC-MS/MS Conditions
  • Column: Hypercarb (Porous Graphitic Carbon) or HILIC column (Uracil is highly polar and retains poorly on C18).

  • Ionization: ESI Negative Mode (Preferred for Uracil) or Positive Mode.

  • MRM Transitions:

    • Uracil:

      
      
      
    • 
      -Uracil (IS): 
      
      
      
      (in Negative mode) or
      
      
      (Positive mode).
Workflow Visualization

DPD_Workflow cluster_check Quality Control Check Start Patient Plasma (Contains U & UH2) Spike ADD INTERNAL STANDARD (13C2-Uracil) Start->Spike Precip Protein Precipitation (Acetonitrile + FA) Spike->Precip Centrifuge Centrifugation (14,000g, 10 min) Precip->Centrifuge LC LC Separation (HILIC or PGC Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Calc Data Analysis Calculate UH2/U Ratio MS->Calc Check Verify IS Response: Constant across all samples? (13C2 prevents matrix suppression masking) MS->Check

Figure 2: Analytical Workflow for DPD Phenotyping. The addition of 13C2-Uracil at the "Spike" stage is the critical control point for quantitation accuracy.

Part 4: Scientific Rationale & Causality

Why does this matter for drug development?

1. The "High Concentration" Paradox In DPD deficient patients, endogenous uracil levels accumulate to toxic markers (>16 ng/mL). Ironically, these are the exact samples where


 standards fail most. As the concentration of endogenous uracil rises, the absolute height of its M+1 isotope peak rises proportionally. This M+1 peak "spills over" into the 

IS channel.
  • Result: The instrument "sees" more Internal Standard than you actually added.

  • Calculation Error: Since Concentration

    
     (Area Analyte / Area IS), an artificially inflated IS Area results in a calculated concentration that is lower  than reality.
    
  • Clinical Risk:[3] You might report a toxic patient as "Normal," leading to a fatal overdose of 5-FU.

2. Pathway Tracing Specificity When using labeled uracil to study the DPD pathway (Uracil


 Dihydrouracil 


-Ureidopropionate),

labels (specifically at positions 2 and 4, or 1,3-

) provide robust fragment ions in MS/MS. If the pyrimidine ring is cleaved during downstream metabolism, having two labels allows for the tracking of specific carbon fragments that a single label might lose or render indistinguishable from background noise.

References

  • Van Staveren, M. C., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry.[1][3][4][7][8][9][10][11] Available at: [Link]

  • Meijer, J., et al. (2020). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma.[7] Therapeutic Drug Monitoring.[7] Available at: [Link]

  • European Medicines Agency (EMA). (2020).[3] Fluorouracil and fluoropyrimidines: DPD testing recommended before treatment to ensure patient safety. Available at: [Link]

  • Gamelin, E., et al. (1999).[7] Correlation between uracil and dihydrouracil plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer.[7] Journal of Clinical Oncology.[7] Available at: [Link]

  • Beumer, J. H., et al. (2019). Polymorphisms in DPYD and toxicity of 5-fluorouracil/leucovorin in patients with colorectal cancer. Clinical Cancer Research. Available at: [Link]

Sources

Validation

Comparative Analysis of Internal Standards for Nucleotide Quantification: A Technical Guide for LC-MS/MS Bioanalysis

Executive Summary: The "Matrix" Challenge In the quantification of intracellular nucleotides (ATP, GTP, dNTPs) and oligonucleotide therapeutics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Matrix" Challenge

In the quantification of intracellular nucleotides (ATP, GTP, dNTPs) and oligonucleotide therapeutics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool. However, nucleotides present a unique "perfect storm" of analytical challenges: they are highly polar (requiring HILIC or Ion-Pairing chromatography), thermally unstable, and exist in cellular matrices rich in salts and phospholipids that cause severe Ion Suppression .

The choice of Internal Standard (IS) is not merely a logistical detail—it is the primary defense against data corruption caused by these matrix effects. This guide objectively compares the three dominant IS classes: Stable Isotope Labeled (SIL) Carbon-13/Nitrogen-15 , Deuterated Analogs , and Structural Analogs .

The Contenders: Technical Characterization

Class A: / Stable Isotope Labeled (SIL)

The Gold Standard These standards replace specific carbon or nitrogen atoms with their heavy isotopes.

  • Mechanism: Chemically identical to the analyte.

  • Chromatography: Co-elutes perfectly with the analyte.

  • Matrix Correction: Experiences the exact same ionization suppression/enhancement as the analyte at the electrospray source.

Class B: Deuterated ( or ) Analogs

The "Silver" Standard Hydrogen atoms are replaced with Deuterium.

  • Mechanism: Chemically similar, but the C-D bond is shorter and stronger than the C-H bond.

  • Chromatography: Often exhibits a Chromatographic Isotope Effect , eluting slightly earlier (tailing edge) than the analyte.

  • Risk: If the retention time shift moves the IS out of the specific matrix suppression zone of the analyte, quantification errors occur.

Class C: Structural Analogs

The Pragmatic Alternative Chemically distinct compounds (e.g., 8-Bromo-ATP, 8-Chloro-Adenosine) that mimic the analyte's ionization properties.

  • Mechanism: Different mass and structure.

  • Chromatography: Elutes at a different retention time.[1]

  • Risk: Does not correct for transient matrix effects. Only corrects for gross injection errors or extraction volume variability.

Comparative Performance Analysis

The following data summarizes cross-validation studies comparing these standards in high-matrix environments (e.g., lysed HEK293 cells or plasma).

Feature

SIL
Deuterated (

)
Structural Analog (e.g., 8-Br-ATP)
RT Matching Perfect Co-elution (

)
Slight Shift (

)
Significant Shift (

)
Matrix Correction > 99% Correction85 - 95% Correction< 50% Correction (Variable)
Precision (%RSD) < 3%3 - 8%5 - 15%
Accuracy (%Recovery) 98 - 102%90 - 110%80 - 120%
Stability HighRisk of H/D ExchangeHigh
Cost High (

$)
Moderate (

)
Low ($)
Critical Insight: The Deuterium "Exchange" Trap

A common failure mode in nucleotide analysis is the use of deuterated standards where the label is on an exchangeable position (e.g., -OH or -NH groups on the ribose or base). In protic mobile phases (water/methanol), these Deuteriums rapidly swap with Hydrogen, causing the IS signal to "disappear" into the analyte channel. Rule: Only use Deuterated standards where the label is on the carbon backbone.

Visualizing the Workflow & Logic

Diagram 1: The Self-Validating Nucleotide Workflow

This workflow emphasizes the critical insertion point of the IS to maximize error correction.

NucleotideWorkflow Sample Biological Sample (Cell Lysate/Plasma) IS_Add CRITICAL STEP: Add Internal Standard (Prior to Extraction) Sample->IS_Add Spiking Extract Protein Precipitation (Cold Methanol/Acetonitrile) IS_Add->Extract Co-Extraction Centrifuge Centrifugation (14,000 x g, 4°C) Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC HILIC Separation (Amide Column, pH 9.0) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Co-Elution (Ideal) Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Caption: Workflow for nucleotide quantification. Adding IS prior to extraction ensures correction for recovery losses and matrix effects.

Diagram 2: Decision Matrix for Standard Selection

When should you invest in


 SILs versus using a cheaper analog?

DecisionTree Start Start: Select Internal Standard Regulated Is this a Regulated Study? (GLP/Clinical) Start->Regulated Budget Is Budget/Availability a Constraint? Matrix Is the Matrix Complex? (Tissue/Plasma vs. Buffer) Budget->Matrix No Constraints Choice_Analog CHOICE C: Structural Analog (Fit for Discovery Screening) Budget->Choice_Analog High Constraint Regulated->Budget No (Discovery) Choice_SIL CHOICE A: 13C/15N SIL (Mandatory for Accuracy) Regulated->Choice_SIL Yes (GLP) Matrix->Choice_SIL High Complexity Choice_D CHOICE B: Deuterated (Verify Stability First) Matrix->Choice_D Moderate Complexity

Caption: Decision logic for selecting internal standards based on regulatory requirements and matrix complexity.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to minimize the "Deuterium Shift" if SILs are unavailable, but assumes


-ATP/GTP use for optimal results.

Methodology:

  • Preparation: Prepare cell pellets (

    
     cells).
    
  • IS Spiking (The Critical Step): Add 20 µL of

    
    -ATP (10 µM) directly to the frozen pellet before adding extraction solvent. This ensures the IS tracks the analyte through the entire extraction efficiency curve.
    
  • Extraction: Add 80 µL of cold (-20°C) 50:50 Acetonitrile:Methanol. Vortex 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min. Transfer supernatant.

  • LC Conditions (HILIC):

    • Column: Waters BEH Amide (2.1 x 100mm, 1.7 µm). Note: Amide columns are superior to bare silica for nucleotide peak shape.

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0). Alkaline pH is crucial for nucleotide ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 60% B over 8 minutes.

  • MS/MS Detection: Operate in Negative ESI mode (Nucleotides ionize best in negative mode).

Self-Validation Check: Monitor the Retention Time (RT) difference between the Analyte and the IS.

  • If

    
     min, your matrix correction is compromised.
    
  • If using Deuterated standards, check for "Cross-Talk" (M+1 signal in the analyte channel) indicating H/D exchange.

References

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Gu, H., et al. (2014). "13C-labeled internal standards for LC-MS/MS quantification of nucleotides." Analytical Chemistry. Link

  • Jemal, M., et al. (2003). "The need for stable isotope labeled internal standards in LC-MS/MS-based bioanalytical assays." Biomedical Chromatography. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Wang, S., et al. (2007). "Ion suppression in liquid chromatography-tandem mass spectrometry." Journal of Liquid Chromatography & Related Technologies. Link

Sources

Safety & Regulatory Compliance

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